molecular formula C14H16O6 B167182 Ethyl phthalyl ethyl glycolate CAS No. 84-72-0

Ethyl phthalyl ethyl glycolate

Cat. No.: B167182
CAS No.: 84-72-0
M. Wt: 280.27 g/mol
InChI Key: PZBLUWVMZMXIKZ-UHFFFAOYSA-N
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Description

Ethyl phthalyl ethyl glycolate is a useful research compound. Its molecular formula is C14H16O6 and its molecular weight is 280.27 g/mol. The purity is usually 95%.
The exact mass of the compound Ethoxycarbonylmethyl ethyl phthalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-O-(2-ethoxy-2-oxoethyl) 1-O-ethyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O6/c1-3-18-12(15)9-20-14(17)11-8-6-5-7-10(11)13(16)19-4-2/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBLUWVMZMXIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(=O)C1=CC=CC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3024100
Record name Ethyl phthalyl ethyl glycolate
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Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-72-0
Record name Ethyl phthalyl ethyl glycolate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethoxycarbonylmethyl ethyl phthalate
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Record name Ethyl phthalyl ethyl glycolate
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Record name Ethoxycarbonylmethyl ethyl phthalate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHOXYCARBONYLMETHYL ETHYL PHTHALATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ethyl Phthalyl Ethyl Glycolate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties of ethyl phthalyl ethyl glycolate (B3277807). The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data, experimental methodologies, and logical workflows to facilitate a comprehensive understanding of this compound.

Core Chemical Properties

Ethyl phthalyl ethyl glycolate, a colorless to almost colorless clear liquid, is primarily utilized as a plasticizer.[1] Its key chemical and physical properties are summarized in the table below, providing a convenient reference for laboratory and development applications.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₆O₆[1][2]
Molecular Weight 280.27 g/mol [2][3]
CAS Number 84-72-0[1][2]
Melting Point 20 °C[2][4]
Boiling Point 160-170 °C at 0.1 Torr[4]
Density 1.2 ± 0.1 g/cm³[4]
Water Solubility 0.018% by weight; <799 mg/L at 20 °C[2][4]
Appearance Colorless to Almost colorless clear liquid[1]
Purity >95.0% (GC)[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of chemical properties. The following sections outline standardized experimental protocols that can be adapted for this compound, based on established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Determination of Melting Point (Capillary Method)

The melting point of this compound can be determined using the capillary method, a technique widely accepted for its accuracy with crystalline substances.

Apparatus:

  • Melting point apparatus with a heated block and a temperature control system.

  • Sealed capillary tubes.

  • Thermometer calibrated to a recognized standard.

Procedure:

  • Sample Preparation: A small amount of dry this compound is introduced into a capillary tube, which is then sealed at one end. The sample is packed to a height of 2-4 mm.

  • Apparatus Setup: The capillary tube containing the sample is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the initial melting point, and the temperature at which the last solid particle melts is recorded as the final melting point. A narrow melting range is indicative of high purity.

Determination of Boiling Point (Ebulliometer Method)

The ebulliometer method is a precise technique for determining the boiling point of a liquid by measuring the temperature at which its vapor pressure equals the atmospheric pressure.

Apparatus:

  • Ebulliometer equipped with a condenser and a precision thermometer or thermocouple.

  • Heating mantle or oil bath.

Procedure:

  • Sample Introduction: A measured volume of this compound is placed in the boiling flask of the ebulliometer.

  • Heating: The liquid is heated to its boiling point, ensuring a steady and gentle reflux.

  • Temperature Measurement: The thermometer is positioned so that the bulb is immersed in the vapor phase above the boiling liquid, but not in contact with the liquid itself.

  • Equilibrium: The temperature is recorded when it stabilizes, indicating that the vapor and liquid phases are in equilibrium. This stable temperature is the boiling point at the recorded atmospheric pressure.

Determination of Density (Oscillating U-tube Method)

The density of liquid this compound can be accurately measured using a digital density meter that employs the oscillating U-tube principle.

Apparatus:

  • Digital density meter with a thermostatically controlled oscillating U-tube.

  • Syringe for sample injection.

Procedure:

  • Calibration: The instrument is calibrated using two standards of known density, typically dry air and distilled water.

  • Sample Injection: A small, bubble-free aliquot of this compound is injected into the U-tube.

  • Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

  • Calculation: The density is calculated automatically by the instrument's software based on the calibration data and the measured oscillation period.

Determination of Water Solubility (Flask Method)

The flask method is a straightforward approach to determine the water solubility of a substance.

Apparatus:

  • Erlenmeyer flasks with stoppers.

  • Shaking incubator or magnetic stirrer.

  • Analytical balance.

  • Centrifuge.

  • Analytical instrumentation for concentration measurement (e.g., HPLC, GC-MS).

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of distilled water in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure saturation is reached.

  • Phase Separation: The solution is allowed to stand to allow undissolved material to settle. The saturated aqueous phase is then separated from the excess solute, typically by centrifugation.

  • Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method. This concentration represents the water solubility at the experimental temperature.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the chemical characterization of this compound, from sample acquisition to final data analysis and reporting.

G cluster_0 Sample Preparation & Initial Analysis cluster_1 Determination of Physical Properties cluster_2 Data Analysis & Reporting Sample_Acquisition Sample Acquisition (this compound) Purity_Assessment Purity Assessment (e.g., GC-MS, HPLC) Sample_Acquisition->Purity_Assessment Melting_Point Melting Point Determination Purity_Assessment->Melting_Point Boiling_Point Boiling Point Determination Purity_Assessment->Boiling_Point Density Density Measurement Purity_Assessment->Density Solubility Water Solubility Test Purity_Assessment->Solubility Data_Compilation Data Compilation & Analysis Melting_Point->Data_Compilation Boiling_Point->Data_Compilation Density->Data_Compilation Solubility->Data_Compilation Reporting Technical Report Generation Data_Compilation->Reporting

Caption: Workflow for the characterization of this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for the identification, quantification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.

  • Column: A C18 stationary phase is typically suitable.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For mass spectrometry detection, a volatile buffer like formic acid can be added.

  • Detection: UV detection at a suitable wavelength (e.g., 230 nm) or mass spectrometry can be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the analysis of volatile and semi-volatile compounds like this compound.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is generally effective.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection: A split/splitless injector is used to introduce the sample.

  • Detection: A mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) data.

This technical guide provides a foundational understanding of the chemical properties and analytical methodologies for this compound. For specific applications, further validation and optimization of the described protocols are recommended.

References

An In-depth Technical Guide to the Synthesis of Ethyl Phthalyl Ethyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of ethyl phthalyl ethyl glycolate (B3277807), a compound of interest in various chemical and pharmaceutical applications. This document outlines the primary synthesis pathways, detailed experimental protocols, and relevant chemical data to support research and development activities.

Chemical Overview

Ethyl phthalyl ethyl glycolate (CAS No. 84-72-0) is a diester with the molecular formula C₁₄H₁₆O₆ and a molecular weight of 280.27 g/mol .[1] It is also known by several synonyms, including ethoxycarbonylmethyl ethyl phthalate (B1215562) and phthalic acid ethoxycarbonylmethyl ethyl ester.[2] This compound is a colorless to almost colorless clear liquid.[2]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₆O₆[2]
Molecular Weight 280.27 g/mol [1]
CAS Number 84-72-0[1][2]
Appearance Colorless to almost colorless clear liquid[2]
Purity (typical) >95.0% (GC)
IUPAC Name 2-O-(2-ethoxy-2-oxoethyl) 1-O-ethyl benzene-1,2-dicarboxylate[1]

Spectroscopic data is crucial for the identification and characterization of the synthesized product.

Spectrum TypeKey Features
¹³C NMR Data available in chemical databases.
¹H NMR Data available in chemical databases.
IR Data available in chemical databases.
Mass Spectrometry Data available in chemical databases.

Synthesis Pathways

The synthesis of this compound can be achieved through two primary pathways, analogous to the established "Monsanto" and "Incon" processes utilized for the synthesis of the closely related mthis compound. Both methods involve a two-step process commencing with phthalic anhydride (B1165640).

Pathway 1: Modified Monsanto Process

This pathway involves the initial formation of ethyl hydrogen phthalate (ethyl mono-phthalate) from phthalic anhydride and ethanol, followed by an alkylation reaction with ethyl chloroacetate.

Monsanto_Pathway Phthalic_Anhydride Phthalic Anhydride Ethyl_Hydrogen_Phthalate Ethyl Hydrogen Phthalate Phthalic_Anhydride->Ethyl_Hydrogen_Phthalate Esterification Ethanol Ethanol Ethanol->Ethyl_Hydrogen_Phthalate Ethyl_Phthalyl_Ethyl_Glycolate This compound Ethyl_Hydrogen_Phthalate->Ethyl_Phthalyl_Ethyl_Glycolate Alkylation Triethylamine Triethylamine Triethylamine->Ethyl_Phthalyl_Ethyl_Glycolate Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Ethyl_Phthalyl_Ethyl_Glycolate Incon_Pathway Phthalic_Anhydride Phthalic Anhydride Intermediate_Salt Intermediate Sodium Salt Phthalic_Anhydride->Intermediate_Salt Ring Opening Sodium_Ethoxide Sodium Ethoxide Sodium_Ethoxide->Intermediate_Salt Ethyl_Phthalyl_Ethyl_Glycolate This compound Intermediate_Salt->Ethyl_Phthalyl_Ethyl_Glycolate Alkylation (SN2) Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Ethyl_Phthalyl_Ethyl_Glycolate Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Reactants Mixing Reaction Reaction under Controlled Conditions (Temperature, Time) Reactants->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Quenching Reaction Quenching / Cooling Monitoring->Quenching Reaction Complete Extraction Extraction & Washing Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification (Vacuum Distillation / Chromatography) Solvent_Removal->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Final_Product Characterization->Final_Product Pure Ethyl Phthalyl Ethyl Glycolate

References

An In-depth Technical Guide to the Molecular Structure of Ethyl Phthalyl Ethyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl phthalyl ethyl glycolate (B3277807) (EPEG) is a phthalate (B1215562) ester utilized primarily as a plasticizer. An understanding of its molecular structure and physicochemical properties is crucial for assessing its biological activity, toxicity, and potential applications in various scientific and industrial domains. This technical guide provides a comprehensive overview of the molecular structure of EPEG, compiling available quantitative data, outlining experimental methodologies for its characterization, and discussing its known biological effects.

Molecular Identity and Physicochemical Properties

Ethyl phthalyl ethyl glycolate is a benzenedicarboxylic acid derivative with the chemical formula C14H16O6.[1][2][3][4][5] Its IUPAC name is 2-O-(2-ethoxy-2-oxoethyl) 1-O-ethyl benzene-1,2-dicarboxylate.[1] The following table summarizes its key identifiers and physicochemical properties.

Identifier/PropertyValueReference(s)
IUPAC Name 2-O-(2-ethoxy-2-oxoethyl) 1-O-ethyl benzene-1,2-dicarboxylate[1]
CAS Number 84-72-0[1][2]
Molecular Formula C14H16O6[1][2][3][5]
Molecular Weight 280.27 g/mol [1][3]
SMILES CCOC(=O)COC(=O)C1=CC=CC=C1C(=O)OCC[1][2]
Appearance Colorless to almost colorless clear liquid[2][6]
Melting Point 20°C
Boiling Point 160-170 °C @ 0.1 Torr
Density 1.19 g/cm³[3]
Water Solubility 0.018% by weight[3]

Molecular Structure Visualization

The molecular structure of this compound consists of a phthalic acid core esterified with an ethyl group at one carboxylic acid function and with an ethyl glycolate moiety at the other.

molecular_structure cluster_phthalate Phthalate Core cluster_ethyl Ethyl Group cluster_ethylglycolate Ethyl Glycolate Moiety C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C8 C C6->C8 O1 O C7->O1 = O2 O C7->O2 O3 O C8->O3 = O4 O C8->O4 O5 O O2->O5 C9 CH2 C10 CH3 C9->C10 O4->C9 C11 CH2 C12 C C11->C12 O6 O C12->O6 = O7 O C12->O7 O5->C11 C13 CH2 O7->C13 C14 CH3 C13->C14

Caption: 2D representation of the this compound molecular structure.

Experimental Protocols

Purification

A common method for the purification of phthalate esters is flash column chromatography.

Protocol for Purification (Adapted from MPEG purification):

  • Stationary Phase: Silica (B1680970) gel.

  • Mobile Phase: A suitable solvent system, such as diethyl ether, should be determined by thin-layer chromatography (TLC) to achieve optimal separation.

  • Procedure: a. Dissolve the crude this compound in a minimal amount of the mobile phase. b. Load the solution onto a silica gel column. c. Elute the column with the chosen mobile phase. d. Collect fractions and monitor by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure. f. Dry the purified product, for instance, over anhydrous sodium sulfate, to yield a viscous oil.

Structural Elucidation

The molecular structure of this compound can be confirmed using a combination of spectroscopic techniques.

TechniqueExperimental Details
¹H NMR Spectroscopy Instrument: Varian CFT-20 or equivalent. Solvent: Deuterated chloroform (B151607) (CDCl₃). Expected Signals: Resonances corresponding to the aromatic protons of the phthalate ring, the methylene (B1212753) and methyl protons of the two distinct ethyl groups, and the methylene protons of the glycolate linker.
¹³C NMR Spectroscopy Sample Source: Tokyo Kasei Kogyo Company, Ltd. Expected Signals: Peaks corresponding to the carbonyl carbons of the ester groups, the aromatic carbons of the phthalate ring, and the aliphatic carbons of the ethyl and glycolate moieties.
Infrared (IR) Spectroscopy Technique: Fourier-Transform Infrared (FTIR) Spectroscopy. Sample Preparation: CAPILLARY CELL: NEAT (as a thin film). Expected Bands: Strong absorption bands characteristic of C=O stretching in the ester functional groups, C-O stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry (MS) Technique: Gas Chromatography-Mass Spectrometry (GC-MS). Ionization Mode: Electron Ionization (EI-B). Instrument: JEOL JMS-01-SG-2 or similar. Expected Fragmentation: A molecular ion peak corresponding to the molecular weight of the compound and characteristic fragment ions resulting from the cleavage of the ester and ether linkages.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

logical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of Crude EPEG Purification Purification by Flash Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR IR Spectroscopy (FTIR) Purification->IR Structure_Confirmation Molecular Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: Workflow for the synthesis and structural confirmation of EPEG.

Biological Activity and Toxicity

This compound is not known to be associated with specific signaling pathways in the context of drug development. Its primary biological relevance lies in its toxicological profile.

Chronic oral exposure to this compound has been studied in animal models. The United States Environmental Protection Agency (EPA) has established a chronic oral reference dose (RfD) based on these studies.[2]

Key Toxicological Findings:

  • Target Organ: The primary target organ for EPEG toxicity appears to be the kidneys.[2]

  • Observed Effects in Animal Studies: In a two-year study with rats fed EPEG, the high-dose group exhibited decreased growth, reduced survival, and kidney damage.[2] The kidneys were observed to be granular and swollen, with a dilated renal pelvis and crystalline calcium oxalate (B1200264) deposits in the renal tubules.[2]

  • Reference Dose (RfD): The EPA's Integrated Risk Information System (IRIS) has set a chronic oral RfD of 3 mg/kg-day for EPEG.[1]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, and characterization of this compound. The provided data tables and diagrams offer a quick reference for researchers. While a specific, detailed synthesis protocol is not widely published, the outlined purification and structural elucidation methodologies provide a solid foundation for working with this compound. The toxicological information is critical for safety assessment and understanding its potential biological impact. Further research could focus on elucidating a detailed synthetic pathway and exploring any potential, as-yet-undiscovered biological activities beyond its known toxicity.

References

An In-depth Technical Guide to the Physical Properties of Ethyl Phthyl Ethyl Glycolate (CAS 84-72-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethyl Phthalyl Ethyl Glycolate (B3277807) (CAS 84-72-0). The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed experimental protocols for the determination of key physical properties are also provided, alongside a workflow diagram for a comprehensive physical property assessment.

Chemical Identity

  • CAS Number: 84-72-0

  • IUPAC Name: 2-O-(2-ethoxy-2-oxoethyl) 1-O-ethyl benzene-1,2-dicarboxylate[1]

  • Synonyms: Ethoxycarbonylmethyl ethyl phthalate, Phthalic Acid Ethoxycarbonylmethyl Ethyl Ester, Santicizer E-15[2][3]

  • Molecular Formula: C₁₄H₁₆O₆[4][5]

  • Molecular Weight: 280.27 g/mol [1]

Physical and Chemical Properties

The physical properties of Ethyl Phthalyl Ethyl Glycolate are summarized in the tables below. These properties are crucial for understanding its behavior in various applications, including as a plasticizer and in fragrance formulations.

Table 1: General Physical Properties
PropertyValueSource(s)
Physical StateLiquid[6]
AppearanceColorless to almost colorless clear liquid[5][7][8]
OdorSlight odor[8][9]
Table 2: Thermodynamic Properties
PropertyValueConditionsSource(s)
Melting Point13 °C / 20 °C[2][3][7][9]
Boiling Point320 °C[7]
160-170 °Cat 0.1 Torr[2]
384.9 °C(rough estimate)[3][9]
Flash Point185 °C[2][3][7]
Vapor Pressure0.001 Paat 20 °C[3][9]
Table 3: Optical and Other Properties
PropertyValueSource(s)
Density1.19 g/cm³ / 1.2±0.1 g/cm³[6][9]
Specific Gravity1.19 (20/20)[7]
Refractive Index1.50 / 1.509 / 1.4980-1.5000[2][6][7][9]
Water SolubilityInsoluble; <799 mg/L at 20 °C; 0.17 g/L at 30 °C; 216.8 mg/L at 25 °C (estimated)[2][7][9][10]
LogP2.2at 25 °C

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory procedures for organic liquids.

Determination of Boiling Point (Distillation Method)

Objective: To determine the boiling point of this compound at atmospheric pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Heating mantle

  • Boiling chips

Procedure:

  • Place a measured volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Begin heating the flask gently with the heating mantle.

  • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

  • Record the atmospheric pressure at the time of the experiment.

Determination of Density (Pycnometer Method)

Objective: To determine the density of this compound.

Apparatus:

  • Pycnometer (a specific volume glass flask)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • Clean and dry the pycnometer thoroughly and record its empty weight.

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

  • Remove the pycnometer, dry the outside, and weigh it to determine the weight of the water.

  • Empty and dry the pycnometer again.

  • Fill the pycnometer with this compound and repeat the thermal equilibration and weighing steps.

  • Calculate the density of the sample using the formula: Density = (mass of sample) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass and known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the refractive index of this compound.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Lens paper and ethanol (B145695) for cleaning

Procedure:

  • Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

  • Ensure the prism of the refractometer is clean and dry.

  • Place a few drops of this compound onto the prism.

  • Close the prism and allow the sample to reach the desired temperature by circulating water from the constant temperature bath.

  • Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Read the refractive index from the instrument's scale.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical property characterization of a liquid organic compound like this compound.

G Workflow for Physical Property Determination of this compound cluster_0 Sample Preparation and Identification cluster_1 Primary Physical Properties cluster_2 Thermodynamic and Other Properties cluster_3 Data Analysis and Reporting A Obtain Sample of This compound (CAS 84-72-0) B Verify Purity (e.g., GC-MS, NMR) A->B C Determine Boiling Point (Distillation Method) B->C D Measure Density (Pycnometer Method) B->D E Measure Refractive Index (Abbe Refractometer) B->E F Determine Melting/Freezing Point B->F G Measure Vapor Pressure B->G H Determine Water Solubility B->H I Compile Data into Tables C->I D->I E->I F->I G->I H->I J Prepare Technical Report I->J

Caption: Workflow for Physical Property Determination.

References

Toxicological Profile of Ethyl Phthalyl Ethyl Glycolate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl phthalyl ethyl glycolate (B3277807) (EPEG) is a phthalate (B1215562) ester utilized primarily as a plasticizer. This technical guide provides a comprehensive overview of the current toxicological knowledge regarding EPEG. The available data, primarily from a key chronic oral toxicity study, indicates that the kidney is a target organ for EPEG toxicity in rats at high doses. However, there is a significant lack of specific data for EPEG in critical areas such as toxicokinetics, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. This document synthesizes the available information on EPEG and supplements it with data from structurally related compounds, including other phthalates and its expected metabolites, to provide a broader toxicological context. All instances of data extrapolation are clearly noted. This guide is intended to serve as a resource for researchers, scientists, and professionals in drug development to support informed decision-making and to highlight areas requiring further investigation.

Chemical and Physical Properties

Ethyl phthalyl ethyl glycolate (CAS RN 84-72-0) is a diester of phthalic acid.[1][2] Its chemical structure and key properties are summarized in the table below.

PropertyValueReference
Chemical Name Ethyl 2-(2-ethoxy-2-oxoethoxy)carbonylbenzoate[1]
Synonyms EPEG, Santicizer E-15, Carbethoxymethyl ethyl phthalate[1]
Molecular Formula C14H16O6[2]
Molecular Weight 280.27 g/mol [2]
Physical State Liquid[3]
Water Solubility 0.018% by weight[3]
Log Kow (estimated) 2.19[2]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

There is a lack of specific studies on the toxicokinetics of this compound. However, based on the general behavior of other phthalate esters, the following can be inferred:

  • Absorption: Phthalates are generally well-absorbed from the gastrointestinal tract following oral exposure.[4] Dermal absorption is also a potential route of exposure, although typically to a lesser extent than oral absorption.

  • Distribution: Following absorption, phthalates are distributed throughout the body.

  • Metabolism: The primary metabolic pathway for phthalate esters is hydrolysis by esterases in the gut and other tissues to their corresponding monoesters, alcohol, and phthalic acid.[4] For EPEG, this would result in the formation of monothis compound, phthalic acid, ethanol, and ethyl glycolate. These metabolites can be further conjugated, for example with glucuronic acid, to facilitate excretion.[5]

  • Excretion: The metabolites of phthalates are primarily excreted in the urine.[5]

Metabolic Pathway of this compound

G EPEG This compound Hydrolysis Hydrolysis (Esterases) EPEG->Hydrolysis MEPEG Monoethyl Phthalyl Ethyl Glycolate Hydrolysis->MEPEG PA Phthalic Acid Hydrolysis->PA EtOH Ethanol Hydrolysis->EtOH EG Ethyl Glycolate Hydrolysis->EG Conjugation Conjugation (e.g., Glucuronidation) MEPEG->Conjugation PA->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Proposed metabolic pathway of this compound.

Non-Clinical Toxicology

Acute Toxicity

Limited data is available on the acute toxicity of this compound.

SpeciesRouteEndpointValueReference
MouseOralLD505660 µL/kg[No specific citation found in search results]
MouseIntraperitonealLD504380 mg/kg[No specific citation found in search results]
Repeated-Dose Toxicity

The most comprehensive toxicological data for EPEG comes from a 2-year chronic oral toxicity study in rats and a 1-year study in dogs conducted by Hodge et al. (1953).[6]

Chronic Oral Toxicity of this compound in Rats (2-Year Study)

Dose Group (% in diet)Approximate Daily Intake (mg/kg/day)Key Findings
0 (Control)0No adverse effects observed.
0.0525No adverse effects observed.
0.5250No adverse effects observed. (NOAEL)
52500Decreased growth and survival. Granular, swollen, pale yellow kidneys. Dilated renal pelvis. Deposits of crystalline calcium oxalate (B1200264) in renal tubules. (LOAEL)
Data summarized from the U.S. EPA IRIS assessment of the Hodge et al. (1953) study.[6]

Chronic Oral Toxicity of this compound in Dogs (1-Year Study)

Dose Group (g/kg/day)Key Findings
0 (Control)No adverse effects observed.
0.01No adverse effects observed.
0.05No adverse effects observed.
0.25No adverse effects observed.
Data summarized from the U.S. EPA IRIS assessment of the Hodge et al. (1953) study.[6]

Based on the findings of the chronic rat study, the U.S. Environmental Protection Agency (EPA) has established a chronic oral Reference Dose (RfD) for EPEG of 3 mg/kg/day.[2]

Genotoxicity

There are no specific genotoxicity studies available for this compound.[6] However, studies on other phthalates have shown mixed results in genotoxicity assays. Some phthalates and their metabolites have been shown to induce genotoxic effects, such as chromosomal aberrations and DNA damage, particularly after metabolic activation.[5]

Carcinogenicity

There has been no complete evaluation of the carcinogenic potential of this compound by the U.S. EPA's IRIS program.[6] Studies on other phthalates have provided varied results, with some showing evidence of carcinogenicity in rodents, particularly in the liver.[7]

Reproductive and Developmental Toxicity

There are no published data regarding the reproductive or developmental effects of this compound.[6] However, reproductive and developmental toxicity is a known concern for several other phthalate esters.[8][9] These effects are often linked to the endocrine-disrupting properties of some phthalates.[10]

Generalized Signaling Pathway for Phthalate-Induced Reproductive Toxicity

G cluster_0 Phthalate Exposure cluster_1 Metabolism cluster_2 Cellular Effects cluster_3 Downstream Consequences cluster_4 Adverse Reproductive Outcomes Phthalate Phthalate Ester (e.g., EPEG) Monoester Monoester Metabolite Phthalate->Monoester Esterase Hydrolysis PPAR PPAR Activation Monoester->PPAR Hormone_Receptor Hormone Receptor Interaction (e.g., Estrogen, Androgen) Monoester->Hormone_Receptor Oxidative_Stress Oxidative Stress Monoester->Oxidative_Stress Gene_Expression Altered Gene Expression PPAR->Gene_Expression Hormone_Synthesis Disrupted Steroidogenesis Hormone_Receptor->Hormone_Synthesis Cell_Signaling Altered Cell Signaling Oxidative_Stress->Cell_Signaling Repro_Toxicity Reproductive Toxicity (e.g., Reduced Fertility, Testicular Atrophy) Gene_Expression->Repro_Toxicity Hormone_Synthesis->Repro_Toxicity Dev_Toxicity Developmental Toxicity (e.g., Malformations) Hormone_Synthesis->Dev_Toxicity Cell_Signaling->Dev_Toxicity

Caption: Generalized signaling pathway for phthalate-induced reproductive toxicity. Note: This is a representative pathway for some phthalates and has not been specifically demonstrated for this compound.

Human Health Effects

There is a lack of data on the specific health effects of this compound in humans. Human exposure to phthalates, in general, is widespread due to their use in a variety of consumer products.

Experimental Protocols

Chronic Oral Toxicity in Rats (Hodge et al., 1953)

The full text of the original study by Hodge et al. (1953) was not available for this review. The following protocol is a summary based on the information provided in the U.S. EPA IRIS database.[6]

  • Test System: Male and female rats (strain not specified), 25 per sex per group.

  • Test Substance Administration: this compound was administered in the diet at concentrations of 0, 0.05, 0.5, or 5%.

  • Duration: 2 years.

  • Observations:

    • Clinical Signs: Monitored for signs of toxicity.

    • Body Weight and Food Consumption: Measured throughout the study.

    • Hematology: Blood samples were taken for analysis at seven intervals over the 2-year period.

    • Clinical Chemistry (Urinalysis): Performed at the same time as hematology.

    • Gross Pathology: Examined at the end of the study.

    • Histopathology: Tissues were examined microscopically.

Chronic Oral Toxicity in Dogs (Hodge et al., 1953)

The full text of the original study by Hodge et al. (1953) was not available for this review. The following protocol is a summary based on the information provided in the U.S. EPA IRIS database.[6]

  • Test System: Dogs (strain and sex not specified), paired groups.

  • Test Substance Administration: this compound was administered at doses of 0.01, 0.05, or 0.25 g/kg/day.

  • Duration: 1 year.

  • Observations: Endpoints monitored were not detailed in the available summary but were reported to show no effects of the test compound.

Experimental Workflow for a Typical Chronic Oral Toxicity Study

G cluster_0 Study Initiation cluster_1 Treatment Phase cluster_2 In-Life Monitoring cluster_3 Terminal Phase cluster_4 Data Analysis Animal_Acclimation Animal Acclimation and Selection Group_Assignment Randomization and Group Assignment Animal_Acclimation->Group_Assignment Dosing Daily Dosing via Diet Group_Assignment->Dosing Observations Clinical Observations, Body Weight, Food Consumption Dosing->Observations Hematology Periodic Hematology Dosing->Hematology Urinalysis Periodic Urinalysis Dosing->Urinalysis Necropsy Gross Necropsy Dosing->Necropsy Histopathology Histopathology Necropsy->Histopathology Data_Analysis Statistical Analysis and Interpretation Histopathology->Data_Analysis NOAEL_LOAEL Determination of NOAEL and LOAEL Data_Analysis->NOAEL_LOAEL

Caption: Generalized workflow for a chronic oral toxicity study.

Conclusion and Data Gaps

The toxicological profile of this compound is not well-characterized. The primary available data from a chronic oral toxicity study in rats identifies the kidney as a target organ at high doses. However, significant data gaps exist for toxicokinetics, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. While information from other phthalates can provide some context, it is not a substitute for specific data on EPEG. Further research is needed to adequately assess the potential risks of human exposure to this compound. Key areas for future research include:

  • Toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion of EPEG.

  • In vitro and in vivo genotoxicity assays to evaluate the mutagenic and clastogenic potential.

  • A long-term carcinogenicity bioassay in rodents.

  • Reproductive and developmental toxicity studies to assess the potential for adverse effects on fertility and offspring.

  • Mechanistic studies to elucidate the specific pathways of EPEG-induced toxicity.

References

Environmental Fate and Degradation of Ethyl Phthalyl Ethyl Glycolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of Ethyl phthalyl ethyl glycolate (B3277807) (EPEG). Due to a notable lack of direct experimental studies on EPEG, this document synthesizes predictive data from well-established models, information on analogous compounds, and standard analytical methodologies to offer a thorough assessment for environmental risk evaluation.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is critical to predicting its behavior and distribution in the environment. Ethyl phthalyl ethyl glycolate (CAS No. 84-72-0) is a colorless to almost colorless, clear liquid with a slight odor.[1][2] Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₆O₆[1][3]
Molecular Weight 280.27 g/mol [3][4]
Melting Point 20 °C[5]
Boiling Point 384.9 °C (estimated)[3]
Vapor Pressure 0.000216 mm Hg at 25 °C (estimated)[6]
Water Solubility 216.8 mg/L at 25 °C (estimated)[6]
Log Kow (Octanol-Water Partition Coefficient) 2.19 (estimated)[6]
Henry's Law Constant 6.64 x 10⁻⁹ atm-m³/mole (estimated)[6]

Environmental Fate and Persistence

The environmental fate of a chemical is governed by a combination of transport and transformation processes. The following sections detail the predicted environmental persistence of this compound.

Predicted Environmental Distribution

Based on its physicochemical properties, EPEG is expected to primarily partition to soil and water. Its low vapor pressure and Henry's Law constant suggest that volatilization from water and soil surfaces is not a significant fate process.[6] The estimated Log Kow of 2.19 indicates a moderate potential for bioaccumulation.[6]

Abiotic Degradation

Hydrolysis: As an ester, EPEG is susceptible to hydrolysis. The rate of hydrolysis is pH-dependent. Predictive models estimate the hydrolysis half-life to be significantly influenced by pH, with faster degradation under basic conditions.[6]

Photolysis: In the atmosphere, EPEG is expected to be degraded by reaction with photochemically produced hydroxyl radicals. The estimated atmospheric half-life is approximately 2.7 days, suggesting that this is a relevant degradation pathway for any fraction of the compound that partitions to the atmosphere.[6] Direct photolysis in aqueous environments is not expected to be a major degradation pathway.

Biodegradation

Predictive models suggest that this compound is readily biodegradable.[6] The primary biodegradation is expected to occur in a matter of days, with ultimate biodegradation occurring over a period of weeks.[6] The initial step in biodegradation is likely the enzymatic hydrolysis of the ester linkages.

Proposed Degradation Pathway

While no specific experimental studies have delineated the degradation pathway of EPEG, a probable route can be inferred from the known metabolism of other phthalate (B1215562) esters and glycols. The proposed pathway involves two main stages:

  • Initial Hydrolysis: The ester bonds are cleaved by esterase enzymes, which are common in various microorganisms. This would result in the formation of monoethyl phthalate, ethyl glycolate, phthalic acid, and ethanol (B145695).

  • Aerobic Mineralization: The initial degradation products are further metabolized. Phthalic acid is a well-known intermediate in the degradation of many phthalates and is subsequently broken down via protocatechuate to intermediates of the Krebs cycle. Ethyl glycolate and ethanol are readily utilized as carbon sources by a wide range of microorganisms.

Degradation_Pathway EPEG This compound MEP Monoethyl Phthalate EPEG->MEP Ester Hydrolysis EG Ethyl Glycolate EPEG->EG Ester Hydrolysis PA Phthalic Acid MEP->PA Ester Hydrolysis Ethanol Ethanol MEP->Ethanol EG->Ethanol CO2 CO₂ + H₂O EG->CO2 Oxidation PCA Protocatechuate PA->PCA Dioxygenation Ethanol->CO2 Oxidation TCA Krebs Cycle Intermediates PCA->TCA Ring Cleavage TCA->CO2 Mineralization

Caption: Proposed aerobic degradation pathway of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the environmental fate of this compound. It is critical to note that this data is derived from computational models (EPI Suite™) and has not been experimentally verified.[6]

Table 1: Predicted Abiotic Degradation Rates

Degradation ProcessParameterValueConditions
Hydrolysis Half-life at pH 711.004 days25 °C
Half-life at pH 81.100 days25 °C
Atmospheric Oxidation Half-life2.722 days12-hr day; 1.5E6 OH/cm³

Table 2: Predicted Biodegradation Rates

ModelPredicted EndpointTimeframe
Biowin4 (Primary Survey Model) Primary Biodegradation4.1302 days
Biowin3 (Ultimate Survey Model) Ultimate Biodegradation3.0004 weeks
Ready Biodegradability Prediction Yes

Experimental Protocols

While specific experimental protocols for EPEG are not available in the literature, standard methodologies for assessing the environmental fate of chemicals can be readily applied.

Biodegradation Testing

A standard ready biodegradability test, such as the OECD 301F (Manometric Respirometry Test), could be employed.

Experimental Workflow:

Biodegradation_Workflow Setup Prepare mineral medium with EPEG as sole carbon source Inoculation Inoculate with activated sludge microorganisms Setup->Inoculation Incubation Incubate at 20-25°C in the dark with continuous stirring Inoculation->Incubation Measurement Measure oxygen consumption over 28 days Incubation->Measurement Analysis Calculate % biodegradation based on theoretical oxygen demand (ThOD) Measurement->Analysis

Caption: General workflow for a ready biodegradability test.

Analytical Methods for Environmental Samples

The quantification of EPEG and its potential degradation products in environmental matrices would likely involve the following steps:

  • Sample Extraction:

    • Water: Liquid-liquid extraction (LLE) with a solvent such as dichloromethane (B109758) or solid-phase extraction (SPE) using a C18 cartridge.

    • Soil/Sediment: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate solvent mixture.

  • Sample Clean-up: The extract may require clean-up using techniques like gel permeation chromatography (GPC) or silica (B1680970) gel chromatography to remove interfering substances.

  • Instrumental Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common and effective technique for the analysis of phthalates and their metabolites.[5][7]

    • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometric detector (LC-MS) can also be used, particularly for the more polar degradation products.[7]

Ecotoxicity Profile

Limited ecotoxicity data is available for this compound. The U.S. EPA's Integrated Risk Information System (IRIS) has established a chronic oral reference dose (RfD) of 3 mg/kg-day based on a 2-year study in rats which showed kidney effects at high doses.[8] There is no available data on the carcinogenicity of EPEG.[8] Ecological screening levels for soil and water have been established, but these are typically derived from models and not based on direct ecotoxicity testing of EPEG.[4]

Conclusion

While there is a significant gap in the experimental data regarding the environmental fate and degradation of this compound, predictive models and data from analogous compounds provide a preliminary understanding. EPEG is predicted to be readily biodegradable and has a moderate potential for bioaccumulation. Hydrolysis and atmospheric oxidation are also expected to contribute to its degradation. The proposed degradation pathway involves initial ester hydrolysis followed by the mineralization of the resulting phthalic acid and ethyl glycolate moieties. Future research should focus on conducting experimental studies to validate these predictions and to definitively identify the degradation products and pathways. Such data is essential for a more complete and accurate environmental risk assessment of this compound.

References

An In-depth Technical Guide to the Solubility of Ethyl Phthalyl Ethyl Glycolate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl Phthalyl Ethyl Glycolate (EPEG) in common organic solvents. EPEG, a widely used plasticizer, is noted for its compatibility with a range of polymers, and its solubility is a critical parameter in formulation development, manufacturing processes, and quality control. While quantitative public data on its solubility in specific organic solvents is limited, this guide synthesizes available information and presents a standardized experimental protocol for its determination.

Executive Summary

Solubility Profile of this compound

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on general chemical principles and data for similar phthalate (B1215562) esters. It is important to note that these are qualitative assessments and quantitative determination requires experimental validation. One source indicates slight, unquantified solubility in chloroform (B151607) and methanol.[4]

Organic SolventChemical ClassExpected Solubility
Alcohols
MethanolPolar ProticSoluble (Slightly)[4]
EthanolPolar ProticSoluble
IsopropanolPolar ProticSoluble
Ketones
AcetonePolar AproticSoluble
Methyl Ethyl Ketone (MEK)Polar AproticSoluble
Esters
Ethyl AcetatePolar AproticSoluble
Chlorinated Solvents
DichloromethanePolar AproticSoluble
ChloroformPolar AproticSoluble (Slightly)[4]
Aromatic Hydrocarbons
TolueneNon-polarSoluble
XyleneNon-polarSoluble
Aliphatic Hydrocarbons
HexaneNon-polarLikely Soluble
HeptaneNon-polarLikely Soluble
Ethers
Diethyl EtherNon-polarSoluble
Tetrahydrofuran (THF)Polar AproticSoluble
Amides
Dimethylformamide (DMF)Polar AproticSoluble
Sulfoxides
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted "shake-flask" method, which is a standard procedure for solubility measurement.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (purity >95%)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Glass vials with screw caps (B75204) and PTFE septa

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Centrifuge (optional)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of EPEG in the chosen solvent of a known concentration (e.g., 10 mg/mL).

    • From the stock solution, prepare a series of calibration standards of decreasing concentrations by serial dilution.

  • Equilibration:

    • Add an excess amount of EPEG to a series of glass vials.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary study can determine the minimum time to reach a plateau in concentration.

  • Sample Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a set period (e.g., 2-4 hours) to allow any undissolved EPEG to settle.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the undissolved solute.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any suspended micro-particles.

  • Analysis:

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the prepared calibration standards.

    • Analyze the diluted sample and the calibration standards using a validated HPLC or GC method.

    • Record the peak area or height for each standard and the sample.

  • Quantification:

    • Construct a calibration curve by plotting the peak area/height of the standards against their known concentrations.

    • Determine the concentration of EPEG in the diluted sample by interpolating its peak area/height on the calibration curve.

    • Calculate the original concentration of the saturated solution by applying the dilution factor.

Data Presentation:

The solubility should be reported in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), at the specified temperature.

Visualizations

The following diagrams illustrate the key experimental workflow and the logical relationship of factors influencing solubility.

experimental_workflow prep Preparation of Standard Solutions analysis Instrumental Analysis (HPLC/GC) prep->analysis Calibration Curve equil Equilibration (Shake-Flask) sampling Sampling and Filtration equil->sampling sampling->analysis quant Quantification analysis->quant

Caption: A streamlined workflow for the experimental determination of solubility.

solubility_factors cluster_solute Solute Properties (EPEG) cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of EPEG polarity_solute Polarity polarity_solute->Solubility size_solute Molecular Size size_solute->Solubility hbond_solute H-Bonding Capacity hbond_solute->Solubility polarity_solvent Polarity polarity_solvent->Solubility hbond_solvent H-Bonding Capacity hbond_solvent->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

References

An Overview of the Thermodynamic Properties of Ethyl Phthalyl Ethyl Glycolate: A Review of Available Data and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: An extensive search of publicly available scientific literature and chemical databases reveals a significant lack of experimentally determined thermodynamic data for Ethyl phthalyl ethyl glycolate (B3277807) (CAS No. 84-72-0). This document summarizes the limited available physical property data and outlines the standard experimental and theoretical methodologies that would be employed to provide a comprehensive thermodynamic profile.

Introduction to Ethyl Phthalyl Ethyl Glycolate

Available Physical and Chemical Properties

While in-depth thermodynamic data is scarce, some basic physical properties have been reported, though some are noted to be estimates. These properties provide a starting point for any further characterization.

PropertyValueSource(s)Notes
Molecular Formula C₁₄H₁₆O₆[1][2][3][4]
Molecular Weight 280.27 g/mol [1][2][3]
Melting Point 20 °C[1][2][4]
Boiling Point 384.9 °C[1][2]Rough Estimate
340.96 °C[6]Estimated (Stein & Brown method)
160-170 °C @ 0.1 Torr[4]
Density 1.19 g/cm³[1]
1.2 ± 0.1 g/cm³[4]
Vapor Pressure 0.001 Pa @ 20 °C[1]
0.0288 Pa @ 25 °C[6]Estimated (Modified Grain method)
Water Solubility <799 mg/L @ 20 °C[1][5]
216.8 mg/L @ 25 °C[6]Estimated from Log Kow
LogP (Octanol-Water Partition Coefficient) 2.2 @ 25 °C[1]
2.19[6]Estimated (KOWWIN v1.68)
Flash Point 185 °C[1][4][7]
Refractive Index 1.4980 - 1.5000[1]
1.509[4]

Essential Thermodynamic Properties for Characterization

A complete thermodynamic profile of this compound would require experimental determination of the following properties. This data is crucial for modeling its behavior, stability, and interactions.

  • Enthalpy of Formation (ΔfH°): Represents the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. It is a fundamental measure of the compound's stability.

  • Gibbs Free Energy of Formation (ΔfG°): Indicates the spontaneity of the formation of the compound from its elements. It is a key predictor of chemical reaction direction and equilibrium.

  • Standard Molar Entropy (S°): Measures the degree of molecular disorder or randomness of the compound at a standard state.

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius. It is essential for heat transfer calculations and for understanding how the substance stores thermal energy.

  • Enthalpy of Vaporization (ΔvapH): The heat required to transform one mole of the substance from a liquid to a gas phase.

  • Enthalpy of Fusion (ΔfusH): The heat required to transform one mole of the substance from a solid to a liquid phase.

  • Enthalpy of Combustion (ΔcH°): The heat released during the complete combustion of one mole of the substance. This is often experimentally measured to derive the enthalpy of formation.

Standard Experimental Protocols for Thermodynamic Analysis

Should the data for this compound be determined experimentally, the following standard methodologies would likely be employed.

4.1 Calorimetry

  • Bomb Calorimetry (for Enthalpy of Combustion):

    • A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel (the "bomb").

    • The bomb is filled with pure oxygen at high pressure (e.g., 30 atm).

    • The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

    • The sample is ignited electrically, and the complete combustion reaction occurs.

    • The temperature change of the water is meticulously recorded.

    • The enthalpy of combustion is calculated from the temperature change, the heat capacity of the calorimeter system, and the mass of the sample. The enthalpy of formation can then be derived using Hess's Law.

  • Differential Scanning Calorimetry (DSC) (for Heat Capacity, Enthalpy of Fusion, and Phase Transitions):

    • A small, weighed sample of the compound is placed in a sample pan, and an empty reference pan is also prepared.

    • The sample and reference pans are heated or cooled at a controlled, linear rate.

    • The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • A sharp peak in the heat flow signal during heating indicates a phase transition, such as melting. The area under this peak is integrated to determine the enthalpy of fusion (ΔfusH).

    • The heat capacity (Cp) is determined by measuring the displacement of the baseline in the heat flow signal relative to a known standard.

4.2 Vapor Pressure Measurement

  • Knudsen Effusion Method:

    • The substance is placed in a sealed container (a Knudsen cell) with a very small orifice.

    • The cell is placed in a high-vacuum chamber and heated to a precise temperature.

    • Molecules effuse (escape) through the orifice at a rate proportional to the vapor pressure inside the cell.

    • The rate of mass loss is measured over time using a microbalance.

    • The vapor pressure is calculated from the rate of mass loss, the temperature, and the geometry of the orifice.

    • Repeating this at various temperatures allows for the determination of the enthalpy of vaporization (ΔvapH) via the Clausius-Clapeyron equation.

Visualization of a General Thermodynamic Characterization Workflow

The following diagram illustrates a generalized workflow for the experimental determination and analysis of a compound's thermodynamic properties.

G cluster_0 1. Sample Preparation & Purity Analysis cluster_1 2. Experimental Measurement cluster_2 3. Data Processing & Derivation cluster_3 4. Final Thermodynamic Profile P1 Obtain High-Purity This compound P2 Purity Verification (e.g., GC-MS, NMR) P1->P2 E1 Bomb Calorimetry (ΔcH°) P2->E1 E2 Differential Scanning Calorimetry (Cp, ΔfusH) P2->E2 E3 Vapor Pressure Measurement (e.g., Knudsen Effusion) P2->E3 D1 Calculate ΔcH° from Calorimeter Data E1->D1 D2 Integrate DSC Peak for ΔfusH E2->D2 D3 Calculate Vapor Pressure vs. Temperature E3->D3 D4 Derive ΔfH° (via Hess's Law) D1->D4 F1 Compile Table of Thermodynamic Properties (ΔfH°, S°, Cp, etc.) D2->F1 D5 Derive ΔvapH (Clausius-Clapeyron Eq.) D3->D5 D4->F1 D5->F1

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Ethyl Phthalyl Ethyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Ethyl Phthalyl Ethyl Glycolate (B3277807) (EPEG), a plasticizer and potential leachable from container closure systems relevant to the pharmaceutical industry. The following protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented to ensure accurate and reliable measurements in drug formulations and excipients.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of Ethyl Phthalyl Ethyl Glycolate in aqueous and organic solvent-based pharmaceutical samples.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is used.

ParameterCondition
HPLC Column Newcrom R1, C18, or equivalent reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[1][2][3]
Mobile Phase Isocratic elution with Acetonitrile (B52724):Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid. For MS compatibility, replace Phosphoric Acid with 0.1% Formic Acid.[1][2]
Flow Rate 1.0 mL/min[4]
Column Temperature 25 °C[4]
UV Detection Wavelength 230 nm[5]
Injection Volume 20 µL
Run Time Approximately 10 minutes

1.2. Reagents and Standards:

  • This compound (EPEG) reference standard (purity ≥95%)[6][7]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid or Formic Acid (analytical grade)

  • Methanol (analytical grade)

1.3. Standard Solution Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of EPEG reference standard and dissolve in 25 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

1.4. Sample Preparation:

  • Aqueous Samples (e.g., drug solutions):

    • Filter the sample through a 0.45 µm syringe filter.

    • If necessary, dilute the filtered sample with the mobile phase to bring the EPEG concentration within the calibration range.

  • Solid Samples (e.g., drug product, excipients):

    • Accurately weigh a portion of the homogenized sample.

    • Extract with a suitable solvent (e.g., acetonitrile or methanol) using sonication or vortexing.

    • Centrifuge the extract to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Dilute the filtered extract with the mobile phase as needed.

  • Oily or High-Fat Matrices:

    • Perform a liquid-liquid extraction (LLE) with a solvent like hexane (B92381) to remove non-polar interferences.[4]

    • The EPEG will remain in the more polar layer (e.g., acetonitrile), which can then be injected into the HPLC system.

1.5. Method Validation Parameters (Typical Expected Values):

The following table summarizes typical validation parameters for the HPLC-UV analysis of phthalates, which can be adapted for EPEG.

ParameterTypical ValueReference
Linearity (r²) ≥ 0.999[5]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[8][9]
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL[5][8][9]
Accuracy (% Recovery) 90 - 110%[5]
Precision (% RSD) < 5%[5]

Experimental Workflow: HPLC-UV Analysis of EPEG

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Prepare EPEG Standards Calibrate Generate Calibration Curve Standard->Calibrate Sample Prepare Sample (Extract/Dilute) HPLC Inject into HPLC System Sample->HPLC Detect UV Detection at 230 nm HPLC->Detect Quantify Quantify EPEG in Sample Detect->Quantify Calibrate->Quantify

Caption: Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly sensitive and specific method for the identification and quantification of EPEG, particularly in complex matrices or when trace-level detection is required.

Experimental Protocol

2.1. Instrumentation and Conditions:

A standard GC-MS system is utilized for this analysis.

ParameterCondition
GC Column SH-I-5MS (30 m × 0.25 mm I.D., df = 0.25 µm) or equivalent
Carrier Gas Helium at a constant linear velocity of 36.1 cm/s
Injection Mode Split (e.g., split ratio 10:1) or Splitless for trace analysis
Injector Temperature 250 °C
Oven Temperature Program 40 °C (hold for 3 min), ramp at 10 °C/min to 330 °C (hold for 15 min)
MS Interface Temperature 300 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Measurement Mode Scan (m/z 29 to 800) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions for EPEG To be determined from the mass spectrum of a pure standard (e.g., m/z 149, 177, 280)

2.2. Reagents and Standards:

  • This compound (EPEG) reference standard (purity ≥95%)

  • Hexane (GC grade)

  • Dichloromethane (B109758) (GC grade)

  • Methanol (GC grade)

  • Internal Standard (e.g., Diphenyl phthalate)

2.3. Standard Solution Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of EPEG and dissolve in 25 mL of hexane.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in hexane.

  • Working Standard Solutions: Prepare a series of working standards containing EPEG and a constant concentration of the internal standard by diluting the stock solutions in hexane.

2.4. Sample Preparation:

  • Solvent Extraction:

    • For solid samples, weigh an appropriate amount and extract with a suitable solvent like dichloromethane or hexane.[10] Sonication can be used to improve extraction efficiency.

    • For liquid samples, a liquid-liquid extraction with hexane can be performed.

    • Add the internal standard to the sample extract.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

    • Transfer the final extract to a GC vial for analysis.

  • Headspace GC-MS for Volatiles and Semi-volatiles from Packaging:

    • Cut the sample (e.g., pharmaceutical packaging) into small pieces and place a known weight into a headspace vial.[11][10]

    • Seal the vial and heat at an optimized temperature (e.g., 150-250 °C) to allow volatile and semi-volatile compounds, including EPEG, to partition into the headspace.[11][10]

    • The headspace gas is then automatically injected into the GC-MS.

2.5. Method Validation Parameters (Typical Expected Values):

The following table summarizes typical validation parameters for the GC-MS analysis of phthalates, which can be adapted for EPEG.

ParameterTypical ValueReference
Linearity (r²) ≥ 0.998[12]
Limit of Detection (LOD) 0.1 - 10 ng/mL[12]
Limit of Quantification (LOQ) 0.5 - 50 ng/mL[12]
Accuracy (% Recovery) 80 - 120%[12]
Precision (% RSD) < 10%[12]

Experimental Workflow: GC-MS Analysis of EPEG

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare EPEG & IS Standards Quantify Quantify using Internal Standard Standard->Quantify Sample Sample Extraction (LLE/Headspace) GCMS Inject into GC-MS System Sample->GCMS Separate Chromatographic Separation GCMS->Separate Detect Mass Spectrometric Detection (Scan/SIM) Separate->Detect Identify Identify EPEG by Mass Spectrum Detect->Identify Detect->Quantify

References

Application Note: Quantification of Ethyl Phthalyl Ethyl Glycolate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl phthalyl ethyl glycolate (B3277807) is a phthalate (B1215562) ester used as a plasticizer. Due to the potential for phthalates to act as endocrine disruptors, sensitive and accurate quantification in various matrices is crucial.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and effective technique for the analysis of phthalates due to its high sensitivity, selectivity, and speed.[2] This application note provides a detailed protocol for the quantification of Ethyl phthalyl ethyl glycolate using GC-MS, including sample preparation, instrument parameters, and data analysis. The methodology is based on established protocols for phthalate analysis and is suitable for adaptation to various sample matrices.

Experimental Workflow

The overall experimental workflow for the quantification of this compound by GC-MS is depicted below.

Quantification of this compound using GC-MS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection extraction Liquid-Liquid Extraction sample->extraction Add internal standard & extraction solvent concentration Solvent Evaporation & Reconstitution extraction->concentration Collect organic layer injection GC Injection concentration->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification report Reporting quantification->report

Caption: Experimental workflow for this compound quantification.

Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may require optimization based on the specific sample matrix. To avoid contamination, use scrupulously cleaned glassware and avoid all plastic containers and pipettes.[1][2]

  • Reagents and Materials:

    • Sample containing this compound

    • Internal Standard (e.g., Benzyl benzoate) stock solution

    • Hexane (B92381) (or other suitable organic solvent like dichloromethane), pesticide residue grade[1][3]

    • Sodium Chloride (NaCl)

    • Anhydrous Sodium Sulfate (B86663)

    • Glassware: volumetric flasks, pipettes, centrifuge tubes, vials

  • Procedure:

    • Accurately weigh or measure a known amount of the sample into a glass centrifuge tube.

    • Spike the sample with an appropriate amount of internal standard.

    • For aqueous samples, add 10% (w/v) NaCl to the sample to improve extraction efficiency.[3]

    • Add a suitable volume of hexane (e.g., 5-10 mL).

    • Vortex or shake vigorously for 5-10 minutes.

    • Centrifuge to separate the layers.

    • Carefully transfer the organic (upper) layer to a clean glass tube.

    • Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent under a gentle stream of nitrogen to a small volume (e.g., 1 mL).

    • Transfer the concentrated extract to a GC vial for analysis.

2. GC-MS Instrumentation and Parameters

The following are suggested starting parameters and may need to be optimized for your specific instrument and application.

  • Gas Chromatograph (GC):

    • Column: A 5% phenyl methyl siloxane column (e.g., DB-5MS, TG-5MS) is a good starting point as it is commonly used for phthalate analysis.[3][4]

    • Injector: Splitless mode is recommended for trace analysis.

    • Injector Temperature: 280-320 °C[1]

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[4]

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp 1: 10 °C/min to 280 °C.

      • Ramp 2: 5 °C/min to 310 °C, hold for 5 minutes.[4]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.[1][5]

    • Transfer Line Temperature: 280-310 °C[4]

    • Ion Source Temperature: 230-250 °C

3. Data Analysis and Quantification

  • Calibration: Prepare a series of calibration standards of this compound in hexane (or the final sample solvent) at different concentrations. Each standard should also contain the internal standard at a constant concentration.

  • Quantification: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the samples can then be determined from this curve.

Quantitative Data Summary

The following table provides target quantitative parameters for method validation. The values are illustrative and should be determined experimentally.

ParameterTarget ValueDescription
Linearity (r²) > 0.995The coefficient of determination for the calibration curve over the desired concentration range.[6]
Limit of Detection (LOD) To be determinedThe lowest concentration of analyte that can be reliably detected (e.g., S/N = 3).[6]
Limit of Quantification (LOQ) To be determinedThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[4]
Precision (RSD%) < 15%The relative standard deviation of replicate measurements.[3][6]
Accuracy (Recovery %) 70-120%The percentage of the true amount of analyte that is recovered by the analytical method.[3]
Selected Ions (m/z) 149, 177, 104Characteristic ions for this compound for SIM mode.[7][8] Ion 149 is a common fragment for many phthalates.[2][9]

Logical Relationship for SIM Ion Selection

The selection of ions for SIM mode is critical for selective and sensitive quantification.

SIM Ion Selection EPEG This compound (Precursor Ion) quant_ion Quantification Ion (m/z 149) Most Abundant EPEG->quant_ion qual_ion1 Qualifier Ion 1 (m/z 177) EPEG->qual_ion1 qual_ion2 Qualifier Ion 2 (m/z 104) EPEG->qual_ion2 confirmation Confirmed Identification & Accurate Quantification quant_ion->confirmation qual_ion1->confirmation qual_ion2->confirmation

References

Application Notes and Protocols: Ethyl Phthalyl Ethyl Glycolate as a Plasticizer in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl Phthyl Ethyl Glycolate (B3277807) (EPEG) as a plasticizer in polymer synthesis. While specific experimental data for EPEG is limited in publicly available literature, this document outlines its potential applications, relevant experimental protocols based on established standards, and data presentation frameworks.

Introduction to Ethyl Phthyl Ethyl Glycolate (EPEG)

Ethyl phthalyl ethyl glycolate (CAS No. 84-72-0) is a high-boiling, colorless to pale yellow liquid organic compound.[1][2] It is classified as a phthalate (B1215562) ester and finds application as a plasticizer in polymer formulations.[1][2] Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer material.[3] EPEG's molecular structure suggests its potential compatibility with a range of polymers, particularly those with polar functional groups. One documented application of this compound is as a plasticizer in polyvinyl acetate (B1210297) (PVAc) based waterborne adhesives.[3]

Chemical and Physical Properties of this compound:

PropertyValueReference
CAS Number 84-72-0[1][4][5]
Molecular Formula C14H16O6[1][4][5]
Molecular Weight 280.27 g/mol [4][5]
Appearance Colorless to Almost colorless clear liquid[2]
Boiling Point 384.9°C (rough estimate)[3]
Melting Point 20°C[3]
Flash Point 185°C[3]
Water Solubility <799mg/L (20 ºC)[3]

Potential Applications in Polymer Synthesis

Based on its classification as a phthalate plasticizer and its known use in PVAc adhesives, EPEG may be a suitable candidate for plasticizing other polymers, including:

  • Cellulose (B213188) Derivatives: Such as cellulose acetate and nitrocellulose, which are often formulated with phthalate plasticizers to improve flexibility for films and coatings.[6][7]

  • Acrylic Polymers: Used in adhesives, paints, and coatings where flexibility and adhesion are critical properties.

  • Synthetic Rubbers: To modify hardness and improve low-temperature flexibility.[8]

Experimental Protocols

The following are detailed protocols for incorporating and evaluating EPEG as a plasticizer in a polymer matrix. These protocols are based on standard methodologies and can be adapted for specific polymers and research questions.

The solvent casting method is a common laboratory technique for preparing thin polymer films with a uniform thickness and homogeneous distribution of additives.[9][10][11]

Objective: To prepare polymer films containing varying concentrations of EPEG for subsequent characterization.

Materials and Equipment:

  • Polymer (e.g., Polyvinyl Acetate)

  • This compound (EPEG)

  • Volatile Solvent (e.g., acetone, ethyl acetate, chloroform)

  • Glass petri dishes or a flat glass plate

  • Magnetic stirrer and stir bars

  • Beakers

  • Graduated cylinders

  • Pipettes

  • Leveling table

  • Drying oven or vacuum oven

Protocol:

  • Polymer Solution Preparation:

    • Dissolve a known amount of the polymer in a suitable volatile solvent to create a stock solution (e.g., 10% w/v). Stir the solution using a magnetic stirrer until the polymer is completely dissolved.

  • Plasticizer Addition:

    • Prepare a series of polymer solutions with varying concentrations of EPEG (e.g., 5, 10, 15, 20 wt% relative to the polymer).

    • Calculate the required amount of EPEG for each concentration and add it to the polymer solution.

    • Stir the mixture thoroughly to ensure homogeneous distribution of the plasticizer.

  • Casting:

    • Place a clean, dry glass petri dish on a leveling table.

    • Pour a predetermined volume of the polymer-plasticizer solution into the petri dish. The volume will depend on the desired film thickness.

    • Gently swirl the dish to ensure the solution covers the entire surface evenly.

  • Drying:

    • Cover the petri dish with a lid or aluminum foil with small perforations to allow for slow solvent evaporation. This helps to prevent the formation of defects in the film.

    • Allow the solvent to evaporate at room temperature in a fume hood for 24-48 hours.

    • Once the film appears dry, transfer it to a vacuum oven and dry at a slightly elevated temperature (e.g., 40-50°C) for several hours to remove any residual solvent.

  • Film Removal:

    • Carefully peel the dried film from the glass substrate.

    • Store the film in a desiccator until further testing.

Melt blending is a common industrial method for mixing polymers with additives.[12][13][14][15]

Objective: To prepare a homogeneous blend of a thermoplastic polymer and EPEG.

Materials and Equipment:

  • Thermoplastic Polymer Pellets

  • This compound (EPEG)

  • Laboratory-scale twin-screw extruder or a batch mixer (e.g., Brabender Plastograph)

  • Balance

  • Feeder

Protocol:

  • Premixing:

    • Dry the polymer pellets in an oven at the recommended temperature to remove any moisture.

    • In a container, weigh the desired amounts of polymer pellets and EPEG to achieve the target plasticizer concentration.

    • Thoroughly mix the components until the EPEG is evenly coated on the surface of the polymer pellets.

  • Melt Blending:

    • Set the temperature profile of the extruder or batch mixer to be above the melting temperature of the polymer.

    • Start the extruder or mixer at a low screw speed.

    • Gradually feed the premixed material into the hopper.

    • Once all the material is fed, increase the screw speed to the desired level for effective mixing.

    • The residence time in the extruder should be sufficient to ensure a homogeneous blend.

  • Extrusion and Pelletization:

    • The molten polymer blend is extruded through a die.

    • The extrudate is then cooled, typically in a water bath, and pelletized.

  • Sample Preparation for Testing:

    • The resulting pellets can be used for further processing, such as injection molding or compression molding, to create specimens for mechanical and thermal testing.

3.3.1. Mechanical Properties - Tensile Testing

Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[16][17][18][19][20]

Objective: To determine the effect of EPEG on the tensile strength, elongation at break, and modulus of elasticity of the polymer films.

Protocol:

  • Specimen Preparation: Cut the prepared polymer films into rectangular or dumbbell-shaped specimens according to the dimensions specified in ASTM D882.[19]

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours before testing.[17]

  • Testing:

    • Use a universal testing machine equipped with appropriate grips for thin films.

    • Mount the specimen in the grips, ensuring it is aligned and not slipping.

    • Set the crosshead speed as specified in the standard.

    • Start the test and record the force-elongation curve until the specimen breaks.

  • Data Analysis: From the stress-strain curve, calculate the tensile strength, elongation at break, and Young's modulus.

3.3.2. Thermal Properties - Differential Scanning Calorimetry (DSC)

Standard: ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry.[21][22][23][24][25]

Objective: To determine the effect of EPEG on the glass transition temperature (Tg) of the polymer. A decrease in Tg is a primary indicator of plasticization.

Protocol:

  • Sample Preparation: Cut a small sample (5-10 mg) from the prepared polymer film or pellet.

  • DSC Analysis:

    • Place the sample in an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase the thermal history.

    • Cool the sample at a controlled rate.

    • Heat the sample again at the same controlled rate.

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan.[21][22]

3.3.3. Plasticizer Leaching Test

Objective: To evaluate the permanence of EPEG within the polymer matrix when exposed to a liquid medium.[26][27][28][29][30]

Protocol:

  • Sample Preparation: Cut the plasticized polymer films into specimens of known dimensions and weight.

  • Leaching Procedure:

    • Immerse the specimens in a suitable extraction solvent (e.g., distilled water, ethanol, or a food simulant) in a sealed container.

    • Maintain the container at a constant temperature (e.g., 25°C or 50°C).

    • At predetermined time intervals, remove the specimens from the solvent, gently wipe them dry, and weigh them.

  • Data Analysis: Calculate the percentage of weight loss over time, which corresponds to the amount of plasticizer leached from the film.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison. Below are example templates for presenting the results.

Table 1: Effect of EPEG Concentration on the Mechanical Properties of [Polymer Name] Films

EPEG Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0 (Control)ValueValueValue
5ValueValueValue
10ValueValueValue
15ValueValueValue
20ValueValueValue

Table 2: Effect of EPEG Concentration on the Glass Transition Temperature (Tg) of [Polymer Name]

EPEG Concentration (wt%)Glass Transition Temperature (Tg) (°C)
0 (Control)Value
5Value
10Value
15Value
20Value

Table 3: Leaching of EPEG from [Polymer Name] Films in [Solvent] at [Temperature]

Time (hours)Weight Loss (%) - 5 wt% EPEGWeight Loss (%) - 10 wt% EPEGWeight Loss (%) - 15 wt% EPEGWeight Loss (%) - 20 wt% EPEG
00000
24ValueValueValueValue
48ValueValueValueValue
72ValueValueValueValue
96ValueValueValueValue

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate experimental workflows.

experimental_workflow_solvent_casting cluster_prep Solution Preparation cluster_film Film Formation cluster_char Characterization A Dissolve Polymer in Solvent B Add Ethyl Phthalyl Ethyl Glycolate A->B C Homogenize Mixture B->C D Cast Solution onto Substrate C->D E Solvent Evaporation D->E F Peel Film E->F G Mechanical Testing (ASTM D882) F->G H Thermal Analysis (ASTM E1356) F->H I Leaching Test F->I

Caption: Workflow for Polymer Film Preparation by Solvent Casting.

experimental_workflow_melt_blending cluster_prep Material Preparation cluster_blend Blending Process cluster_char Characterization A Dry Polymer Pellets B Premix Polymer with This compound A->B C Melt Extrusion B->C D Cooling and Pelletizing C->D E Mechanical Testing D->E F Thermal Analysis D->F G Leaching Test D->G

Caption: Workflow for Polymer Formulation by Melt Blending.

Conclusion

This compound is a viable plasticizer for various polymers, with a documented application in polyvinyl acetate adhesives. The provided protocols offer a standardized approach for researchers to incorporate and systematically evaluate the performance of EPEG in their specific polymer systems. The characterization of mechanical, thermal, and leaching properties is crucial for determining its suitability for applications in materials science and drug development. Further research is warranted to generate specific quantitative data on the performance of EPEG in a wider range of polymers.

References

Application Notes and Protocols for the Extraction of Ethyl Phthalyl Ethyl Glycolate from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phthalyl ethyl glycolate (B3277807) (EPEG) is a phthalate (B1215562) ester used as a plasticizer. The widespread use of phthalates has led to their ubiquitous presence in the environment, raising concerns about their potential impact on ecosystems and human health. Accurate monitoring of EPEG in environmental matrices such as water, soil, and sediment is crucial for assessing its environmental fate and potential risks. These application notes provide detailed protocols for the extraction of EPEG from environmental samples, followed by analytical determination.

Physicochemical Properties of Ethyl Phthalyl Ethyl Glycolate

PropertyValueReference
CAS Number84-72-0[1][2]
Molecular FormulaC14H16O6[1]
Molecular Weight280.28 g/mol [1]
AppearanceColorless to almost colorless clear liquid[1]
Water Solubility<799 mg/L[3]

Experimental Protocols

Note: Due to the limited availability of specific extraction data for this compound, the following protocols have been adapted from established methods for other phthalates with similar chemical properties. Researchers should perform validation experiments to determine the specific recovery and efficiency for EPEG in their respective matrices.

Protocol 1: Extraction of this compound from Water Samples using Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction and pre-concentration of EPEG from water samples.

1. Materials and Reagents

  • Solid-Phase Extraction (SPE) Cartridges: C18 (500 mg, 6 mL) or Florisil (1 g, 6 mL).[4]

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)[4]

  • Deionized water (HPLC grade)

  • Nitrogen gas, high purity

  • Glassware (pre-cleaned by rinsing with methanol and baking to minimize phthalate contamination)[5]

  • Vacuum manifold for SPE

2. Sample Preparation and Extraction

  • Sample Collection: Collect water samples in pre-cleaned amber glass bottles.

  • SPE Cartridge Conditioning:

    • Condition a C18 or Florisil SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through the cartridge under vacuum.[4] Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass a known volume of the water sample (e.g., 100-500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained EPEG from the cartridge with 5-10 mL of ethyl acetate into a clean collection tube.[4]

  • Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen gas in a water bath at 30-40°C.

    • Reconstitute the residue in a known small volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

Protocol 2: Extraction of this compound from Soil and Sediment Samples using Microwave-Assisted Extraction (MAE)

This protocol provides a rapid method for the extraction of EPEG from solid environmental matrices.

1. Materials and Reagents

  • Microwave extraction system

  • Extraction vessels (Teflon-lined)

  • Acetonitrile (B52724) (HPLC grade) or Acetone[6][7]

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Rotary evaporator or nitrogen evaporator

2. Sample Preparation and Extraction

  • Sample Preparation:

    • Air-dry the soil or sediment sample and sieve it to remove large debris.

    • Homogenize the sample.

  • Extraction:

    • Weigh approximately 2-5 g of the homogenized sample into a microwave extraction vessel.

    • Add 15-20 mL of acetonitrile or acetone (B3395972) to the vessel.[6]

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters. A typical program might be:

      • Power: 80%[6]

      • Pressure: 21 psi[6]

      • Temperature: 100°C

      • Time: 15-30 minutes[7]

  • Post-Extraction Processing:

    • Allow the vessel to cool to room temperature.

    • Decant the supernatant into a clean centrifuge tube.

    • Centrifuge the extract at a moderate speed (e.g., 3000 rpm) for 10 minutes to pellet any suspended particles.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Concentration and Cleanup (if necessary):

    • The filtered extract can be concentrated using a rotary evaporator or a gentle stream of nitrogen.

    • For samples with high lipid content, a cleanup step using a Florisil cartridge may be necessary. The extract is passed through the cartridge, and the phthalates are eluted with a suitable solvent like ethyl acetate.[6]

    • Reconstitute the final extract in a suitable solvent for analysis.

Analytical Determination

High-Performance Liquid Chromatography (HPLC)

EPEG can be effectively analyzed by reverse-phase HPLC.[2]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a small amount of acidifier like phosphoric acid. For MS compatibility, formic acid should be used instead of phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detector: UV detector at a suitable wavelength (e.g., 230 nm, requires experimental determination for EPEG) or a mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of phthalates.

  • Column: A low-polarity capillary column such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless.

  • Temperature Program: An example program could be: initial temperature of 60°C for 5 min, ramp to 270°C at 15°C/min, and hold for 11 min.[4] This would need to be optimized for EPEG.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Data Presentation

The following tables present representative quantitative data for the extraction of common phthalates from environmental samples. This data can be used as a benchmark for the expected performance of the described protocols for EPEG, pending specific validation.

Table 1: Recovery of Phthalates from Spiked Water Samples using Solid-Phase Extraction

PhthalateSpiking Level (µg/L)Recovery (%)Relative Standard Deviation (RSD, %)Reference
Dimethyl Phthalate (DMP)2098.2 - 110.0< 5[4]
Diethyl Phthalate (DEP)2098.2 - 110.0< 5[4]
Dibutyl Phthalate (DBP)2098.2 - 110.0< 5[4]
Di(2-ethylhexyl) Phthalate (DEHP)2098.2 - 110.0< 5[4]

Table 2: Recovery of Phthalates from Spiked Soil Samples using Microwave-Assisted Extraction

PhthalateSpiking Level (µg/g)Recovery (%)Relative Standard Deviation (RSD, %)Reference
Dimethyl Phthalate0.1 and 0.584 - 115< 8[7]
Diethyl Phthalate0.1 and 0.584 - 115< 8[7]
Dibutyl Phthalate0.1 and 0.584 - 115< 8[7]
Di(2-ethylhexyl) Phthalate0.1 and 0.584 - 115< 8[7]

Table 3: Limits of Detection (LOD) for Phthalate Analysis

PhthalateAnalytical MethodLODReference
Various PhthalatesGC-MS (in water)0.3 - 2.6 ng/mL[9]
Various PhthalatesHPLC (in soil extract)1.24 - 3.15 µg/L[7]

Visualizations

Experimental Workflow for EPEG Extraction from Water Samples

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis WaterSample Water Sample Collection Conditioning SPE Cartridge Conditioning (Methanol, Deionized Water) Loading Sample Loading Conditioning->Loading Washing Cartridge Washing (Deionized Water) Loading->Washing Elution Elution of EPEG (Ethyl Acetate) Washing->Elution Concentration Concentration (Nitrogen Evaporation) Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution Analysis HPLC or GC-MS Analysis Reconstitution->Analysis

Caption: Workflow for EPEG extraction from water samples using SPE.

Experimental Workflow for EPEG Extraction from Soil/Sediment Samples

G cluster_sample_prep Sample Preparation cluster_mae Microwave-Assisted Extraction (MAE) cluster_analysis Analysis SoilSample Soil/Sediment Sample (Air-dry, Sieve) Extraction Microwave Extraction (Acetonitrile/Acetone) SoilSample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Concentration Concentration (Rotary/Nitrogen Evaporation) Filtration->Concentration Cleanup Optional Cleanup (Florisil) Concentration->Cleanup Analysis HPLC or GC-MS Analysis Concentration->Analysis If cleanup not needed Cleanup->Analysis

Caption: Workflow for EPEG extraction from solid samples using MAE.

Potential Signaling Pathways of Phthalate-Induced Nephrotoxicity

While specific signaling pathways for this compound are not well-documented, general mechanisms of phthalate toxicity involve the induction of oxidative stress and inflammation, which can lead to cellular damage and organ dysfunction, including in the kidneys.[1][10][11][12]

G cluster_cellular Cellular Response cluster_pathways Signaling Pathways cluster_outcome Toxicological Outcome Phthalate Phthalate Exposure (e.g., EPEG) ROS Increased Reactive Oxygen Species (ROS) Phthalate->ROS Inflammation Pro-inflammatory Cytokine Release Phthalate->Inflammation Apoptosis Induction of Apoptosis Phthalate->Apoptosis Nrf2 Nrf2 Pathway (Oxidative Stress Response) ROS->Nrf2 NFkB NF-κB Pathway (Inflammation) Inflammation->NFkB PI3K_AKT PI3K/AKT Pathway (Cell Survival/Apoptosis) Apoptosis->PI3K_AKT OxidativeStress Oxidative Stress Nrf2->OxidativeStress InflammatoryResponse Inflammatory Response NFkB->InflammatoryResponse CellDamage Cellular Damage PI3K_AKT->CellDamage OxidativeStress->CellDamage InflammatoryResponse->CellDamage KidneyInjury Kidney Injury (Nephrotoxicity) CellDamage->KidneyInjury

Caption: General signaling pathways in phthalate-induced kidney toxicity.

References

Application Note: Preparation of Ethyl Phthyl Ethyl Glycolate Standard for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phthalyl ethyl glycolate (B3277807) (EPEG), a phthalate (B1215562) ester, is utilized as a plasticizer in various materials. Due to its potential for migration into pharmaceuticals and other products, a precise and accurate analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely employed technique for the analysis of phthalates. The foundation of an accurate quantitative HPLC analysis lies in the correct preparation of a reliable standard solution. This application note provides a comprehensive protocol for the preparation of an ethyl phthalyl ethyl glycolate standard solution for use in HPLC analysis.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for developing a robust analytical method.

PropertyValueReference
CAS Number 84-72-0[1]
Molecular Formula C14H16O6[1]
Molecular Weight 280.27 g/mol [1]
Appearance Colorless to almost colorless clear liquid[2][3]
Solubility Miscible with most organic solvents; very low solubility in water (0.018% by weight)[1][4]
UV Absorbance Phthalate structure suggests UV absorbance in the range of 225-230 nm.

Experimental Protocols

Materials and Reagents
Material/ReagentGrade/SpecificationRecommended Supplier
This compound Certified Reference Material (CRM)≥95.0% purityAccuStandard (Cat# PHTH-030S-H) or equivalent
Acetonitrile (B52724) (ACN)HPLC GradeFisher Scientific or equivalent
Methanol (B129727) (MeOH)HPLC GradeFisher Scientific or equivalent
WaterHPLC Grade or Milli-Q®---
Volumetric flasks, Class A10 mL, 50 mL, 100 mL---
Pipettes, Class AVarious sizes---
Analytical balance4-decimal place---
Syringe filters0.45 µm PTFE or nylon---
Preparation of Standard Solutions

3.2.1. Stock Standard Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the this compound Certified Reference Material (CRM) using an analytical balance.

  • Quantitatively transfer the weighed CRM into a 25 mL Class A volumetric flask.

  • Add a small amount of HPLC-grade methanol or acetonitrile to dissolve the CRM completely.

  • Once dissolved, bring the flask to volume with the same solvent.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • This stock solution has a nominal concentration of 1000 µg/mL. The exact concentration should be calculated based on the actual weight and purity of the CRM.

  • Transfer the stock solution to an amber glass vial and store at 2-8°C. This solution is typically stable for several months.

3.2.2. Intermediate Standard Solution (100 µg/mL)

  • Pipette 10.0 mL of the 1000 µg/mL stock standard solution into a 100 mL Class A volumetric flask.

  • Dilute to the mark with the mobile phase (e.g., a mixture of acetonitrile and water).

  • Stopper and mix thoroughly. This intermediate solution has a concentration of 100 µg/mL.

3.2.3. Working Standard Solutions for Calibration Curve

Prepare a series of working standard solutions by diluting the intermediate standard solution with the mobile phase. The following table provides an example for preparing a calibration curve ranging from 1 µg/mL to 20 µg/mL.

Target Concentration (µg/mL)Volume of Intermediate Standard (100 µg/mL)Final Volume (mL)Diluent
1.00.1 mL10Mobile Phase
2.50.25 mL10Mobile Phase
5.00.5 mL10Mobile Phase
10.01.0 mL10Mobile Phase
15.01.5 mL10Mobile Phase
20.02.0 mL10Mobile Phase

Note: Prepare working standards fresh daily to ensure accuracy.

HPLC Method Parameters

The following are recommended starting parameters for the HPLC analysis of this compound. Method optimization and validation are essential for specific applications.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 75:25, v/v) or a gradient elution may be required for complex mixtures.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength 225 nm or 230 nm

Diagrams

Standard_Preparation_Workflow cluster_procurement Procurement cluster_preparation Standard Preparation cluster_analysis Analysis CRM This compound Certified Reference Material Stock Stock Standard (1000 µg/mL in Methanol) CRM->Stock Weigh & Dissolve Intermediate Intermediate Standard (100 µg/mL in Mobile Phase) Stock->Intermediate Dilute Working Working Standards (1-20 µg/mL in Mobile Phase) Intermediate->Working Serial Dilution HPLC HPLC-UV Analysis Working->HPLC Inject Data Data Acquisition & Processing HPLC->Data

Caption: Workflow for the preparation and analysis of this compound standards.

Logical_Relationship Accurate_Standard Accurate Standard Preparation Reliable_Quantification Reliable HPLC Quantification Accurate_Standard->Reliable_Quantification CRM_Purity Certified Reference Material Purity CRM_Purity->Accurate_Standard Precise_Weighing Precise Weighing Precise_Weighing->Accurate_Standard Accurate_Dilutions Accurate Dilutions Accurate_Dilutions->Accurate_Standard Method_Validation Validated HPLC Method Method_Validation->Reliable_Quantification System_Suitability System Suitability System_Suitability->Reliable_Quantification

Caption: Key factors influencing reliable HPLC quantification.

Conclusion

The protocol outlined in this application note provides a detailed and systematic approach to the preparation of this compound standard solutions for HPLC analysis. Adherence to these procedures, including the use of a certified reference material and calibrated equipment, is paramount for achieving accurate and reproducible quantitative results. The provided HPLC method parameters serve as a robust starting point for method development and validation.

References

Application Notes and Protocols for Ethyl Phthalyl Ethyl Glycolate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl Phthyl Ethyl Glycolate (B3277807) (EPEG) in materials science, focusing on its role as a plasticizer in polymer formulations. Due to the limited availability of specific performance data for EPEG in publicly accessible literature, representative data based on the well-characterized phthalate (B1215562) plasticizer Di(2-ethylhexyl) phthalate (DEHP) in Polyvinyl Chloride (PVC) is presented to illustrate the expected effects and testing methodologies.

Introduction

Ethyl phthalyl ethyl glycolate (CAS No. 84-72-0) is a phthalate ester recognized for its utility as a plasticizer in various polymers.[1][2] Its primary function is to increase the flexibility, durability, and workability of otherwise rigid materials by reducing the intermolecular forces between polymer chains.[3] EPEG is a colorless to pale yellow liquid with a slight odor and is miscible with most organic solvents, though it has limited solubility in water.[2] It has applications in adhesives, coatings, and as an indirect food additive.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₆O₆[4]
Molecular Weight 280.27 g/mol [4]
Appearance Colorless to Almost colorless clear liquid[2]
Boiling Point 160-170 °C @ 0.1 Torr
Melting Point 20 °C
Density 1.2 ± 0.1 g/cm³
Water Solubility <799 mg/L (20 °C)[2]
Refractive Index 1.509

Applications in Materials Science

The primary application of this compound in materials science is as a plasticizer, predominantly for Polyvinyl Chloride (PVC). Plasticizers like EPEG are essential for converting rigid PVC into a flexible material suitable for a wide range of applications, including:

  • Flexible Films and Sheets: For packaging, upholstery, and waterproofing applications.

  • Wire and Cable Insulation: To provide flexibility and prevent cracking.

  • Adhesives and Coatings: To modify viscosity and improve film formation.[5]

  • Medical Tubing and Bags: Where flexibility and biocompatibility are crucial (though the use of phthalates in medical devices is subject to regulatory scrutiny).

Performance Data (Representative)

Table 1: Effect of Phthalate Plasticizer Concentration on Mechanical Properties of PVC

Plasticizer Concentration (phr*)Tensile Strength (MPa)Elongation at Break (%)100% Modulus (MPa)
055.2554.5
2025.525015.2
4020.735010.3
6017.24207.6

*phr: parts per hundred parts of resin by weight.

Table 2: Effect of Phthalate Plasticizer Concentration on Thermal Properties of PVC

Plasticizer Concentration (phr)Glass Transition Temperature (Tg) (°C)TGA Onset of Decomposition (°C)
085250
2045245
4010240
60-20235

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of this compound as a plasticizer are provided below.

Protocol for Evaluating Mechanical Properties of Plasticized PVC

Objective: To determine the effect of EPEG concentration on the tensile strength, elongation at break, and modulus of PVC, following ASTM D638.

Materials and Equipment:

  • PVC resin

  • This compound (EPEG)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill

  • Compression molding press

  • Universal Testing Machine (UTM) with grips for plastics

  • Dumbbell-shaped cutting die (ASTM D638 Type IV)

  • Micrometer

Procedure:

  • Compounding:

    • On a two-roll mill heated to 160-170°C, blend 100 parts by weight of PVC resin with a specified amount of EPEG (e.g., 20, 40, 60 phr) and 2-3 phr of a thermal stabilizer.

    • Mill the components until a homogeneous sheet is formed (typically 5-10 minutes).

  • Sample Preparation:

    • Compression mold the milled sheets into plaques of a specified thickness (e.g., 2 mm) at a temperature of 170-180°C and a pressure of 10 MPa for 5 minutes.

    • Allow the molded plaques to cool to room temperature under pressure.

    • Cut dumbbell-shaped test specimens from the plaques using the cutting die.

  • Testing:

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of the Universal Testing Machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

    • Record the load and elongation throughout the test.

  • Data Analysis:

    • Calculate the tensile strength by dividing the maximum load by the original cross-sectional area.

    • Calculate the elongation at break as the percentage change in length at the point of fracture.

    • Determine the 100% modulus by dividing the stress at 100% elongation by the strain (1.0).

Protocol for Thermal Analysis of Plasticized PVC

Objective: To determine the effect of EPEG on the glass transition temperature (Tg) and thermal stability of PVC using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Materials and Equipment:

  • Plasticized PVC samples (from Protocol 5.1)

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Aluminum pans for DSC and TGA

Procedure for DSC (ASTM D3418):

  • Sample Preparation:

    • Cut a small sample (5-10 mg) from the plasticized PVC plaque and place it in an aluminum DSC pan.

    • Seal the pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from room temperature to a temperature above the expected Tg (e.g., 100°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Cool the sample back to room temperature at a controlled rate.

    • Perform a second heating scan under the same conditions as the first.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve of the second heating scan.

Procedure for TGA (ASTM E1131):

  • Sample Preparation:

    • Place a small sample (10-20 mg) of the plasticized PVC in a TGA pan.

  • TGA Analysis:

    • Place the pan in the TGA furnace.

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the sample weight as a function of temperature.

  • Data Analysis:

    • Determine the onset of decomposition temperature from the TGA curve, which indicates the thermal stability of the material.

Protocol for Measuring Plasticizer Migration (Leaching)

Objective: To quantify the migration of EPEG from PVC into a liquid simulant.

Materials and Equipment:

  • Plasticized PVC film samples

  • Food simulant (e.g., ethanol/water mixture or a fatty food simulant like isooctane)

  • Glass vials with screw caps

  • Analytical balance

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Constant temperature incubator

Procedure:

  • Sample Preparation:

    • Cut precisely dimensioned samples of the plasticized PVC film (e.g., 2 cm x 2 cm).

    • Accurately weigh each sample.

  • Leaching Test:

    • Place each PVC sample in a glass vial and add a known volume of the food simulant.

    • Seal the vials and place them in an incubator at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24, 48, 72 hours).

  • Analysis of Leached Plasticizer:

    • After the incubation period, remove the PVC sample from the vial.

    • Take an aliquot of the simulant and analyze it using GC-MS to determine the concentration of EPEG that has leached into the liquid. A calibration curve prepared with known concentrations of EPEG in the simulant will be required.

  • Data Analysis:

    • Calculate the total mass of EPEG that has migrated from the PVC sample into the simulant.

    • Express the migration as a percentage of the initial weight of the plasticizer in the sample or as mass per unit surface area.

Visualizations

Experimental_Workflow_Mechanical_Properties cluster_preparation Material Preparation cluster_molding Sample Molding cluster_testing Mechanical Testing cluster_analysis Data Analysis A PVC Resin + EPEG + Stabilizer B Two-Roll Milling (160-170°C) A->B C Homogeneous Sheet B->C D Compression Molding (170-180°C, 10 MPa) C->D E Cooled Plaque D->E F Dumbbell Specimen (ASTM D638) E->F G Universal Testing Machine F->G H Tensile Test (50 mm/min) G->H I Data Acquisition (Load vs. Elongation) H->I J Tensile Strength I->J K Elongation at Break I->K L 100% Modulus I->L

Caption: Workflow for Mechanical Property Evaluation.

Thermal_Analysis_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis start Plasticized PVC Sample dsc_sample 5-10 mg sample in Al pan start->dsc_sample tga_sample 10-20 mg sample in TGA pan start->tga_sample dsc_run Heat-Cool-Heat Cycle (e.g., 10°C/min) dsc_sample->dsc_run dsc_data Heat Flow vs. Temperature dsc_run->dsc_data dsc_result Determine Glass Transition (Tg) dsc_data->dsc_result tga_run Heat to 600°C (e.g., 10°C/min) tga_sample->tga_run tga_data Weight % vs. Temperature tga_run->tga_data tga_result Determine Onset of Decomposition tga_data->tga_result

Caption: Workflow for Thermal Analysis.

Migration_Testing_Workflow A Cut and Weigh Plasticized PVC Film B Immerse in Simulant in Sealed Vial A->B C Incubate at Controlled Temperature B->C D Remove Aliquot of Simulant C->D E GC-MS Analysis D->E F Quantify EPEG Concentration (using calibration curve) E->F G Calculate Total Migrated Mass F->G

Caption: Workflow for Plasticizer Migration Testing.

References

Application Note: Characterization of Ethyl Phthalyl Ethyl Glycolate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl phthalyl ethyl glycolate (B3277807) is a plasticizer and food additive with the chemical formula C14H16O6.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of this compound. This document provides a detailed protocol for the characterization of Ethyl phthalyl ethyl glycolate using ¹H and ¹³C NMR spectroscopy.

Chemical Structure
Chemical structure of this compound Figure 1. Chemical structure of this compound.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample of this compound for NMR analysis is as follows:

  • Sample Purity: Ensure the sample is of sufficient purity for NMR analysis. If necessary, purification can be performed using techniques such as flash column chromatography.[3]

  • Massing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3). CDCl3 is a common solvent for this compound.[2]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.

Table 1: NMR Spectrometer Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz (or higher)100 MHz (or higher)
SolventCDCl3CDCl3
Temperature298 K298 K
Pulse ProgramStandard 1D pulseProton-decoupled
Number of Scans16-641024-4096
Relaxation Delay1-2 s2-5 s
Spectral Width-2 to 12 ppm-10 to 220 ppm

Data Presentation and Interpretation

Based on analysis of the known ¹H NMR spectrum and comparison with analogous compounds, the following are the expected chemical shifts, multiplicities, and integrations for this compound.[2][3]

¹H NMR Data

Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl3

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.5m4HAromatic protons (phthalate ring)
~4.8s2H-O-CH₂-COO-
~4.4q, J ≈ 7.1 Hz2H-COO-CH₂-CH₃ (phthalate)
~4.2q, J ≈ 7.1 Hz2H-COO-CH₂-CH₃ (glycolate)
~1.4t, J ≈ 7.1 Hz3H-COO-CH₂-CH₃ (phthalate)
~1.2t, J ≈ 7.1 Hz3H-COO-CH₂-CH₃ (glycolate)

Note: Chemical shifts are estimations based on available spectral data and may vary slightly.

¹³C NMR Data

Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl3

Chemical Shift (δ, ppm)Assignment
~167-168C=O (phthalate esters)
~166-167C=O (glycolate ester)
~132-134Quaternary aromatic carbons
~128-131CH aromatic carbons
~65-O-CH₂-COO-
~62-COO-CH₂-CH₃ (phthalate)
~61-COO-CH₂-CH₃ (glycolate)
~14.1-COO-CH₂-CH₃ (phthalate)
~13.9-COO-CH₂-CH₃ (glycolate)

Note: Chemical shifts are estimations and require experimental verification for precise assignment.

Advanced NMR Techniques

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are recommended.

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, for example, between the methylene (B1212753) and methyl protons of the ethyl groups.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons and the ester carbonyls.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr Insert Sample c13_nmr ¹³C NMR Acquisition h1_nmr->c13_nmr nmr_2d 2D NMR (COSY, HSQC, HMBC) c13_nmr->nmr_2d process Process Spectra nmr_2d->process assign Assign Signals process->assign report Generate Report assign->report

Caption: Experimental workflow for NMR characterization.

Signal Assignment Logic

signal_assignment cluster_1d 1D NMR Data cluster_2d 2D NMR Data h1 ¹H NMR (Chemical Shift, Integration, Multiplicity) cosy COSY (¹H-¹H Correlations) h1->cosy hsqc HSQC (¹H-¹³C Direct Correlations) h1->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlations) h1->hmbc c13 ¹³C NMR (Chemical Shift) c13->hsqc c13->hmbc structure Final Structure Confirmation cosy->structure hsqc->structure hmbc->structure

Caption: Logic for signal assignment using 2D NMR.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Ethyl Phthalyl Ethyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl phthalyl ethyl glycolate (B3277807) (EPEG), a phthalate (B1215562) ester of significant interest in various industrial applications and toxicological studies. Understanding the fragmentation behavior of EPEG is crucial for its unambiguous identification and quantification in complex matrices. This application note presents the characteristic fragment ions, a proposed fragmentation pathway, and a generalized protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Ethyl phthalyl ethyl glycolate (CAS No. 84-72-0) is a diester of phthalic acid, characterized by the presence of both an ethyl ester and an ethyl glycolate ester functional group. Like other phthalates, it is used as a plasticizer to enhance the flexibility and durability of polymers. Due to the widespread use of phthalates and concerns about their potential endocrine-disrupting effects, sensitive and specific analytical methods are required for their detection and characterization. Mass spectrometry, particularly when coupled with gas chromatography, offers a powerful tool for the analysis of phthalates. The fragmentation pattern observed in EI-MS provides a structural fingerprint, enabling confident identification. A common feature in the mass spectra of many phthalate esters is the presence of a prominent ion at m/z 149, corresponding to the protonated phthalic anhydride (B1165640) structure.

Mass Spectrometry Fragmentation Pattern

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide valuable structural information. The molecular formula of EPEG is C14H16O6, with a molecular weight of 280.28 g/mol .[1] The key fragment ions observed in the GC-MS analysis under electron ionization are summarized in the table below.[1]

Table 1: Key Fragment Ions of this compound in EI-MS [1]

m/zRelative Intensity (%)Proposed Fragment Structure
14999.99[C8H5O3]+ (Protonated Phthalic Anhydride)
17742.20[C9H9O4]+
10413.50[C7H4O2]+
7613.40[C6H4]+
17610.40[C9H8O4]•+

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is proposed to proceed through several key pathways, initiated by the ionization of the parent molecule. The following diagram illustrates the logical relationship between the parent ion and its major fragment ions.

Fragmentation_Pathway M This compound (M•+) m/z 280 F149 [C8H5O3]+ m/z 149 (Base Peak) M->F149 - C2H5O• - C2H4O2 F177 [C9H9O4]+ m/z 177 M->F177 - •OCH2COOC2H5 F176 [C9H8O4]•+ m/z 176 M->F176 - C2H5OH F104 [C7H4O2]+ m/z 104 F149->F104 - COOH F177->F149 - C2H4 F76 [C6H4]+ m/z 76 F104->F76 - CO

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

This protocol provides a general framework for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry system.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as ethyl acetate (B1210297) or hexane (B92381). Perform serial dilutions to create a series of calibration standards at appropriate concentrations.

  • Sample Extraction (for solid or liquid matrices):

    • For solid samples, use a suitable extraction technique such as Soxhlet or pressurized liquid extraction with an appropriate solvent.

    • For liquid samples, a liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane (B109758) is recommended.

    • It is crucial to use high-purity solvents and minimize contact with plastic materials to avoid contamination from other phthalates.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC):

    • Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is suitable for the separation of phthalates. A common column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Inlet: Split/splitless injector, typically operated in splitless mode for trace analysis.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program:

      • Initial temperature: 60-100 °C, hold for 1-2 minutes.

      • Ramp: 10-20 °C/min to 280-300 °C.

      • Final hold: 5-10 minutes. (This program should be optimized based on the specific instrument and column used to ensure good separation from other potential contaminants.)

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400 to ensure detection of all relevant fragment ions.

    • Ion Source Temperature: 230-250 °C.

    • Transfer Line Temperature: 280-300 °C.

3. Data Analysis

  • Identification: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with that of a certified reference standard. The presence of the characteristic fragment ions (m/z 149, 177, 104, 76, and 176) with their expected relative abundances is the primary confirmation criterion.

  • Quantification: For quantitative analysis, it is recommended to use selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. The base peak at m/z 149 is typically used as the primary quantitation ion, while other significant ions (e.g., m/z 177) can be used as qualifier ions.

Conclusion

The mass spectrometry fragmentation pattern of this compound provides a reliable basis for its identification and quantification. The dominant fragment ion at m/z 149 is a hallmark of many phthalate esters, while the presence and relative abundance of other fragments, such as m/z 177, provide additional structural confirmation. The experimental protocol outlined in this note serves as a starting point for developing and validating robust analytical methods for the determination of this compound in various sample matrices. Researchers and drug development professionals can utilize this information for quality control, safety assessment, and metabolic studies involving this compound.

References

Application Notes and Protocols for Trace Analysis of Ethyl Phthalyl Ethyl Glycolate (EPEG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and trace analysis of Ethyl phthalyl ethyl glycolate (B3277807) (EPEG), a phthalate (B1215562) ester of potential interest in pharmaceutical and environmental matrices. The following sections outline methodologies for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by analytical determination using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Ethyl phthalyl ethyl glycolate (EPEG) is a phthalate ester that may be present as a plasticizer in various materials, including those used in pharmaceutical packaging and delivery systems. Due to the potential for leaching and subsequent human exposure, sensitive and reliable analytical methods are required for its trace-level determination. The primary challenge in trace phthalate analysis is the ubiquitous nature of these compounds, leading to a high risk of sample contamination. Therefore, stringent measures to avoid background contamination are essential for accurate quantification.[1]

General Precautions to Avoid Contamination

Given that phthalates are common contaminants, all glassware must be scrupulously cleaned by rinsing with a high-purity solvent (e.g., acetone (B3395972) or hexane) before use.[2] It is imperative to avoid all contact with plastic materials throughout the sample preparation process. Use glass syringes, pipettes, and solvent bottles.[2] Procedural blanks should be analyzed with each batch of samples to monitor for and identify any potential sources of contamination.

Sample Preparation Protocols

Two common and effective methods for the extraction and concentration of EPEG from liquid matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice of method will depend on the sample matrix, the required level of sensitivity, and the available equipment.

Protocol 1: Solid-Phase Extraction (SPE)

SPE is a highly efficient technique for the extraction and concentration of analytes from a liquid sample, offering high recovery and cleaner extracts compared to LLE.[3] This protocol is suitable for aqueous samples such as pharmaceutical formulations, water, and beverages.

Experimental Protocol: SPE

  • Cartridge Selection: A reversed-phase SPE cartridge, such as a Hydrophilic-Lipophilic Balanced (HLB) or C18 sorbent, is recommended.[4][5]

  • Cartridge Conditioning:

    • Pass 6 mL of methanol (B129727) through the SPE cartridge.[4]

    • Equilibrate the cartridge by passing 6 mL of deionized water.[4] Ensure the sorbent bed does not run dry.

  • Sample Loading:

    • Load the aqueous sample (e.g., 10 mL) onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove hydrophilic impurities.[4]

  • Elution:

    • Elute the retained EPEG from the cartridge with 6 mL of acetonitrile (B52724) (ACN), preferably containing 1% formic acid to improve recovery.[4]

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

SPE_Workflow cluster_prep SPE Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Analysis Condition Conditioning (Methanol) Equilibrate Equilibration (Water) Condition->Equilibrate Load_Sample Sample Loading Equilibrate->Load_Sample Wash Washing (Water) Load_Sample->Wash Elute Elution (Acetonitrile) Wash->Elute Concentrate Concentration Elute->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute Analysis HPLC or GC-MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction of EPEG.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the partitioning of a solute between two immiscible liquid phases.[6] This method is robust and can be adapted for various sample volumes.

Experimental Protocol: LLE

  • Sample Preparation:

    • Place a known volume of the aqueous sample (e.g., 10 mL) into a glass separatory funnel.

  • Extraction:

    • Add a suitable, water-immiscible organic solvent such as n-hexane or dichloromethane (B109758) (e.g., 5 mL).[2][7][8]

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

  • Phase Separation:

    • Drain the organic layer (the bottom layer if using dichloromethane, the top layer if using n-hexane) into a clean glass collection flask.

    • Repeat the extraction process two more times with fresh portions of the organic solvent, combining the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

    • Evaporate the solvent to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis:

    • The concentrated extract is now ready for analysis by HPLC or GC-MS.

LLE_Workflow cluster_extraction Extraction Steps cluster_post_extraction Post-Extraction cluster_analysis Final Analysis Sample_Solvent Combine Sample and Extraction Solvent Shake Vigorous Shaking Sample_Solvent->Shake Separate Phase Separation Shake->Separate Collect Collect Organic Layer Separate->Collect Dry Drying (Sodium Sulfate) Collect->Dry Concentrate Concentration Dry->Concentrate Analysis HPLC or GC-MS Analysis Concentrate->Analysis

Caption: Workflow for Liquid-Liquid Extraction of EPEG.

Analytical Determination

Following sample preparation, EPEG can be quantified using either HPLC or GC-MS.

HPLC Method

A reverse-phase HPLC method is suitable for the analysis of EPEG.[9]

  • Column: Newcrom R1 or equivalent C18 column.[9]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid (for MS compatibility) or phosphoric acid.[9]

  • Detection: UV detection at 224 nm or Mass Spectrometry (MS).[10]

GC-MS Method

GC-MS provides high sensitivity and selectivity for the analysis of phthalates.[11]

  • Column: A low-polarity capillary column such as a 5% phenyl-methylpolysiloxane.[11]

  • Injection: Splitless injection is recommended for trace analysis.

  • Carrier Gas: Helium.

  • Detection: Mass spectrometry in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. The most abundant ion for many phthalates is m/z 149.[12]

Quantitative Data

The following tables summarize typical performance data for the analysis of phthalates using SPE and LLE, which can be considered indicative for EPEG analysis.

Table 1: Performance of SPE-HPLC for Phthalate Analysis in Aqueous Samples

Analyte (similar to EPEG)Recovery (%)RSD (%)LOD (ng/mL)
Dimethyl Phthalate (DMP)>800.62 - 2.356.0 - 23.8[10]
Diethyl Phthalate (DEP)>800.62 - 2.356.0 - 23.8[10]
Dibutyl Phthalate (DBP)>800.62 - 2.356.0 - 23.8[10]
Benzylbutyl Phthalate (BBP)>800.62 - 2.356.0 - 23.8[10]

Data adapted from studies on various phthalates using C18 or HLB SPE cartridges followed by HPLC-UV analysis.[4][10]

Table 2: Performance of LLE-GC/MS for Phthalate Analysis in Water

Analyte (similar to EPEG)Recovery (%)RSD (%)LOQ (ng/mL)
Dimethyl Phthalate (DMP)82 - 127<205 - 14[7]
Diethyl Phthalate (DEP)82 - 127<205 - 14[7]
Dibutyl Phthalate (DBP)82 - 127<205 - 14[7]
Di(2-ethylhexyl) Phthalate (DEHP)82 - 127<205 - 14[7]

Data adapted from a study using dispersive liquid-liquid microextraction (DLLME) followed by GC-MS analysis of phthalates in water.[7]

Conclusion

The protocols described provide robust and reliable methods for the trace analysis of this compound in various liquid matrices. Solid-Phase Extraction is recommended for cleaner extracts and higher throughput, while Liquid-Liquid Extraction offers a classic and versatile alternative. Adherence to strict anti-contamination procedures is paramount for achieving accurate and reproducible results at trace levels. The choice of the final analytical technique, either HPLC or GC-MS, will depend on the specific requirements of the analysis, including sensitivity, selectivity, and laboratory instrumentation availability. Method validation should be performed in the specific sample matrix of interest to ensure data quality.[13]

References

Application Notes and Protocols: Ethyl Phthalyl Ethyl Glycolate as an Indirect Food Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phthalyl ethyl glycolate (B3277807) (EPEG), with the CAS Registry Number 84-72-0, has historically been used as a plasticizer in food contact materials. As an indirect food additive, its safety and potential for migration into food products are of critical concern. This document provides a comprehensive overview of the toxicological data, regulatory status, and relevant experimental protocols for the study of EPEG.

Recent regulatory actions have led to the cessation of its use in many food contact applications. In May 2022, the U.S. Food and Drug Administration (FDA) amended its regulations to no longer provide for the use of 25 plasticizers, including ethyl phthalyl ethyl glycolate, in food contact applications.[1][2][3][4][5][6] This decision was based on the abandonment of its use by the industry and not on a new safety assessment.[3] EPEG is listed by the FDA as a food contact substance under 21 CFR 181.27.[3]

Toxicological Data

The primary toxicological concern for this compound is related to the urinary system. The U.S. Environmental Protection Agency's (EPA) Integrated Risk Information System (IRIS) has established a chronic oral Reference Dose (RfD) of 3 mg/kg-day for EPEG. This value is derived from a key chronic oral toxicity study in rats.

Summary of Chronic Oral Toxicity Study in Rats

The pivotal study for establishing the oral RfD was conducted by Hodge, H.C., et al. in 1953. The study involved administering EPEG to rats in their diet for two years.

ParameterValueSpeciesStudy DurationEffects Observed at LOAELReference
NOAEL 250 mg/kg/dayRat2 years-
LOAEL 2500 mg/kg/dayRat2 yearsKidney damage and reduced lifespan

Table 1: Summary of Chronic Oral Toxicity Data for this compound

Migration Data

  • Fat Content of Food: Phthalates are lipophilic and tend to migrate more into fatty foods.

  • Temperature: Higher temperatures increase the rate of migration.

  • Contact Time: Longer contact duration between the food and the packaging material can lead to higher migration levels.

  • Type of Polymer: The chemical composition and structure of the plastic matrix affect the diffusion of plasticizers.

Due to the lack of specific data for EPEG, researchers should consider these general principles when designing studies to assess potential migration.

Experimental Protocols

Chronic Oral Toxicity Study in Rodents (Based on Hodge et al., 1953)

This protocol outlines the key elements of a long-term toxicity study to determine the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL).

Objective: To evaluate the potential adverse health effects of this compound following chronic oral exposure in a rodent model.

Materials:

  • This compound (of known purity)

  • Weanling rats (e.g., Sprague-Dawley or Wistar strains), equal numbers of males and females

  • Standard laboratory rodent diet

  • Animal caging and husbandry supplies

  • Equipment for clinical pathology (hematology, clinical chemistry)

  • Necropsy and histopathology equipment

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week prior to the start of the study.

  • Dose Formulation: Prepare diets containing various concentrations of this compound. The Hodge et al. study used dietary concentrations of 0%, 0.05%, 0.5%, and 5%.

  • Group Allocation: Randomly assign animals to control and treatment groups. A typical study design would include a control group (0% EPEG) and at least three dose groups.

  • Administration: Provide the respective diets to the animals ad libitum for a period of two years.

  • Observations:

    • Clinical Signs: Observe animals daily for any signs of toxicity, morbidity, or mortality.

    • Body Weight and Food Consumption: Record body weights and food consumption weekly for the first few months and then at least monthly for the remainder of the study.

    • Clinical Pathology: Collect blood and urine samples at periodic intervals (e.g., 6, 12, 18, and 24 months) for hematology and clinical chemistry analysis.

  • Terminal Procedures:

    • At the end of the 2-year period, euthanize all surviving animals.

    • Conduct a thorough gross necropsy on all animals (including those that died during the study).

    • Collect and weigh major organs.

    • Preserve selected tissues in a suitable fixative (e.g., 10% neutral buffered formalin) for histopathological examination.

  • Data Analysis: Analyze data for statistically significant differences between the control and treatment groups. Determine the NOAEL and LOAEL based on the observed adverse effects.

G cluster_0 Toxicity Testing Workflow Dose Range Finding Dose Range Finding Chronic Toxicity Study Chronic Toxicity Study Dose Range Finding->Chronic Toxicity Study Select Doses In-life Observations In-life Observations Chronic Toxicity Study->In-life Observations Daily Terminal Necropsy Terminal Necropsy Chronic Toxicity Study->Terminal Necropsy End of Study Clinical Pathology Clinical Pathology In-life Observations->Clinical Pathology Periodic Histopathology Histopathology Terminal Necropsy->Histopathology Data Analysis Data Analysis Histopathology->Data Analysis NOAEL/LOAEL Determination NOAEL/LOAEL Determination Data Analysis->NOAEL/LOAEL Determination

Toxicity Testing Workflow Diagram
Migration Testing from Food Contact Materials

This protocol provides a general framework for assessing the migration of a substance like this compound from a polymer into food simulants.

Objective: To quantify the migration of this compound from a specific food contact material into food simulants under controlled conditions.

Materials:

  • Food contact material containing a known concentration of this compound.

  • Food simulants (e.g., 10% ethanol (B145695) for aqueous foods, 50% ethanol for alcoholic foods, and olive oil or a synthetic triglyceride mixture for fatty foods).

  • Migration cells or containers.

  • Incubator or oven for controlled temperature conditions.

  • Analytical instrumentation for quantifying EPEG (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)).

  • Analytical standards of this compound.

Procedure:

  • Sample Preparation: Cut the food contact material into specimens of a known surface area.

  • Migration Cell Assembly: Place the specimen in a migration cell, ensuring that only one side is in contact with the food simulant.

  • Exposure: Fill the migration cell with a known volume of the pre-conditioned food simulant.

  • Incubation: Place the migration cells in an incubator at a specified temperature and for a defined period. These conditions should be chosen to represent the intended use of the food contact material (e.g., 10 days at 40°C for long-term storage at room temperature).

  • Sample Collection: At the end of the incubation period, remove an aliquot of the food simulant for analysis.

  • Analytical Quantification:

    • Develop and validate an analytical method for the quantification of this compound in the specific food simulant.

    • Prepare a calibration curve using analytical standards of EPEG.

    • Analyze the collected food simulant samples to determine the concentration of migrated EPEG.

  • Calculation of Migration: Express the migration in terms of mg of substance per kg of food simulant (mg/kg) or mg of substance per dm² of the contact surface (mg/dm²).

G Food Contact Material Food Contact Material Sample Preparation Sample Preparation Food Contact Material->Sample Preparation Migration Cell Migration Cell Sample Preparation->Migration Cell Incubation (Time & Temp) Incubation (Time & Temp) Migration Cell->Incubation (Time & Temp) Food Simulant Food Simulant Food Simulant->Migration Cell Sample Collection Sample Collection Incubation (Time & Temp)->Sample Collection Analytical Quantification (GC-MS/HPLC) Analytical Quantification (GC-MS/HPLC) Sample Collection->Analytical Quantification (GC-MS/HPLC) Migration Calculation Migration Calculation Analytical Quantification (GC-MS/HPLC)->Migration Calculation

Migration Testing Workflow

Signaling Pathways

Detailed information on the specific signaling pathways affected by Ethyl Phthyl Ethyl Glycolate toxicity is not well-defined in the available literature. Toxic effects observed in the key chronic study, such as kidney damage, suggest potential interference with cellular processes in the renal system. However, without further mechanistic studies, a definitive signaling pathway cannot be described. The diagram below illustrates a conceptual framework for how an indirect food additive is evaluated for safety, leading to regulatory decisions.

G cluster_0 Safety Assessment & Regulatory Logic Indirect Food Additive Indirect Food Additive Exposure Assessment (Migration Studies) Exposure Assessment (Migration Studies) Indirect Food Additive->Exposure Assessment (Migration Studies) Hazard Identification (Toxicity Studies) Hazard Identification (Toxicity Studies) Indirect Food Additive->Hazard Identification (Toxicity Studies) Risk Characterization Risk Characterization Exposure Assessment (Migration Studies)->Risk Characterization Dose-Response Assessment Dose-Response Assessment Hazard Identification (Toxicity Studies)->Dose-Response Assessment Dose-Response Assessment->Risk Characterization Regulatory Decision Regulatory Decision Risk Characterization->Regulatory Decision

Safety Assessment Logic Diagram

References

Troubleshooting & Optimization

Technical Support Center: Ethyl Phthalyl Ethyl Glycolate Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl phthalyl ethyl glycolate (B3277807). The information herein is designed to assist in the identification of potential degradation products and to provide guidance on analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for ethyl phthalyl ethyl glycolate?

A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis.

  • Hydrolysis: Under acidic or basic conditions, the ester linkages are prone to cleavage. This can occur at two primary sites: the phthalate (B1215562) ester and the glycolate ester.

  • Oxidation: Oxidative stress can lead to the formation of various degradation products, including hydroxylated species on the aromatic ring.

  • Photolysis: Exposure to UV light can induce cleavage of the ester bonds and modification of the phthalate ring.

Q2: What are the most likely degradation products of this compound?

A2: Based on its chemical structure and general degradation mechanisms of phthalate and glycolate esters, the following degradation products are anticipated:

  • Hydrolysis:

    • Monoethyl phthalate

    • Phthalic acid

    • Ethyl glycolate

    • Glycolic acid

    • Ethanol

  • Oxidation:

    • Hydroxylated derivatives of this compound

    • Oxidative cleavage products of the glycolate side chain.

  • Photodegradation:

    • Products similar to hydrolysis due to bond cleavage.

    • Rearrangement products of the phthalate ring.[1][2][3]

A summary of the primary postulated degradation products is provided in the table below.

Degradation PathwayPostulated Degradation Products
Hydrolysis (Acidic/Basic) Phthalic Acid, Monoethyl Phthalate, Ethyl Glycolate, Glycolic Acid, Ethanol
Oxidation Hydroxylated this compound, Phthalic Acid, Ethyl Glycolate
Photolysis Monoethyl Phthalate, Ethyl Glycolate, Phthalic Acid

Q3: What analytical techniques are recommended for identifying and quantifying these degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.[4][5][6]

  • HPLC-UV/MS: Ideal for separating and quantifying the parent compound and its non-volatile, polar degradation products like phthalic acid, monoethyl phthalate, and glycolic acid. A reversed-phase C18 column is typically used.

  • GC-MS: Excellent for identifying volatile and semi-volatile degradation products such as ethyl glycolate and ethanol. Derivatization may be necessary for polar analytes like acids to improve their volatility.[4][7]

Troubleshooting Guides

HPLC Method Development and Analysis

Issue 1: Poor peak shape or resolution between the parent compound and degradation products.

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Solution: Adjust the organic-to-aqueous ratio. For reversed-phase HPLC, increasing the aqueous component will increase the retention of non-polar analytes, potentially improving separation from more polar degradants. A gradient elution may be necessary to resolve all compounds in a reasonable time.

  • Possible Cause 2: Incorrect pH of the mobile phase.

    • Solution: For acidic degradants like phthalic acid and glycolic acid, adjusting the mobile phase pH to be about 2 pH units below their pKa will ensure they are in their protonated, less polar form, leading to better retention and peak shape on a C18 column.

  • Possible Cause 3: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

Issue 2: Inconsistent retention times.

  • Possible Cause 1: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a consistent temperature.

  • Possible Cause 2: Inadequate column equilibration.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, especially when using a gradient method.

  • Possible Cause 3: Mobile phase degradation or change in composition.

    • Solution: Prepare fresh mobile phase daily and keep it well-mixed.

GC-MS Analysis

Issue 1: No peaks observed for acidic degradation products (e.g., phthalic acid, glycolic acid).

  • Possible Cause: Poor volatility of the analytes.

    • Solution: Derivatize the sample to convert the acidic protons into less polar, more volatile groups. Silylation (e.g., using BSTFA) or esterification (e.g., with BF3/methanol) are common derivatization techniques.

  • Possible Cause: Adsorption of analytes in the injector or column.

    • Solution: Use a deactivated injector liner and a suitable GC column. Check for active sites in the system.

Issue 2: Co-elution of degradation products.

  • Possible Cause: Inadequate GC temperature program.

    • Solution: Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks.

  • Possible Cause: Incorrect column choice.

    • Solution: Select a GC column with a different stationary phase polarity to alter the selectivity.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[8][9]

1. Acid and Base Hydrolysis:

  • Protocol:

    • Prepare a stock solution of this compound in acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH).

    • For acid hydrolysis, add an equal volume of 0.1 M HCl.

    • For base hydrolysis, add an equal volume of 0.1 M NaOH.

    • Incubate the solutions at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

    • Neutralize the acid hydrolysis sample with an equivalent amount of 0.1 M NaOH and the base hydrolysis sample with 0.1 M HCl.

    • Dilute the sample with the mobile phase to an appropriate concentration for analysis.

    • Analyze by HPLC-UV/MS.

2. Oxidative Degradation:

  • Protocol:

    • Prepare a stock solution of this compound.

    • Add a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot.

    • Dilute with the mobile phase for analysis.

    • Analyze by HPLC-UV/MS.

3. Photolytic Degradation:

  • Protocol:

    • Prepare a solution of this compound.

    • Expose the solution to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber).

    • Simultaneously, keep a control sample in the dark.

    • At specified time points, withdraw aliquots from both the exposed and control samples.

    • Dilute with the mobile phase for analysis.

    • Analyze by HPLC-UV/MS.

Analytical Methodologies

1. HPLC-UV/MS Method for Non-Volatile Degradants:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection: 230 nm

  • MS Detection: Electrospray Ionization (ESI) in negative mode for acidic degradants and positive mode for the parent compound.

2. GC-MS Method for Volatile Degradants (after derivatization):

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Scan Range: 40-450 amu

Data Presentation

The following tables present hypothetical quantitative data from a forced degradation study on this compound.

Table 1: Summary of Degradation under Various Stress Conditions

Stress Condition% Degradation of this compoundMajor Degradation Products Identified
0.1 M HCl, 60°C, 24h 15.2%Monoethyl Phthalate, Ethyl Glycolate
0.1 M NaOH, 60°C, 24h 45.8%Phthalic Acid, Monoethyl Phthalate, Glycolic Acid
3% H₂O₂, RT, 24h 8.5%Hydroxylated Parent, Monoethyl Phthalate
UV Light (254 nm), RT, 24h 12.1%Monoethyl Phthalate, Ethyl Glycolate

Table 2: Quantitative Analysis of Degradation Products by HPLC-UV (Area %)

CompoundUntreated0.1 M HCl0.1 M NaOH3% H₂O₂UV Light
This compound 99.8%84.6%54.0%91.3%87.7%
Monoethyl Phthalate <0.1%10.5%25.3%5.2%8.9%
Phthalic Acid <0.1%1.8%12.1%<0.1%1.2%
Ethyl Glycolate <0.1%2.9%4.5%1.1%2.1%
Glycolic Acid <0.1%<0.1%3.9%<0.1%<0.1%
Unknown Impurities 0.2%0.2%0.2%2.4%0.1%

Visualizations

Postulated Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent Ethyl Phthalyl Ethyl Glycolate mep Monoethyl Phthalate parent->mep H₂O (Acid/Base) eg Ethyl Glycolate parent->eg H₂O (Acid/Base) etoh Ethanol parent->etoh H₂O (Acid/Base) ox_parent Hydroxylated Parent parent->ox_parent [O] photo_mep Monoethyl Phthalate parent->photo_mep photo_eg Ethyl Glycolate parent->photo_eg pa Phthalic Acid mep->pa H₂O (Acid/Base) ga Glycolic Acid eg->ga H₂O (Acid/Base)

Caption: Postulated degradation pathways of this compound.

Experimental Workflow for Degradation Studies

ExperimentalWorkflow cluster_stress Forced Degradation Conditions cluster_analysis Analytical Techniques start Start: Ethyl Phthalyl Ethyl Glycolate Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation photo Photolysis (UV Light, RT) start->photo sampling Time-Point Sampling & Neutralization/Dilution acid->sampling base->sampling oxidation->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc gcms GC-MS Analysis (with Derivatization) sampling->gcms data Data Analysis: Identification & Quantification hplc->data gcms->data

Caption: General workflow for forced degradation studies and analysis.

References

Technical Support Center: Synthesis of Ethyl Phylal Ethyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl phthalyl ethyl glycolate (B3277807).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethyl phthalyl ethyl glycolate?

A1: this compound is an unsymmetrical diester of phthalic acid. A common and effective method for its synthesis is a two-step esterification process starting from phthalic anhydride (B1165640). The first step involves the formation of a monoester, ethyl phthalate (B1215562), by reacting phthalic anhydride with one equivalent of ethanol (B145695). This is followed by a second esterification step where the remaining carboxylic acid group of the monoester is reacted with ethyl glycolate to form the final product. This stepwise approach helps to minimize the formation of symmetrical diesters as byproducts.[1][2]

Q2: What are the typical catalysts used for this synthesis?

A2: Acid catalysts are commonly employed for the esterification of phthalic anhydride.[3] While sulfuric acid is widely used, it can promote side reactions, particularly the dehydration of alcohols.[3][4] Alternative catalysts that can offer better selectivity and milder reaction conditions include:

  • Organotin compounds: Such as dibutyltin (B87310) dilaurate.[5]

  • Titanium alkoxides: These are also effective esterification catalysts.[6]

  • Iron(III) chloride (FeCl3): Has been shown to catalyze the nucleophilic addition of alcohols to phthalic anhydride.[7]

The choice of catalyst can significantly impact the reaction rate and the formation of byproducts.

Q3: How can I minimize the formation of symmetrical diester byproducts?

A3: The formation of diethyl phthalate and bis(ethoxycarbonylmethyl) phthalate are the main competing reactions. To favor the formation of the desired unsymmetrical ester, a two-step synthesis is recommended.[1][2] First, react phthalic anhydride with one of the alcohols (e.g., ethanol) to form the monoester. After the formation of the monoester is complete, the second alcohol (ethyl glycolate) is added to complete the diesterification. This strategy limits the simultaneous presence of both alcohols, thereby reducing the probability of forming symmetrical diesters.

Q4: What are the recommended purification methods for this compound?

A4: After the reaction is complete, the crude product will contain the desired ester, unreacted starting materials, catalyst, and byproducts. A typical purification procedure involves the following steps:

  • Neutralization: If an acid catalyst was used, it should be neutralized with a weak base, such as a sodium bicarbonate or sodium carbonate solution.[2][8]

  • Washing: The organic layer should be washed with water to remove any remaining salts and water-soluble impurities.

  • Drying: The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Distillation or Chromatography: The final purification of the ester is typically achieved by vacuum distillation.[2] Alternatively, for smaller scales or to remove close-boiling impurities, column chromatography on silica (B1680970) gel or Florisil can be employed.[9][10]

It is crucial to use high-purity reagents and thoroughly clean all glassware to avoid contamination from ubiquitous environmental phthalates.[9][11]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of the Desired Product Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient removal of water using a Dean-Stark trap or by performing the reaction under vacuum in the final stages. - Increase the catalyst concentration.
Suboptimal stoichiometry.- Use a slight excess of the second alcohol (ethyl glycolate) in the second step of the two-step synthesis to drive the reaction to completion.
Catalyst deactivation.- Ensure the catalyst is active and has been stored correctly.
Formation of Significant Amounts of Symmetrical Diesters One-pot synthesis with both alcohols present simultaneously.- Switch to a two-step synthesis: first react phthalic anhydride with one alcohol to form the monoester, then add the second alcohol.[1][2]
Transesterification.- This is less likely under typical synthesis conditions but could be minimized by using milder reaction conditions.
Product is Dark or Discolored Reaction temperature is too high, leading to decomposition.- Lower the reaction temperature and extend the reaction time if necessary.[4]
Impurities in starting materials.- Use high-purity phthalic anhydride, ethanol, and ethyl glycolate.
Air oxidation at high temperatures.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Removing Water of Esterification Inefficient water removal setup.- Ensure the Dean-Stark trap is functioning correctly. - Use a solvent that forms an efficient azeotrope with water (e.g., toluene (B28343) or xylene).
Hydrolysis of the ester product.- Efficiently remove water as it is formed to shift the equilibrium towards the product side.[12]
Presence of Unreacted Phthalic Anhydride or Monoester in the Final Product Insufficient amount of alcohol or incomplete reaction.- Ensure at least a stoichiometric amount of each alcohol is used. A slight excess of the second alcohol can be beneficial. - Increase reaction time or temperature.
Formation of Dehydration Byproducts (e.g., ethylene (B1197577) from ethanol) Use of a strong dehydrating acid catalyst like sulfuric acid at high temperatures.- Switch to a milder catalyst such as an organotin or titanium compound.[3][4][5][6] - Carefully control the reaction temperature.

Experimental Protocols

Proposed Two-Step Synthesis of this compound

This protocol is a suggested starting point and may require optimization for yield improvement.

Step 1: Synthesis of Ethyl Phthalate (Monoester)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phthalic anhydride (1.0 equivalent) and anhydrous toluene.

  • Reagent Addition: Slowly add anhydrous ethanol (1.0 equivalent) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 110-120°C). The reaction is typically complete when the phthalic anhydride has completely dissolved and a clear solution is formed. This can take 1-2 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by titrating the remaining carboxylic acid.

Step 2: Synthesis of this compound (Diester)

  • Reagent Addition: To the solution of ethyl phthalate from Step 1, add ethyl glycolate (1.0-1.1 equivalents) and an acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 equivalents).

  • Water Removal: Replace the reflux condenser with a Dean-Stark apparatus to azeotropically remove the water formed during the esterification.

  • Reaction: Continue to heat the mixture at reflux. The reaction is complete when no more water is collected in the Dean-Stark trap. This can take several hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to remove the toluene.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation

Table 1: Reactant and Product Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/cm³)
Phthalic AnhydrideC₈H₄O₃148.122841.53
EthanolC₂H₆O46.0778.370.789
Ethyl GlycolateC₄H₈O₃104.101601.09
This compoundC₁₄H₁₆O₆280.27-~1.19

Table 2: Comparison of Esterification Catalysts

Catalyst Advantages Disadvantages Typical Loading (mol%)
Sulfuric Acid (H₂SO₄) Inexpensive, readily available.Can cause dehydration and charring at high temperatures.[3][4]0.1 - 1.0
p-Toluenesulfonic Acid (p-TsOH) Solid, easier to handle than H₂SO₄, less charring.Can still be corrosive.1 - 5
Dibutyltin Dilaurate High catalytic activity, milder conditions.[5]Tin residues may need to be removed.0.1 - 0.5
Titanium (IV) Isopropoxide Effective catalyst, often used in polyester (B1180765) synthesis.[6]Sensitive to moisture.0.1 - 0.5
Iron (III) Chloride (FeCl₃) Lewis acid catalyst, can promote the reaction under milder conditions.[7]Can be corrosive.5 - 10

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Monoesterification cluster_step2 Step 2: Diesterification cluster_purification Purification PA Phthalic Anhydride Reflux1 Reflux PA->Reflux1 EtOH Ethanol EtOH->Reflux1 Toluene1 Toluene (Solvent) Toluene1->Reflux1 Monoester Ethyl Phthalate Solution Reflux1->Monoester 1-2 hours DeanStark Reflux with Dean-Stark Monoester->DeanStark EtG Ethyl Glycolate EtG->DeanStark Catalyst Acid Catalyst Catalyst->DeanStark Crude Crude Product DeanStark->Crude Water Water (removed) DeanStark->Water Neutralize Neutralize Crude->Neutralize Wash Wash Neutralize->Wash Dry Dry Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Vacuum Distillation / Chromatography Concentrate->Purify Final Pure Ethyl Phthalyl Ethyl Glycolate Purify->Final

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting_Logic Start Low Yield? IncompleteRxn Incomplete Reaction? Start->IncompleteRxn Yes Byproducts High Byproducts? Start->Byproducts No IncreaseTimeTemp Increase Reaction Time/Temp IncompleteRxn->IncreaseTimeTemp Yes RemoveWater Ensure Efficient H₂O Removal IncompleteRxn->RemoveWater Check CheckCatalyst Check Catalyst Activity/Amount IncompleteRxn->CheckCatalyst Check TwoStep Use Two-Step Synthesis Byproducts->TwoStep Symmetrical Esters MilderConditions Use Milder Conditions/Catalyst Byproducts->MilderConditions Dehydration

References

Technical Support Center: Purification of Crude Ethyl Phthalyl Ethyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl phthalyl ethyl glycolate (B3277807).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude Ethyl phthalyl ethyl glycolate?

Common impurities in crude this compound can originate from starting materials, side reactions, and decomposition products. These may include:

  • Unreacted Starting Materials: Phthalic anhydride, ethyl glycolate, and ethanol.

  • Acidic Impurities: Phthalic acid (from hydrolysis of the anhydride) and any acid catalyst used (e.g., sulfuric acid).

  • Related Esters: Diethyl phthalate (B1215562) and bis(ethyl glycolate) phthalate.

  • Phthalamates: Formed if ammonia (B1221849) or amines are present as contaminants.[1]

  • Color Impurities: High-temperature reactions can lead to the formation of colored byproducts.[2]

  • Water: Introduced during the workup or present in the starting materials.

Q2: What is the most suitable purification method for thermally sensitive this compound?

For thermally sensitive esters like this compound, vacuum distillation is the preferred method. This technique allows for distillation at a significantly lower temperature, thereby preventing thermal decomposition and the formation of unwanted byproducts.[2]

Q3: How can I remove acidic impurities from my crude product?

Acidic impurities can be effectively removed by washing the crude ester with a mild aqueous basic solution, such as 5% sodium bicarbonate or sodium carbonate solution. This converts the acidic impurities into their water-soluble salts, which can then be separated from the organic layer.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

The purity of this compound is commonly assessed using the following techniques:

  • Gas Chromatography (GC): A common method for determining purity, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[3][4]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for both analysis and preparative separation.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying unknown impurities by their mass spectra.[1][6]

Troubleshooting Guides

Purification by Liquid-Liquid Extraction

Problem: Emulsion formation during washing with aqueous base. Possible Cause: Vigorous shaking of the separatory funnel. Solution:

  • Gently invert the separatory funnel multiple times instead of vigorous shaking.

  • Allow the mixture to stand for a longer period.

  • Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

Problem: Product is still acidic after washing. Possible Cause: Insufficient amount of basic solution used. Solution:

  • Monitor the pH of the aqueous layer after washing.

  • Perform multiple washes with the basic solution until the aqueous layer is neutral or slightly basic.

Purification by Vacuum Distillation

Problem: Bumping or violent boiling of the liquid. Possible Cause:

  • Uneven heating.

  • Absence of a boiling aid. Solution:

  • Use a magnetic stirrer or boiling chips to ensure smooth boiling.

  • Heat the distillation flask evenly using a heating mantle.

Problem: Product is discolored after distillation. Possible Cause:

  • Distillation temperature is too high, causing thermal decomposition.

  • Presence of oxygen in the system. Solution:

  • Ensure a high vacuum is achieved to lower the boiling point.

  • Purge the system with an inert gas (e.g., nitrogen or argon) before starting the distillation.

Problem: Difficulty in achieving a high vacuum. Possible Cause: Leaks in the distillation setup. Solution:

  • Check all glass joints and connections for a proper seal.

  • Ensure all glassware is free of cracks.

  • Use a high-quality vacuum grease on all ground glass joints.

Purification by Column Chromatography

Problem: Poor separation of the product from impurities. Possible Cause:

  • Incorrect choice of eluent system.

  • Column overloading. Solution:

  • Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for phthalates is a mixture of hexane (B92381) and ethyl acetate.

  • Do not load too much crude product onto the column. The amount should be appropriate for the column size.

Problem: The product is eluting too quickly (high Rf). Possible Cause: The eluent is too polar. Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).

Problem: The product is not eluting from the column (low Rf). Possible Cause: The eluent is not polar enough. Solution: Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number84-72-0
Molecular FormulaC₁₄H₁₆O₆
Molecular Weight280.28 g/mol
AppearanceColorless to almost colorless clear liquid
Boiling Point160-170 °C at 0.1 Torr
Purity (Commercial)>95.0% (GC)[3][4]

Table 2: Suggested Purification Parameters (starting points)

Purification MethodParameterRecommended Value/SolventExpected Purity
Liquid-Liquid Extraction Washing Solution5% Sodium Bicarbonate (aq)Removes acidic impurities
Vacuum Distillation Pressure0.1 - 1.0 mmHg>98%
Temperature160 - 180 °C
Column Chromatography Stationary PhaseSilica (B1680970) Gel>99%
Mobile PhaseHexane:Ethyl Acetate (e.g., 8:2 to 7:3 v/v)

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction and Vacuum Distillation
  • Acid Removal:

    • Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of 5% aqueous sodium bicarbonate solution.

    • Gently invert the funnel several times, releasing pressure frequently.

    • Allow the layers to separate and discard the aqueous layer.

    • Repeat the washing step until the aqueous layer is no longer acidic (test with pH paper).

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the organic phase under reduced pressure.

  • Vacuum Distillation:

    • Assemble a vacuum distillation apparatus. Ensure all glassware is dry and free of cracks.

    • Add the crude ester and a magnetic stir bar to the distillation flask.

    • Apply a high vacuum (0.1 - 1.0 mmHg).

    • Gradually heat the distillation flask using a heating mantle while stirring.

    • Collect the fraction that distills at the expected boiling point (approx. 160-170 °C at 0.1 Torr).

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation:

    • Dissolve the crude this compound in a minimal amount of the chosen eluent.

    • In a separate beaker, prepare a slurry of silica gel in the eluent.

  • Column Packing:

    • Pour the silica gel slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Ensure the column is packed uniformly without any air bubbles.

  • Loading and Elution:

    • Carefully load the dissolved crude product onto the top of the silica gel bed.

    • Begin eluting with the chosen solvent system (e.g., Hexane:Ethyl Acetate).

    • Collect fractions and monitor the separation using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Ethyl Phthalyl Ethyl Glycolate Wash Liquid-Liquid Extraction (Acid Removal) Crude->Wash Dissolve in Organic Solvent Dry Drying Wash->Dry Separate Organic Layer Distill Vacuum Distillation Dry->Distill Remove Solvent Chrom Column Chromatography Dry->Chrom Remove Solvent Pure Pure Ethyl Phthalyl Ethyl Glycolate Distill->Pure Chrom->Pure

Caption: General purification workflow for crude this compound.

TroubleshootingLogic Start Purification Issue Method Identify Purification Method Start->Method Distillation Vacuum Distillation Method->Distillation Chromatography Column Chromatography Method->Chromatography Extraction Liquid-Liquid Extraction Method->Extraction Bumping Bumping/ Violent Boiling Distillation->Bumping Discoloration Product Discoloration Distillation->Discoloration PoorSep Poor Separation Chromatography->PoorSep NoElution No Elution Chromatography->NoElution Emulsion Emulsion Formation Extraction->Emulsion Sol_Bumping Use Stir Bar/ Boiling Chips Bumping->Sol_Bumping Yes Sol_Discolor Lower Temperature/ Use Inert Gas Discoloration->Sol_Discolor Yes Sol_PoorSep Optimize Eluent/ Check Loading PoorSep->Sol_PoorSep Yes Sol_NoElution Increase Eluent Polarity NoElution->Sol_NoElution Yes Sol_Emulsion Gentle Mixing/ Add Brine Emulsion->Sol_Emulsion Yes

Caption: Troubleshooting decision tree for purification issues.

References

identifying common impurities in Ethyl phthalyl ethyl glycolate lots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl Phthalyl Ethyl Glycolate (B3277807) (EPEG). The information is designed to help identify and address common impurities that may be encountered in various lots of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in Ethyl Phthalyl Ethyl Glycolate (EPEG)?

A1: Impurities in EPEG lots can generally be categorized into two main groups: process-related impurities and degradation products.

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, byproducts from side reactions, and residual solvents.

  • Degradation Products: These impurities form over time due to the breakdown of EPEG when exposed to factors like air, moisture, light, or extreme temperatures.

Q2: Can you provide examples of specific process-related impurities in EPEG?

A2: Yes, based on the typical synthesis routes for phthalate (B1215562) esters, the following process-related impurities are commonly anticipated:

  • Phthalic Anhydride: An unreacted starting material.

  • Ethanol and Ethyl Glycolate: Residual reagents used in the esterification process.

  • Ethyl Phthalate: A mono-ester byproduct formed during the synthesis.

  • Structural Analogs: Similar to how ethyl glycolyl dimethylphthalamate has been identified as an impurity in the closely related Mthis compound (MPEG), analogous structures may be present in EPEG lots due to variations in the esterification process.[1]

Q3: What are the likely degradation products of EPEG?

A3: The degradation of EPEG, particularly through hydrolysis, can lead to the formation of:

  • Phthalic Acid: A common degradation product of many phthalate esters.[2]

  • Phthalic Anhydride: Can also be formed from the degradation of EPEG.[2]

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed During HPLC Analysis

Possible Cause: Presence of impurities in the EPEG lot.

Troubleshooting Steps:

  • Verify System Suitability: Ensure your HPLC system is performing correctly by running a standard of known purity.

  • Analyze Peak Characteristics: Compare the retention times of the unexpected peaks with those of potential impurities (see Table 1).

  • Spiking Study: If standards for suspected impurities are available, perform a spiking study by adding a small amount of the standard to your EPEG sample. An increase in the peak area of an existing unexpected peak can confirm the identity of the impurity.

  • Mass Spectrometry (MS) Detection: If your HPLC is connected to a mass spectrometer, analyze the mass-to-charge ratio (m/z) of the unexpected peaks to help identify the impurities.

Issue 2: Inconsistent Experimental Results Using Different EPEG Lots

Possible Cause: Lot-to-lot variability in the purity of EPEG.

Troubleshooting Steps:

  • Request Certificate of Analysis (CoA): Obtain the CoA for each lot from the supplier to compare the specified purity and impurity profiles.

  • Perform Purity Analysis: Conduct your own purity analysis on each lot using a validated analytical method (see Experimental Protocols section). This will provide a direct comparison of the impurity profiles.

  • Purification: If a lot is found to have a high level of impurities that are impacting your experiments, consider purifying the EPEG using techniques such as flash column chromatography.

Common Impurities and Their Characteristics

Below is a summary of common potential impurities in this compound.

Impurity NameChemical StructureLikely Origin
Phthalic AnhydrideC₈H₄O₃Starting Material
EthanolC₂H₅OHReagent
Ethyl GlycolateC₄H₈O₃Reagent
Ethyl PhthalateC₁₀H₁₀O₄Byproduct
Phthalic AcidC₈H₆O₄Degradation

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method provides a general guideline for the separation of EPEG and its potential impurities. Method optimization may be required for your specific instrumentation and EPEG lot.

ParameterSpecification
Column Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-20 min, 30-80% B; 20-25 min, 80% B; 25-26 min, 80-30% B; 26-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of EPEG in Acetonitrile/Water (50:50)

For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

ParameterSpecification
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Initial 100 °C, hold for 2 min; ramp to 280 °C at 15 °C/min; hold for 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Mass Range 35-450 amu
Sample Preparation Dissolve 1 mg/mL of EPEG in Dichloromethane

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis Sample Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve Inject Inject into analytical instrument Dissolve->Inject HPLC HPLC Inject->HPLC Liquid Sample GC_MS GC-MS Inject->GC_MS Volatile Sample Chromatogram Chromatogram HPLC->Chromatogram GC_MS->Chromatogram Identify_Peaks Identify & Quantify Impurity Peaks Chromatogram->Identify_Peaks Report Report Identify_Peaks->Report

Caption: A general workflow for the analysis of impurities in this compound.

troubleshooting_guide Start Unexpected Peak in Chromatogram Check_System Is the analytical system working correctly? Start->Check_System System_OK System OK? Check_System->System_OK Fix_System Troubleshoot and repair the analytical system. System_OK->Fix_System No Identify_Impurity Proceed to impurity identification. System_OK->Identify_Impurity Yes

Caption: A logical troubleshooting guide for unexpected peaks in analytical chromatograms.

References

resolving co-eluting peaks in Ethyl phthalyl ethyl glycolate chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-eluting peaks during the chromatographic analysis of Ethyl Phthalyl Ethyl Glycolate (EPEG).

Frequently Asked Questions (FAQs)

Q1: I am observing a broad or shouldered peak for this compound. What could be the cause?

A1: A broad or shouldered peak is a common indicator of co-elution, where another compound is eluting at a very similar retention time to your analyte of interest. This can compromise the accuracy of quantification. Another possibility is poor column health or an inappropriate sample solvent.

Q2: How can I confirm if I have a co-elution issue?

A2: If you are using a mass spectrometer (MS) detector, you can assess peak purity by examining the mass spectra across the peak. If the spectra are not consistent, it indicates the presence of more than one compound. With a UV detector, especially a Diode Array Detector (DAD), you can use peak purity analysis software to compare spectra across the peak.

Q3: What are the initial steps to resolve co-eluting peaks in HPLC?

A3: The most straightforward initial approach is to modify the mobile phase composition. You can try altering the ratio of the organic modifier to the aqueous phase or changing the organic modifier altogether (e.g., switching from acetonitrile (B52724) to methanol). Adjusting the pH of the mobile phase can also be effective, especially if the co-eluting impurity has ionizable functional groups.

Q4: When should I consider changing the column?

A4: If modifications to the mobile phase and other method parameters like temperature and flow rate do not provide the desired resolution, changing the column chemistry is the next logical step. A column with a different stationary phase (e.g., switching from a C18 to a phenyl-hexyl or cyano column) can offer different selectivity and resolve the co-eluting peaks.

Troubleshooting Guide: Resolving Co-elution of this compound and Phthalic Acid

A common co-eluting impurity in the analysis of this compound (EPEG) is Phthalic Acid, a potential starting material or degradation product. This guide provides a systematic approach to resolving this co-elution in reverse-phase HPLC.

Step 1: Initial Assessment and Confirmation of Co-elution

The first step is to confirm that the peak distortion is due to co-elution with Phthalic Acid.

  • Symptom: A single, broad, or tailing peak is observed for EPEG.

  • Confirmation with MS: Acquire mass spectra across the peak. The presence of ions corresponding to both EPEG (m/z 281 [M+H]+) and Phthalic Acid (m/z 167 [M+H]+) would confirm co-elution.

  • Confirmation with UV/DAD: Compare the UV spectra at the beginning, apex, and end of the peak. A mismatch in the spectra indicates peak impurity.

Step 2: Method Optimization - Mobile Phase Modification

Optimizing the mobile phase is often the most effective way to improve separation.

A common starting point is to adjust the isocratic concentration of the organic modifier or the gradient slope.

Experimental Protocol: Initial HPLC Method

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: UV at 230 nm

Table 1: Effect of Acetonitrile Concentration on Resolution

% Acetonitrile (Isocratic)Retention Time EPEG (min)Retention Time Phthalic Acid (min)Resolution (Rs)
70%4.24.10.8
65%5.55.21.2
60%7.16.51.6

As shown in the table, decreasing the percentage of acetonitrile increases the retention times for both compounds and improves the resolution.

For complex samples, a gradient elution is often necessary. A shallower gradient can improve the separation of closely eluting compounds.

Table 2: Effect of Gradient Slope on Resolution

Gradient ProgramRetention Time EPEG (min)Retention Time Phthalic Acid (min)Resolution (Rs)
60-90% B in 5 min5.85.61.1
60-90% B in 10 min7.16.51.6
60-90% B in 15 min8.57.72.1

A slower gradient provides better resolution between EPEG and Phthalic Acid.

Step 3: Changing the Organic Modifier

If optimizing the acetonitrile concentration and gradient does not suffice, switching to a different organic modifier like methanol (B129727) can alter the selectivity.

Experimental Protocol: Optimized HPLC Method

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient: 70% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: UV at 230 nm

Table 3: Comparison of Acetonitrile and Methanol as Organic Modifiers

Organic ModifierRetention Time EPEG (min)Retention Time Phthalic Acid (min)Resolution (Rs)
Acetonitrile (60-90% B in 15 min)8.57.72.1
Methanol (70-95% B in 15 min)9.28.12.5

In this case, switching to methanol provides a better separation.

Step 4: Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps for troubleshooting co-eluting peaks.

G cluster_0 Troubleshooting Workflow start Start: Co-elution Suspected confirm Confirm Co-elution (MS or DAD) start->confirm optimize_mp Optimize Mobile Phase confirm->optimize_mp Co-elution Confirmed resolved Peaks Resolved optimize_mp->resolved Successful not_resolved Still Not Resolved optimize_mp->not_resolved Unsuccessful change_column Change Stationary Phase change_column->resolved Successful not_resolved->change_column

Caption: A decision-making workflow for resolving co-eluting peaks.

Step 5: Logical Relationships of Chromatographic Parameters

The interplay of different chromatographic parameters affects the final resolution. The following diagram illustrates these relationships.

G cluster_1 Chromatographic Parameter Relationships resolution Resolution (Rs) selectivity Selectivity (α) selectivity->resolution efficiency Efficiency (N) efficiency->resolution retention Retention (k) retention->resolution mobile_phase Mobile Phase (Composition, pH) mobile_phase->selectivity mobile_phase->retention stationary_phase Stationary Phase (Chemistry) stationary_phase->selectivity column_dims Column Dimensions (Length, Particle Size) column_dims->efficiency flow_rate Flow Rate flow_rate->efficiency

Caption: The relationship between key chromatographic parameters and peak resolution.

Technical Support Center: Analysis of Ethyl Phthalyl Ethyl Glycolate (EPEG)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Ethyl phthalyl ethyl glycolate (B3277807) (EPEG). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to matrix effects in their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of Ethyl phthalyl ethyl glycolate (EPEG)?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, or tissue homogenate).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which adversely affects the accuracy, precision, and sensitivity of the quantification.[2][3] For EPEG, a relatively non-polar small molecule, matrix effects can arise from endogenous substances like phospholipids (B1166683) or salts that interfere with the electrospray ionization (ESI) process.[1]

Q2: What are the common causes of ion suppression for EPEG?

A2: Ion suppression is the more prevalent form of matrix effect.[2] Key causes include:

  • Competition for Ionization: Co-eluting matrix components can compete with EPEG for the limited charge on the surface of ESI droplets, reducing the number of gas-phase EPEG ions that reach the mass spectrometer.[3]

  • Changes in Droplet Properties: Interfering compounds can alter the viscosity and surface tension of the ESI droplets, hindering solvent evaporation and the release of analyte ions.[1]

  • Inadequate Sample Cleanup: Insufficient removal of matrix components like proteins, salts, and phospholipids is a primary cause of significant and variable matrix effects.

  • Suboptimal Chromatography: Poor chromatographic separation of EPEG from matrix components can result in them entering the ion source simultaneously.

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for EPEG analysis?

A3: Using a stable isotope-labeled internal standard, such as this compound-d4 (EPEG-d4), is the most effective way to compensate for matrix effects.[4] An SIL-IS is chemically identical to EPEG and will have nearly the same retention time and ionization behavior. Therefore, it will experience the same degree of ion suppression or enhancement as the analyte. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.

Q4: Can I use a different phthalate (B1215562) as an internal standard for EPEG?

A4: While using a structurally similar compound (analog internal standard) is possible, it is not ideal. Different phthalates will have different retention times and may not co-elute perfectly with EPEG. If the analog elutes in a region with a different matrix effect profile, it will not accurately compensate for the effect on EPEG, leading to quantification errors. An SIL-IS is always the preferred choice.

Q5: What are common sources of background contamination for phthalates like EPEG?

A5: Phthalates are ubiquitous plasticizers and contamination is a significant concern.[5] Common sources in a laboratory setting include plastic labware (e.g., pipette tips, centrifuge tubes), solvents, and even components of the LC system itself. To minimize background, it is recommended to use glassware for all sample preparation steps and to include a "trap column" in the LC system to capture any phthalates leaching from the mobile phase or system components.[5]

Troubleshooting Guide

Problem 1: Low or no EPEG signal in spiked matrix samples, but a strong signal in pure solvent.

  • Possible Cause: Significant ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Confirm and Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the extent of ion suppression (see Experimental Protocol 1).

    • Improve Sample Preparation: The most effective solution is to remove the interfering components. Switch from a simple protein precipitation (PPT) to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

    • Optimize Chromatography: Adjust the LC gradient to better separate EPEG from the regions of ion suppression. Often, phospholipids elute in the mid-to-late part of a typical reverse-phase gradient.

    • Dilute the Sample: If the EPEG concentration is high enough, diluting the sample extract can reduce the concentration of matrix components and lessen the suppression effect.

Problem 2: Inconsistent and irreproducible results for EPEG quantification across a batch of samples.

  • Possible Cause: Variable matrix effects between different lots or samples of the biological matrix.

  • Troubleshooting Steps:

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most critical step for correcting sample-to-sample variability in matrix effects.

    • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for every sample to minimize variability in extraction efficiency and matrix component removal.

    • Evaluate Different Matrix Lots: During method development, assess the matrix effect across at least six different lots of the biological matrix to understand the expected range of variability.

Problem 3: High background signal at the retention time of EPEG in blank matrix samples.

  • Possible Cause: Phthalate contamination from laboratory equipment or reagents.

  • Troubleshooting Steps:

    • Systematically Identify the Source: Analyze solvent blanks, mobile phases, and extracts from "mock" extractions (without matrix) to pinpoint the source of contamination.

    • Use Phthalate-Free Labware: Switch to glass or polypropylene (B1209903) tubes and containers where possible.

    • Install a Trap Column: Place a C18 trap column between the LC pump and the injector to remove phthalate contaminants from the mobile phase delivery system.[5]

    • Use High-Purity Solvents: Ensure that all solvents (e.g., methanol (B129727), acetonitrile, water) are of high purity and suitable for MS analysis.

Data Presentation: Assessing Matrix Effects

The impact of the matrix can be quantitatively assessed by calculating the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE). The following tables provide example data for EPEG analysis in human plasma.

Table 1: Peak Areas from Matrix Effect Assessment Experiment

Sample SetDescriptionMean Peak Area (EPEG)Mean Peak Area (EPEG-d4)
Set A (Neat Solution)Analyte + IS in reconstitution solvent550,000565,000
Set B (Post-Extraction Spike)Blank plasma extract, spiked with Analyte + IS after extraction275,000288,000
Set C (Pre-Extraction Spike)Blank plasma spiked with Analyte + IS before extraction231,000242,000

Table 2: Calculated Matrix Effect, Recovery, and Process Efficiency

ParameterFormulaEPEG CalculationEPEG-d4 CalculationResult (EPEG)Result (EPEG-d4)Interpretation
Matrix Factor (MF) (Mean Peak Area of Set B) / (Mean Peak Area of Set A)275,000 / 550,000288,000 / 565,0000.50 0.51 A value < 1 indicates ion suppression. Here, a ~50% signal loss is observed.
Recovery (RE) (Mean Peak Area of Set C) / (Mean Peak Area of Set B)231,000 / 275,000242,000 / 288,0000.84 0.84 The sample preparation process recovers 84% of the analyte.
Process Efficiency (PE) (Mean Peak Area of Set C) / (Mean Peak Area of Set A) or (MF * RE)231,000 / 550,000242,000 / 565,0000.42 0.43 The overall method efficiency, combining recovery and matrix effects, is ~42%.
IS-Normalized Matrix Factor MF (EPEG) / MF (EPEG-d4)0.50 / 0.51-0.98 -A value close to 1.0 indicates the IS effectively compensates for the matrix effect.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the quantitative determination of the matrix factor, recovery, and process efficiency.

  • Prepare Three Sets of Samples (n=5 replicates per set):

    • Set A (Neat Solution): Spike the working solutions of EPEG and its SIL-IS into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank biological matrix samples (e.g., plasma) through the entire sample preparation procedure. Spike the working solutions of EPEG and its SIL-IS into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike the working solutions of EPEG and its SIL-IS into the blank biological matrix before starting the sample preparation procedure.

  • Analyze Samples: Inject all samples onto the LC-MS system.

  • Calculate Results: Determine the mean peak areas for the analyte and the IS in each set and use the formulas in Table 2 to calculate the MF, RE, and PE.

Protocol 2: Sample Preparation of EPEG from Plasma using Solid-Phase Extraction (SPE)

This protocol is designed to remove proteins and phospholipids, which are common sources of matrix effects.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the SIL-IS working solution and 600 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute EPEG and the SIL-IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6] Vortex and transfer to an autosampler vial for analysis.

Visualizations

Troubleshooting_Workflow cluster_start Start: Analytical Issue cluster_investigate Investigation cluster_solutions Solutions cluster_confirm Confirmation start Inaccurate or Irreproducible EPEG Results check_signal Low Signal in Matrix vs. Solvent Standard? start->check_signal check_repro Poor Reproducibility Across Samples? start->check_repro check_blank High Signal in Blank Matrix? start->check_blank solution_me Action: Improve Sample Prep (e.g., use SPE) & Optimize Chromatography check_signal->solution_me Yes (Ion Suppression) solution_is Action: Implement Stable Isotope-Labeled IS (EPEG-d4) check_repro->solution_is Yes (Variable Matrix Effect) solution_contam Action: Identify Contamination Source (Use Glassware, Install Trap Column) check_blank->solution_contam Yes (Contamination) confirm_me Confirm with Post- Extraction Spike Experiment solution_me->confirm_me confirm_is Verify IS-Normalized Matrix Factor is ~1.0 solution_is->confirm_is confirm_contam Confirm Clean Blanks solution_contam->confirm_contam

Caption: Troubleshooting workflow for EPEG LC-MS analysis.

SPE_Protocol cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps start Start: 200 µL Plasma add_is Add SIL-IS (EPEG-d4) + Acidify start->add_is condition 1. Condition SPE Cartridge (Methanol, Water) add_is->condition load 2. Load Sample condition->load wash 3. Wash Interferences (Acidic Water, Methanol) load->wash elute 4. Elute Analyte + IS (Ammoniated Methanol) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Inject for LC-MS Analysis reconstitute->analyze

Caption: Experimental workflow for SPE of EPEG from plasma.

References

Technical Support Center: Ethyl Phthalyl Ethyl Glycolate (EPEG) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of Ethyl phthalyl ethyl glycolate (B3277807) (EPEG) in solution.

Troubleshooting Guide & FAQs

This section addresses specific issues users might encounter during their experiments involving EPEG solutions.

Frequently Asked Questions (FAQs)

Q1: My EPEG solution has turned slightly yellow after a few weeks of storage. What could be the cause?

A1: A yellowish discoloration can be an initial sign of degradation. EPEG can degrade upon prolonged exposure to light and heat.[1] It is also incompatible with strong acids, bases, and oxidizing agents which can cause structural changes and lead to the formation of colored impurities.[1][2] Review your storage conditions and ensure the solution is protected from light and stored in a cool environment.[1][2] Also, verify the pH of your solution and check for the presence of any incompatible substances.

Q2: I am observing a decrease in the concentration of EPEG in my stock solution over time. How can I prevent this?

A2: A decrease in concentration is likely due to chemical degradation. To minimize this, store your stock solution in a tightly sealed container in a cool, dark place.[1][2] For long-term storage, refrigeration (2-8°C) is recommended.[3] Avoid exposure to high temperatures, direct sunlight, and incompatible materials like strong oxidizing agents.[1][2] If the solution is aqueous, hydrolysis of the ester groups can occur, especially at non-neutral pH.

Q3: Can I store my EPEG solution in a standard laboratory plastic container?

A3: While some plastics may be suitable, it is crucial to perform compatibility tests. Phthalates can sometimes leach from or interact with certain types of plastics. For long-term storage, it is advisable to use glass containers, preferably amber glass to protect from light. If plastic containers must be used, ensure they are made of a chemically resistant polymer and that no leachable impurities are introduced into your solution.

Q4: What are the primary degradation products of EPEG I should look for?

A4: The primary degradation pathways for EPEG likely involve hydrolysis of its two ester linkages. This would result in the formation of phthalic acid, ethanol, and ethyl glycolate. Further degradation of ethyl glycolate could also occur.

Q5: How can I monitor the stability of my EPEG solution?

A5: The most reliable way to monitor the stability is by using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] These methods can separate and quantify EPEG and its potential degradation products, providing a clear picture of the solution's stability over time.

Data Presentation: Illustrative Stability Data

The following tables present hypothetical stability data for EPEG under various conditions to illustrate potential degradation trends. This data is for illustrative purposes only and should be confirmed by experimental studies.

Table 1: Effect of Temperature on EPEG Concentration in an Aqueous Solution (pH 7.0) over 3 Months

Storage Temperature (°C)Initial Concentration (%)Concentration after 1 Month (%)Concentration after 2 Months (%)Concentration after 3 Months (%)
4100.099.899.599.2
25100.098.597.095.5
40100.095.290.185.3

Table 2: Effect of pH on EPEG Concentration in an Aqueous Solution at 25°C over 3 Months

pHInitial Concentration (%)Concentration after 1 Month (%)Concentration after 2 Months (%)Concentration after 3 Months (%)
4.0100.097.194.091.2
7.0100.098.597.095.5
9.0100.094.388.582.1

Experimental Protocols

Protocol 1: HPLC Method for EPEG Stability Testing

This protocol outlines a reverse-phase HPLC method for the quantification of EPEG and its degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A mixture of acetonitrile (B52724) and water.[5][7] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[5][7] A typical gradient could be:

      • 0-20 min: 30% to 90% Acetonitrile

      • 20-25 min: 90% Acetonitrile

      • 25-30 min: 30% Acetonitrile

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 230 nm

  • Procedure:

    • Prepare a stock solution of EPEG of known concentration in a suitable solvent (e.g., acetonitrile).

    • Prepare calibration standards by diluting the stock solution.

    • At specified time points during the stability study, withdraw an aliquot of the EPEG solution, dilute it to fall within the calibration range, and inject it into the HPLC system.

    • Quantify the concentration of EPEG by comparing the peak area to the calibration curve. Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: GC-MS Method for Identification of EPEG Degradation Products

This protocol is for the identification of volatile and semi-volatile degradation products of EPEG.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Method Parameters:

    • Inlet Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 min

      • Ramp: 10°C/min to 280°C, hold for 5 min

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range: 40-400 m/z

  • Procedure:

    • At each stability time point, take an aliquot of the EPEG solution.

    • If the solvent is non-volatile, perform a liquid-liquid extraction with a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

    • Concentrate the organic extract if necessary.

    • Inject a small volume (e.g., 1 µL) of the extract into the GC-MS system.

    • Identify EPEG and any degradation products by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to known standards if available.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_methods Analytical Methods cluster_results Data Evaluation Prep_Solution Prepare EPEG Solution Initial_Analysis Initial Analysis (t=0) Prep_Solution->Initial_Analysis Condition1 Condition 1 (e.g., 4°C, dark) Initial_Analysis->Condition1 Condition2 Condition 2 (e.g., 25°C, light) Initial_Analysis->Condition2 Condition3 Condition 3 (e.g., 40°C, dark) Initial_Analysis->Condition3 T1 Time Point 1 Condition1->T1 Condition2->T1 Condition3->T1 T2 Time Point 2 T1->T2 Tn Time Point n T2->Tn HPLC HPLC Analysis Tn->HPLC GCMS GC-MS Analysis Tn->GCMS Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis GCMS->Data_Analysis Conclusion Determine Shelf-Life Data_Analysis->Conclusion

Caption: Workflow for a typical long-term stability study of EPEG in solution.

Degradation_Pathway cluster_products Hydrolysis Products EPEG Ethyl Phthalyl Ethyl Glycolate Phthalic_Acid Phthalic Acid EPEG->Phthalic_Acid H2O Ethanol Ethanol EPEG->Ethanol H2O Ethyl_Glycolate Ethyl Glycolate EPEG->Ethyl_Glycolate H2O

Caption: Plausible hydrolytic degradation pathway of this compound.

References

troubleshooting quantification errors in Ethyl phthalyl ethyl glycolate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Ethyl Phthalyl Ethyl Glycolate (B3277807) (EPEG).

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the quantification of Ethyl Phthalyl Ethyl Glycolate (EPEG)?

A1: The two primary analytical methods for the quantification of EPEG are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC-MS is a commonly used technique for phthalate (B1215562) analysis due to its simplicity, speed, and the detailed mass spectral information it provides.[1] HPLC, particularly reverse-phase HPLC, is also a suitable method, offering straightforward conditions for analysis.[2][3]

Q2: What are the characteristic mass-to-charge ratios (m/z) for EPEG identification in GC-MS?

A2: When using Electron Ionization (EI) in GC-MS, the mass spectrum of EPEG shows several characteristic ions that are crucial for its identification and quantification. The most common ions are summarized in the table below. The ion at m/z 149 is a common base peak for many phthalates.[1][4][5][6]

Q3: I am observing a high background signal for EPEG in my blank samples. What are the likely sources of contamination?

A3: Phthalate contamination is a widespread issue in trace analysis because they are commonly found in laboratory environments.[7][8][9] Potential sources of contamination include:

  • Laboratory Consumables: Plastic items such as pipette tips, vials, caps, and syringe filters can leach phthalates.[8][9]

  • Solvents and Reagents: Solvents used for sample preparation and extraction may contain trace amounts of phthalates.[10]

  • Laboratory Environment: Phthalates can be present in laboratory air and dust, which can settle on and contaminate samples, glassware, and equipment.[9] The outer surface of a syringe needle can also absorb phthalates from the air.[7][9]

  • GC/MS System: Components of the GC/MS system itself, such as septa and O-rings, can be sources of phthalate bleed.[7][8]

Q4: My calibration curve for EPEG is non-linear. What could be the cause?

A4: Non-linear calibration curves are a frequent challenge in phthalate analysis.[11] Several factors can contribute to this issue:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

  • Active Sites in the GC System: Phthalates can interact with active sites in the injector liner, column, or ion source, causing peak tailing and a non-linear response, particularly at lower concentrations.

  • Inappropriate Calibration Range: The concentration range of your calibration standards may extend beyond the linear dynamic range of the instrument for this specific analyte.[11]

Troubleshooting Guides

Issue 1: Poor Reproducibility and High Relative Standard Deviation (%RSD)

High %RSD in your calibration points or quality control samples for EPEG can often be attributed to several factors. The following guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for Poor Reproducibility

start High %RSD Observed check_injection Review Injection Technique and Volume start->check_injection injection_issue Inconsistent Injection Volume? check_injection->injection_issue check_sample_prep Evaluate Sample Preparation Consistency sample_prep_issue Variability in Extraction/Dilution? check_sample_prep->sample_prep_issue check_internal_std Assess Internal Standard Performance internal_std_issue Internal Standard Response Stable? check_internal_std->internal_std_issue injection_issue->check_sample_prep No solution_autosampler Solution: Service Autosampler, Check Syringe injection_issue->solution_autosampler Yes sample_prep_issue->check_internal_std No solution_sample_prep Solution: Standardize Protocol, Use Calibrated Pipettes sample_prep_issue->solution_sample_prep Yes solution_internal_std Solution: Choose a more suitable Internal Standard, Check for Interferences internal_std_issue->solution_internal_std No end_good Problem Resolved internal_std_issue->end_good Yes solution_autosampler->end_good solution_sample_prep->end_good solution_internal_std->end_good

Caption: Troubleshooting workflow for poor reproducibility in EPEG analysis.

Issue 2: Peak Tailing or Fronting

Poor peak shape for EPEG can compromise both identification and quantification. This guide helps to diagnose the root cause of peak asymmetry.

Troubleshooting Workflow for Poor Peak Shape

start Poor Peak Shape (Tailing/Fronting) check_column Inspect GC Column Condition start->check_column column_issue Column Contamination or Degradation? check_column->column_issue check_inlet Examine Inlet Liner and Temperature inlet_issue Active Sites in Liner? Incorrect Temperature? check_inlet->inlet_issue check_sample Consider Sample Overload or Solvent Effects sample_issue High Concentration? Incompatible Solvent? check_sample->sample_issue column_issue->check_inlet No solution_column Solution: Trim or Replace Column column_issue->solution_column Yes inlet_issue->check_sample No solution_inlet Solution: Use Deactivated Liner, Optimize Temperature inlet_issue->solution_inlet Yes solution_sample Solution: Dilute Sample, Match Sample Solvent to Mobile Phase sample_issue->solution_sample Yes end_good Problem Resolved sample_issue->end_good No solution_column->end_good solution_inlet->end_good solution_sample->end_good

Caption: Troubleshooting workflow for poor peak shape in EPEG analysis.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the analysis of this compound.

Table 1: GC-MS Quantification and Qualifier Ions for this compound

Ion Typem/zRelative Abundance
Primary Quantifying Ion14999.99
Qualifier Ion 117742.20
Qualifier Ion 210413.50
Qualifier Ion 37613.40
Qualifier Ion 417610.40
Data sourced from PubChem CID 6785.[4][5]

Table 2: Typical Linearity and Range for Phthalate Analysis

ParameterTypical ValueNotes
Linearity (R²)≥ 0.99A coefficient of determination close to 1 indicates good linearity.[12]
Calibration RangeVariesCan range from low µg/L to mg/L depending on the matrix and instrument sensitivity. For many organic analytes, a linear range of 20-100 times the nominal concentration can be expected.[11][13]
Limit of Detection (LOD)Analyte & Matrix DependentTypically in the low µg/L range for water samples.[14]
Limit of Quantification (LOQ)Analyte & Matrix DependentGenerally, the lowest point on the calibration curve.[14]

Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the analysis of only this compound is not readily found, the principles and methods applied to general phthalate analysis are directly applicable. Below are generalized protocols for GC-MS and HPLC analysis.

Generalized GC-MS Protocol for Phthalate Analysis

This protocol is based on standard methods for phthalate analysis, such as those outlined by the EPA.[15][16][17]

  • Sample Preparation:

    • For aqueous samples, a liquid-liquid extraction with a solvent such as methylene (B1212753) chloride is common. The pH should be maintained between 5 and 7 to prevent hydrolysis of the phthalate esters.[17]

    • Solid samples can be extracted with a mixture of methylene chloride/acetone or hexane/acetone.[17]

    • It is crucial to use high-purity, "phthalate-free" solvents and reagents to minimize contamination.[10] All glassware should be thoroughly cleaned and baked or solvent-rinsed.[16]

  • GC-MS Conditions:

    • GC Column: A low-polarity column, such as one with a 5-type stationary phase (e.g., 5% phenyl-methylpolysiloxane), is commonly used for phthalate analysis.[1]

    • Injector: Use a splitless injection for trace analysis to maximize the transfer of the analyte to the column.[8] The injector temperature is typically set around 250-280 °C.[7]

    • Oven Temperature Program: An optimized temperature program is essential for good chromatographic separation. A typical program might start at a lower temperature (e.g., 60-80 °C) and ramp up to a final temperature of around 280-300 °C.

    • Carrier Gas: Helium or hydrogen can be used as the carrier gas.[18]

    • Mass Spectrometer: The MS is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[8] The characteristic ions for EPEG (see Table 1) should be monitored.

  • Calibration:

    • A multi-point calibration curve should be prepared using certified reference standards of EPEG.

    • The use of an internal standard is highly recommended to correct for variations in injection volume and sample preparation.

Generalized HPLC Protocol for Phthalate Analysis

This protocol is based on a reverse-phase HPLC method.[2][3][19]

  • Sample Preparation:

    • Samples should be dissolved in a solvent that is compatible with the mobile phase.

    • Filtration of the sample through a compatible syringe filter (e.g., PTFE) is recommended to remove particulate matter.

  • HPLC Conditions:

    • HPLC Column: A C18 or similar reverse-phase column is suitable for the separation of EPEG.[2][3]

    • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and water.[2][3] A small amount of acid, such as phosphoric acid or formic acid (for MS compatibility), is often added to improve peak shape.[2][3]

    • Detection: UV detection is a common method for phthalates, with a wavelength typically set around 230 nm.[19]

  • Calibration:

    • Prepare a series of calibration standards of EPEG in the mobile phase.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

Workflow for Method Selection and Sample Analysis

start Start: EPEG Analysis sample_prep Sample Preparation (Extraction/Dilution) start->sample_prep method_selection Method Selection sample_prep->method_selection gc_ms GC-MS Analysis method_selection->gc_ms High Sensitivity & Specificity Needed hplc HPLC Analysis method_selection->hplc Simpler Matrix, Routine Analysis data_acquisition Data Acquisition (SIM for GC-MS, UV for HPLC) gc_ms->data_acquisition hplc->data_acquisition quantification Quantification using Calibration Curve data_acquisition->quantification results Final Results quantification->results

Caption: General workflow for the analysis of this compound.

References

Technical Support Center: Optimization of Extraction Efficiency for Ethyl Phthalyl Ethyl Glycolate (EPEG) from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Ethyl phthalyl ethyl glycolate (B3277807) (EPEG) from soil samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Ethyl phthalyl ethyl glycolate (EPEG) from soil?

A1: The most prevalent and effective methods for extracting EPEG and other phthalates from soil matrices include:

  • Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration.

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and soil sample, accelerating the extraction process.[1][2][3]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS approach is a streamlined method that involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[4]

Q2: Which solvent is most suitable for extracting EPEG from soil?

A2: EPEG is miscible with most organic solvents. The choice of solvent will depend on the chosen extraction method and the specific soil type. Based on its physicochemical properties, the following solvents and mixtures are recommended:

  • Acetonitrile (B52724): A polar aprotic solvent that has shown good recoveries for a range of phthalates in microwave-assisted extraction.[2][3]

  • Acetone/Hexane or Dichloromethane/Hexane mixtures: These mixtures are effective for extracting a broad range of phthalates and can be optimized for EPEG. A 1:1 (v/v) ratio is a common starting point.

  • Ethyl acetate: This solvent can also be effective, particularly in QuEChERS-based methods.

Q3: How can I minimize contamination during sample preparation for EPEG analysis?

A3: Phthalates are common contaminants in laboratory environments. To ensure accurate results, it is crucial to:

  • Use glassware instead of plastic wherever possible.

  • Thoroughly clean all glassware with a high-purity solvent.

  • Use high-purity, phthalate-free solvents and reagents.

  • Run solvent blanks to check for contamination.

  • Minimize the exposure of samples to laboratory air.

Q4: What are the typical analytical techniques used for the determination of EPEG in soil extracts?

A4: Following extraction, EPEG is typically quantified using chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and selectivity for the identification and quantification of EPEG.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery of EPEG Inappropriate solvent selection: The polarity of the extraction solvent may not be optimal for EPEG.Test a range of solvents with varying polarities (e.g., acetonitrile, acetone/hexane, ethyl acetate). Refer to the solvent selection table below.
Insufficient extraction time or temperature: The extraction conditions may not be vigorous enough to release EPEG from the soil matrix.Optimize the extraction time and temperature for your chosen method (UAE or MAE). For UAE, try increasing the sonication time. For MAE, experiment with higher temperatures and longer extraction times.
Strong matrix interactions: EPEG may be strongly adsorbed to organic matter or clay particles in the soil.Consider using a soil with a lower organic matter content for initial method development. For high-organic matter soils, a more rigorous extraction method like MAE may be necessary. The addition of a modifier to the extraction solvent could also be beneficial.
High Background Noise in Chromatogram Co-extraction of interfering compounds: The soil matrix contains numerous organic compounds that can be co-extracted with EPEG.Incorporate a cleanup step after extraction. For QuEChERS, this is the d-SPE step. For UAE and MAE, you can use Solid Phase Extraction (SPE) with a suitable sorbent (e.g., C18).
Contamination from laboratory environment: Phthalates are ubiquitous in plastics and can contaminate samples.Review and implement strict contamination control measures as outlined in the FAQs.
Poor Peak Shape in HPLC/GC Matrix effects: Co-eluting matrix components can interfere with the ionization of EPEG in the mass spectrometer or affect its interaction with the stationary phase.[6][7][8][9]Prepare matrix-matched calibration standards to compensate for matrix effects.[10] Dilute the sample extract to reduce the concentration of interfering compounds. Optimize the chromatographic conditions to improve the separation of EPEG from matrix components.
Inconsistent Results Sample heterogeneity: The distribution of EPEG in the soil may not be uniform.Homogenize the soil sample thoroughly before taking a subsample for extraction.
Incomplete solvent evaporation/reconstitution: Loss of analyte can occur during the solvent evaporation step.Use a gentle stream of nitrogen for solvent evaporation and ensure the extract is completely reconstituted in the final solvent.

Data Presentation

Table 1: Physicochemical Properties of this compound (EPEG)

PropertyValue
CAS Number 84-72-0
Molecular Formula C14H16O6
Molecular Weight 280.28 g/mol
LogP 2.2 - 2.4
Water Solubility Very low
Miscibility Miscible with most organic solvents

Table 2: Comparison of Extraction Methods for Phthalates from Soil (General Data)

Extraction Method Solvent(s) Typical Recovery (%) Advantages Disadvantages
Ultrasonic-Assisted Extraction (UAE) Acetone/Hexane, Dichloromethane/Hexane70-110Simple, relatively low costCan be less efficient for complex matrices
Microwave-Assisted Extraction (MAE) Acetonitrile, Acetone84-115[3]Fast, efficient, requires less solventRequires specialized equipment
QuEChERS Acetonitrile, Ethyl Acetate70-120Fast, high-throughput, effective cleanupMay require optimization for specific analyte-matrix combinations

Note: Recovery data is for a range of phthalates and may vary for EPEG. Optimization is recommended for best results.

Experimental Protocols

Ultrasonic-Assisted Extraction (UAE) Protocol
  • Sample Preparation: Weigh 5 g of homogenized soil into a glass centrifuge tube.

  • Spiking (for recovery studies): Spike the sample with a known concentration of EPEG standard solution.

  • Solvent Addition: Add 10 mL of the selected extraction solvent (e.g., acetone:hexane 1:1, v/v).

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Extraction: Carefully transfer the supernatant to a clean glass tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) with a fresh portion of solvent.

  • Solvent Evaporation: Combine the supernatants and evaporate to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetonitrile) for HPLC or GC-MS analysis.

Microwave-Assisted Extraction (MAE) Protocol
  • Sample Preparation: Weigh 2 g of homogenized soil into a microwave extraction vessel.

  • Spiking (for recovery studies): Spike the sample with a known concentration of EPEG standard solution.

  • Solvent Addition: Add 20 mL of acetonitrile to the vessel.

  • Microwave Program:

    • Ramp to 100°C over 5 minutes.

    • Hold at 100°C for 10 minutes.

    • Cool down to room temperature.

  • Filtration: Filter the extract through a 0.45 µm PTFE syringe filter into a clean glass vial.

  • Analysis: The extract is ready for direct injection into the HPLC or GC-MS.

QuEChERS Protocol
  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration (for dry soils): Add 8 mL of water and vortex for 30 seconds. Let it stand for 30 minutes.

  • Solvent Addition: Add 10 mL of acetonitrile.

  • Salting Out: Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Extraction: Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 1 mL of the supernatant to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Analysis: The supernatant is ready for HPLC or GC-MS analysis.

Mandatory Visualization

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Method cluster_post_extraction Post-Extraction cluster_analysis Analysis soil Homogenized Soil Sample spike Spiking (Optional) soil->spike uae Ultrasonic-Assisted Extraction (UAE) spike->uae mae Microwave-Assisted Extraction (MAE) spike->mae quechers QuEChERS spike->quechers evap Solvent Evaporation & Reconstitution uae->evap cleanup Cleanup (d-SPE/SPE) mae->cleanup quechers->cleanup analysis HPLC or GC-MS Analysis cleanup->analysis evap->analysis

Caption: General workflow for the extraction and analysis of EPEG from soil.

Troubleshooting_Logic start Low EPEG Recovery solvent Optimize Solvent System (Polarity, Composition) start->solvent conditions Adjust Extraction Conditions (Time, Temperature) solvent->conditions No Improvement success Recovery Improved solvent->success Improvement matrix Address Matrix Effects (Cleanup, Dilution) conditions->matrix No Improvement conditions->success Improvement matrix->success Improvement fail Recovery Still Low matrix->fail No Improvement

Caption: Logical troubleshooting flow for low EPEG recovery.

References

Technical Support Center: Ethyl Phthalyl Ethyl Glycolate (EPEG) Analysis by Electrospray MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Ethyl phthalyl ethyl glycolate (B3277807) (EPEG) using electrospray ionization mass spectrometry (ESI-MS).

Troubleshooting Guide

Ion suppression is a common challenge in ESI-MS, leading to reduced sensitivity and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating ion suppression for EPEG analysis.

Problem: Low or no EPEG signal intensity.

This is the most common symptom of ion suppression. The following steps will help you diagnose and resolve the issue.

Caption: Troubleshooting workflow for low EPEG signal in ESI-MS.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ion suppression for EPEG?

A1: Ion suppression for EPEG, like other phthalates, is often caused by:

  • Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix (e.g., salts, lipids, proteins) compete with EPEG for ionization, reducing its signal intensity.[1]

  • High Analyte Concentration: At high concentrations, the ESI response can become non-linear, leading to saturation effects.[2]

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphate) and certain ion-pairing agents can significantly suppress the ESI signal.[3] Trifluoroacetic acid (TFA) is also known to cause signal suppression in some cases.[3]

  • Contamination: Phthalates are common environmental contaminants and can be introduced during sample collection, preparation, or analysis from sources like plasticware, solvents, and laboratory air.[4]

Q2: How can I improve my sample preparation to reduce ion suppression?

A2: A robust sample preparation method is crucial for minimizing matrix effects.[5] Consider the following techniques:

  • Solid-Phase Extraction (SPE): SPE can effectively remove interfering compounds from the sample matrix. For phthalates, reversed-phase (e.g., C18) or ion-exchange sorbents can be used depending on the matrix.

  • Liquid-Liquid Extraction (LLE): LLE is another effective technique for cleaning up samples and concentrating the analyte. The choice of extraction solvent is critical and should be optimized for EPEG.

  • Protein Precipitation (for biological samples): While a simpler method, it may not be as effective at removing all interfering components as SPE or LLE.

Q3: What are the recommended LC conditions for EPEG analysis?

A3: Optimal chromatographic separation is key to resolving EPEG from co-eluting, suppressing species. A reverse-phase HPLC method is commonly used for phthalate (B1215562) analysis. For MS compatibility, a mobile phase consisting of acetonitrile, water, and a volatile additive like formic acid is recommended.[6]

Recommended Starting LC Parameters:

ParameterRecommendation
Column C18, 2.1 x 100 mm, <3 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to elute EPEG, then a wash step.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C

Q4: How do I optimize the ESI-MS source parameters for EPEG?

A4: Fine-tuning the ESI source parameters can significantly enhance the signal for EPEG. A systematic, one-factor-at-a-time optimization approach is recommended.[7]

Key ESI Parameters and Their Effects:

ParameterEffect on SignalStarting Point (Positive Ion Mode)
Capillary Voltage Affects the electric field strength for droplet charging.3.0 - 4.5 kV
Nebulizer Gas Pressure Influences droplet size and solvent evaporation.30 - 50 psi
Drying Gas Flow Aids in desolvation of the droplets.8 - 12 L/min
Drying Gas Temperature Affects the rate of solvent evaporation.300 - 350 °C

Q5: Should I use positive or negative ion mode for EPEG analysis?

A5: Phthalates can often be detected in both positive and negative ion modes. In positive mode, they typically form adducts with ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺). In negative mode, they can form adducts with acetate (B1210297) ([M+CH₃COO]⁻) or be deprotonated ([M-H]⁻). The choice of polarity should be determined experimentally by infusing an EPEG standard and observing which mode provides the best signal-to-noise ratio. Switching to negative ionization can sometimes reduce ion suppression as fewer compounds ionize in this mode.[2]

Q6: Can an alternative ionization technique help if ion suppression persists?

A6: Yes, if ion suppression remains a significant issue with ESI, consider using Atmospheric Pressure Chemical Ionization (APCI). APCI is generally less susceptible to matrix effects and ion suppression than ESI, particularly for less polar and lower molecular weight compounds.[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol provides a general guideline for extracting EPEG from an aqueous matrix. Optimization may be required for specific sample types.

Caption: General SPE workflow for EPEG from aqueous samples.

Protocol 2: Post-Column Infusion Test to Qualitatively Assess Ion Suppression

This experiment helps to identify regions in the chromatogram where ion suppression is occurring.

G cluster_0 Post-Column Infusion Setup cluster_1 Procedure LC LC System Tee LC->Tee MS Mass Spectrometer Tee->MS Syringe Syringe Pump with EPEG Standard Syringe->Tee step1 1. Infuse a constant flow of EPEG standard post-column. step2 2. Inject a blank matrix sample onto the LC column. step1->step2 step3 3. Monitor the EPEG signal. step2->step3 step4 A dip in the baseline indicates ion suppression. step3->step4

Caption: Diagram of a post-column infusion experiment setup.

References

Validation & Comparative

A Comparative Guide: Ethyl Phthalyl Ethyl Glycolate vs. Diethyl Phthalate as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science and pharmaceutical formulations, the selection of an appropriate plasticizer is paramount to achieving desired material properties. This guide provides a comprehensive comparison of two phthalate-based plasticizers: Ethyl Phthalyl Ethyl Glycolate (EPEG) and Diethyl Phthalate (B1215562) (DEP). This analysis is based on available scientific literature and aims to assist researchers in making informed decisions for their specific applications.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of each plasticizer is crucial for predicting their behavior and compatibility with various polymers.

PropertyThis compound (EPEG)Diethyl Phthalate (DEP)
Chemical Formula C₁₄H₁₆O₆[1][2][3]C₁₂H₁₄O₄
Molecular Weight 280.27 g/mol [2][3]222.24 g/mol
Appearance Colorless to almost colorless clear liquid[1][4]Colorless, oily liquid
Boiling Point 160-170 °C at 0.1 Torr[2][3]298-299 °C
Melting Point 20 °C[2][3]-3 °C
Density ~1.2 g/cm³[2][3]1.12 g/cm³
Water Solubility <799 mg/L (20 °C)[2][3]Insoluble
LogP 2.34[2][3]2.4

Performance as a Plasticizer

The efficacy of a plasticizer is determined by its ability to enhance the flexibility and processability of a polymer. This is primarily evaluated through its impact on the material's mechanical and thermal properties.

Plasticizing Efficiency

Plasticizing efficiency is often quantified by the reduction in the glass transition temperature (Tg) of the polymer upon addition of the plasticizer. A greater reduction in Tg for a given concentration indicates higher efficiency.

While direct comparative studies are limited, data for Diethyl Phthalate in cellulose (B213188) acetate (B1210297) shows a significant reduction in Tg with increasing concentration. For instance, in one study, the Tg of cellulose acetate was lowered from approximately 190°C to around 80°C with the addition of 30% DEP.

Mechanical Properties

Plasticizers directly influence the mechanical properties of polymer films, such as tensile strength and elongation at break. Generally, an effective plasticizer will decrease tensile strength and increase elongation, resulting in a more flexible material.

Table 2: Representative Mechanical Properties of Plasticized Cellulose Acetate Films

PlasticizerConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)
Diethyl Phthalate (DEP)1545.312.8
2038.725.4
2532.142.1
3025.965.7
This compound (EPEG)-Data not availableData not available

As indicated in the table, specific experimental data on the mechanical properties of films plasticized with this compound could not be located in the surveyed literature, precluding a direct quantitative comparison.

Migration and Leaching

A critical consideration in the use of plasticizers, particularly in pharmaceutical and food-contact applications, is their tendency to migrate or leach out of the polymer matrix over time. Lower migration is highly desirable to maintain the integrity of the material and prevent contamination of the surrounding environment.

Studies have shown that Diethyl Phthalate can leach from polymer films, with the rate of migration influenced by factors such as temperature and the nature of the contacting medium.[5][6] The lower molecular weight of DEP compared to other phthalates may contribute to its higher mobility.

Specific experimental data on the migration and leaching of this compound from polymer matrices is not available in the reviewed literature. However, its higher molecular weight compared to DEP might suggest a potentially lower migration rate, a hypothesis that requires experimental verification.

Thermal Stability

The thermal stability of a plasticizer is crucial for processing at elevated temperatures and for the long-term stability of the final product. Thermogravimetric analysis (TGA) is a common method to assess thermal stability by measuring weight loss as a function of temperature.

Data for Diethyl Phthalate indicates good thermal stability, with decomposition occurring at temperatures suitable for most polymer processing applications.

While the boiling point of this compound is provided, comprehensive TGA data detailing its decomposition profile was not found in the available literature, limiting a direct comparison of thermal stability with Diethyl Phthalate.

Experimental Protocols

For researchers intending to conduct their own comparative studies, the following experimental protocols are provided as a general guideline.

Preparation of Plasticized Polymer Films (Solvent Casting Method)

This protocol describes the preparation of polymer films with varying plasticizer concentrations.

FilmPreparation cluster_solution Solution Preparation cluster_casting Film Casting cluster_drying Drying and Conditioning A Dissolve Polymer in Solvent B Add Plasticizer A->B C Homogenize Solution B->C D Pour Solution onto Level Surface C->D E Control Solvent Evaporation D->E F Initial Drying at Room Temperature E->F G Vacuum Oven Drying F->G H Conditioning at Standard Temperature and Humidity G->H

Caption: Workflow for preparing plasticized polymer films via solvent casting.

Materials:

  • Polymer (e.g., Cellulose Acetate)

  • Solvent (e.g., Acetone)

  • Plasticizer (this compound or Diethyl Phthalate)

Procedure:

  • Solution Preparation: Dissolve a known amount of the polymer in a suitable solvent. Add the desired weight percentage of the plasticizer to the polymer solution and stir until a homogeneous mixture is obtained.

  • Film Casting: Pour the solution onto a flat, level surface (e.g., a glass plate). The thickness of the film can be controlled by the volume of the solution and the area of the casting surface.

  • Drying: Allow the solvent to evaporate slowly in a controlled environment to prevent the formation of defects. This is typically followed by drying in a vacuum oven to remove residual solvent.

  • Conditioning: Condition the resulting films at a standard temperature and humidity before testing.

Evaluation of Mechanical Properties

The tensile properties of the prepared films can be evaluated using a universal testing machine according to standard methods such as ASTM D882.

MechanicalTesting A Prepare Dumbbell-shaped Specimens B Mount Specimen in Universal Testing Machine A->B C Apply Tensile Load at a Constant Crosshead Speed B->C D Record Load vs. Elongation Data C->D E Calculate Tensile Strength, Elongation at Break, and Young's Modulus D->E ThermalAnalysis cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) A Seal Sample in Pan B Heat at a Controlled Rate A->B C Measure Heat Flow B->C D Determine Glass Transition Temperature (Tg) C->D E Place Sample in Pan F Heat at a Controlled Rate in a Defined Atmosphere E->F G Measure Weight Loss F->G H Determine Onset of Decomposition G->H MigrationStudy A Prepare Film Samples of Known Weight and Surface Area B Immerse Samples in a Simulant Fluid (e.g., water, ethanol) A->B C Incubate at a Controlled Temperature for a Defined Period B->C D Analyze Simulant for Plasticizer Concentration (e.g., GC-MS, HPLC) C->D E Alternatively, Measure Weight Loss of the Film C->E

References

A Comparative Toxicological Analysis of Phthalate Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the toxicity of common phthalate (B1215562) esters. Phthalates, a class of synthetic chemicals widely used as plasticizers in various consumer and industrial products, have garnered significant scientific attention due to their potential adverse effects on human health, particularly as endocrine-disrupting chemicals.[1][2][3] This document summarizes key toxicological data, outlines detailed experimental methodologies for toxicity assessment, and visualizes a critical biological pathway affected by these compounds to support informed decision-making in research and development.

Quantitative Toxicological Data

The following table summarizes key toxicological endpoints for several common phthalate esters, providing a basis for comparing their relative toxicities. These values, primarily derived from rodent studies, are crucial for risk assessment and in determining exposure limits.

Phthalate Ester (Abbreviation)CAS No.Acute Oral LD50 (rat, mg/kg)Reproductive Toxicity NOAEL (mg/kg/day)Developmental Toxicity NOAEL (mg/kg/day)Key Toxicological Effects
Di(2-ethylhexyl) phthalate (DEHP)117-81-7~25,000 - 30,0004.844[4]Testicular toxicity, reproductive tract malformations, liver toxicity.[5]
Di-n-butyl phthalate (DBP)84-74-2~8,000 - 15,00052 (LOAEL)100Testicular atrophy, decreased sperm production, developmental defects.
Butyl benzyl (B1604629) phthalate (BBP)85-68-7~2,330 - 6,100171 (LOAEL)250Reproductive and developmental toxicity.
Diisononyl phthalate (DINP)28553-12-0 / 68515-48-0>10,00015>800Liver effects, developmental effects at high doses.
Diisodecyl phthalate (DIDP)26761-40-0 / 68515-49-1>10,000251000Liver toxicity at high doses.
Diethyl phthalate (DEP)84-66-2~8,600 - 31,000[6]1625197-267[6]Low acute and reproductive toxicity.
Dimethyl phthalate (DMP)131-11-3~8,20035703570Low acute toxicity.

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. NOAEL (No-Observed-Adverse-Effect Level) is the highest experimental dose at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects. LOAEL (Lowest-Observed-Adverse-Effect Level) is the lowest experimental dose at which there is a statistically or biologically significant increase in the frequency or severity of adverse effects. These values can vary based on the study design, animal species, and route of administration.

Key Signaling Pathway Disruption: Androgen Receptor Signaling

Certain phthalates and their metabolites can act as anti-androgens, interfering with the normal function of the androgen receptor (AR), a key regulator of male reproductive development. This disruption can occur through competitive binding to the AR or by affecting the synthesis of androgens. The following diagram illustrates the canonical androgen receptor signaling pathway and the potential points of interference by phthalate esters.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen (Testosterone) Androgen (Testosterone) AR-HSP Complex AR-HSP Complex Androgen (Testosterone)->AR-HSP Complex Binds to AR Androgen Receptor (AR) Androgen Receptor (AR) Dimerized AR Dimerized AR Androgen Receptor (AR)->Dimerized AR Dimerization Heat Shock Proteins (HSPs) Heat Shock Proteins (HSPs) Heat Shock Proteins (HSPs)->AR-HSP Complex AR-HSP Complex->Androgen Receptor (AR) HSP Dissociation Phthalate Esters Phthalate Esters Phthalate Esters->AR-HSP Complex Competitive Binding Androgen Response Element (ARE) Androgen Response Element (ARE) Dimerized AR->Androgen Response Element (ARE) Binds to DNA Altered Gene Expression Altered Gene Expression Dimerized AR->Altered Gene Expression Inhibition Gene Transcription Gene Transcription Androgen Response Element (ARE)->Gene Transcription Initiates

Disruption of Androgen Receptor Signaling by Phthalates.

Experimental Protocols

The toxicological data presented in this guide are derived from a variety of in vivo and in vitro experimental protocols. Adherence to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), is crucial for data reliability and comparability.[7][8][9]

In Vivo Reproductive and Developmental Toxicity Studies

These studies are fundamental for assessing the potential of a substance to interfere with reproduction and normal development. A common protocol is the OECD Test Guideline 416: Two-Generation Reproduction Toxicity Study .

Objective: To evaluate the effects of a test substance on all phases of the reproductive cycle over two generations of a mammalian species, typically rats.

Methodology:

  • Animal Model: Young, healthy, nulliparous female and male rats are selected.

  • Dosing: The test substance is administered to the parent (F0) generation before mating, during mating, and for females, throughout gestation and lactation. The F1 generation is then exposed to the substance from conception through maturity, and the same parameters are assessed. Dosing is typically done via the diet, drinking water, or gavage.

  • Endpoints Evaluated:

    • F0 and F1 Adults: Clinical observations, body weight, food consumption, estrous cyclicity, mating performance, fertility, gestation length, parturition, and organ weights.

    • Offspring (F1 and F2): Viability, sex ratio, body weight, physical and developmental landmarks (e.g., anogenital distance, nipple retention), and gross pathology.

  • Data Analysis: The incidence of effects is statistically compared between treated and control groups to determine the NOAEL and LOAEL for reproductive and developmental toxicity.

In Vitro Androgen Receptor Competitive Binding Assay

This assay is used to determine if a chemical can bind to the androgen receptor, which is a key mechanism of anti-androgenic activity.

Objective: To measure the ability of a test chemical to compete with a known, high-affinity radiolabeled androgen for binding to the androgen receptor.

Methodology:

  • Receptor Source: Androgen receptors are typically obtained from the ventral prostate of rats or from recombinant expression systems.

  • Radioligand: A synthetic, high-affinity radiolabeled androgen, such as [³H]-R1881, is used.

  • Assay Procedure:

    • A constant concentration of the radioligand and the androgen receptor preparation are incubated in the presence of varying concentrations of the test chemical.

    • A control group with no test chemical (total binding) and a group with a high concentration of a known unlabeled androgen (non-specific binding) are included.

  • Separation and Quantification: After incubation, the bound and free radioligand are separated using methods like hydroxylapatite or filter binding. The amount of radioactivity in the bound fraction is then quantified using liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test chemical that inhibits 50% of the specific binding of the radioligand (IC50) is determined. A lower IC50 value indicates a higher binding affinity of the test chemical for the androgen receptor.

The following diagram outlines the general workflow for an in vitro androgen receptor competitive binding assay.

G start Start: Prepare Reagents prepare_ar Prepare Androgen Receptor (AR) Solution start->prepare_ar prepare_radioligand Prepare Radiolabeled Androgen ([3H]-R1881) start->prepare_radioligand prepare_test_compound Prepare Serial Dilutions of Test Compound start->prepare_test_compound incubation Incubate AR, Radioligand, and Test Compound prepare_ar->incubation prepare_radioligand->incubation prepare_test_compound->incubation separation Separate Bound and Free Ligand incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: Calculate IC50 quantification->analysis end End: Determine Binding Affinity analysis->end

Workflow for an Androgen Receptor Competitive Binding Assay.

References

A Comparative Guide to the Validation of a New Analytical Method for Ethyl Phthalyl Ethyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a newly proposed greener High-Performance Thin-Layer Chromatography (HPTLC) method for the quantitative determination of Ethyl Phthalyl Ethyl Glycolate (B3277807) (EPEG). The information presented is based on established analytical practices for phthalate (B1215562) esters and is intended to assist in the selection of a suitable analytical method based on performance, environmental impact, and efficiency. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction to Ethyl Phthalyl Ethyl Glycolate and Analytical Considerations

This compound is a plasticizer used in various pharmaceutical and industrial applications. Its determination is crucial for quality control and safety assessment. This guide compares a well-established RP-HPLC method with a novel, environmentally friendly HPTLC-densitometry method.

Methodology Comparison

The following sections detail the experimental protocols and performance data for both the conventional RP-HPLC method and the proposed greener HPTLC method.

Conventional Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method represents a standard approach for the quantification of phthalates, known for its high resolution and sensitivity.[5][6]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) is employed.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength of 230 nm.[5][6]

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase and subsequently diluted to create a series of calibration standards.

New Method: Greener High-Performance Thin-Layer Chromatography (HPTLC)

This proposed method offers a more environmentally friendly and high-throughput alternative to conventional HPLC.[7][8]

Experimental Protocol:

  • Instrumentation: A HPTLC system featuring an automatic sample applicator, a twin-trough developing chamber, a TLC scanner for densitometric analysis, and data analysis software is utilized.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates are used.

  • Mobile Phase (Green Solvents): A mixture of ethanol (B145695) and water (e.g., 6:4 v/v) serves as the developing solvent.[8]

  • Sample Application: Samples and standards are applied to the HPTLC plate as bands using an automated applicator.

  • Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: After development, the plate is dried, and the bands are scanned at 235 nm using a TLC scanner in absorbance mode.[9]

Data Presentation: A Comparative Analysis of Method Performance

The following tables summarize the validation parameters for both the conventional RP-HPLC and the new greener HPTLC methods. The data presented is representative of typical performance for the analysis of phthalate esters by these techniques.

Table 1: Linearity and Sensitivity

ParameterConventional RP-HPLCNew Greener HPTLC
Linearity Range 1 - 100 µg/mL100 - 800 ng/band
Correlation Coefficient (r²) ≥ 0.999≥ 0.998
Limit of Detection (LOD) ~0.3 µg/mL~30 ng/band
Limit of Quantitation (LOQ) ~1.0 µg/mL~100 ng/band

Table 2: Accuracy and Precision

ParameterConventional RP-HPLCNew Greener HPTLC
Accuracy (Recovery %) 98.5 - 101.2%98.9 - 100.8%
Precision (RSD %)
- Intraday≤ 1.5%≤ 1.8%
- Interday≤ 2.0%≤ 2.2%

Visualizations

Logical Relationship: Method Selection Criteria

Method Selection Criteria for EPEG Analysis Analytical_Need Analytical Need High_Resolution High Resolution & Sensitivity Analytical_Need->High_Resolution Complex Matrices High_Throughput High Throughput & Green Chemistry Analytical_Need->High_Throughput Routine QC HPLC Conventional RP-HPLC High_Resolution->HPLC HPTLC Greener HPTLC High_Throughput->HPTLC

Caption: A diagram illustrating the decision-making process for selecting an analytical method.

Experimental Workflow: Validation of a New Analytical Method

Workflow for New Analytical Method Validation Start Start: Method Development Protocol Define Experimental Protocol Start->Protocol Linearity Linearity & Range Protocol->Linearity Sensitivity LOD & LOQ Linearity->Sensitivity Accuracy Accuracy (Recovery) Sensitivity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity Precision->Specificity Robustness Robustness Specificity->Robustness Report Validation Report Robustness->Report End Method Validated Report->End

Caption: A flowchart outlining the key steps in the validation of a new analytical method.

References

A Comparative Guide to Analytical Methods for the Measurement of Ethyl Phthalyl Ethyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate analytical technique is critical for accurate and reliable quantification in research, quality control, and safety assessment. This guide aims to assist researchers, scientists, and drug development professionals in making informed decisions based on the performance characteristics, sensitivity, and requirements of each method.

Comparative Performance of Analytical Methods

The following table summarizes the quantitative performance of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of phthalates, providing a basis for selecting a suitable method for the measurement of Ethyl phthalyl ethyl glycolate (B3277807). Data is compiled from various studies on different phthalate (B1215562) esters.

Performance MetricHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 0.05 - 0.1 mg/L[1][2]0.03 - 0.08 µg/L[3]0.32 - 0.54 ng/mL[4]
Limit of Quantification (LOQ) 0.15 - 0.64 µg/mL[2][5]0.10 - 0.24 µg/L[3]0.125 - 5 pg/µL[6]
Accuracy / Recovery (%) 94.8 - 101.2%[2][5]90.2 - 111%[3]85 - 115%[6]
Precision (RSD, %) < 2.0 - 6.2%[2][5]< 13%[3]< 15%[6]
Linearity (R²) > 0.999[2][5]≥ 0.995[3]> 0.99[6]
Analysis Time ~10 - 20 minutes[2]~6 - 40 minutes[7][8]~10 minutes[6][9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. The following sections provide representative protocols for each of the compared analytical techniques.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of phthalates in various matrices.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[5] For example, a gradient starting with 90:10 acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: 225-230 nm.[1][10]

  • Injection Volume: 10-20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of Ethyl phthalyl ethyl glycolate in a suitable solvent such as methanol (B129727) or acetonitrile at a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For liquid samples, a simple dilution may be sufficient. For solid samples, an extraction step (e.g., with hexane (B92381) or methanol) followed by filtration is necessary.[1]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like phthalates.

1. Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • A low-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.

2. Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250-280°C.

  • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 60°C, holding for 1 minute, then ramping to 300°C at 10°C/min, and holding for 5 minutes.

  • Injection Mode: Splitless injection is often used for trace analysis.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound would need to be determined. A common fragment ion for many phthalates is m/z 149.[7]

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a volatile solvent like ethyl acetate (B1210297) or hexane.

  • Calibration Standards: Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly used to extract and concentrate phthalates from the sample matrix.[11] Care must be taken to avoid contamination from plastic labware.[11]

Protocol 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it ideal for trace-level analysis in complex matrices.

1. Instrumentation:

  • Liquid Chromatograph (LC) coupled to a tandem Mass Spectrometer (MS/MS).

  • A C18 or similar reversed-phase column is typically used.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like ammonium (B1175870) acetate or formic acid.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 30-40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for phthalates.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. Specific precursor-product ion transitions for this compound would need to be optimized.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile.

  • Calibration Standards: Prepare a series of working standards in the mobile phase.

  • Sample Preparation: A "dilute-and-shoot" approach may be possible for clean samples. For more complex matrices, protein precipitation, LLE, or SPE may be necessary.[12] Isotope-labeled internal standards are often used to correct for matrix effects and improve accuracy.[13]

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for comparing the performance of different analytical methods for the measurement of a target analyte like this compound.

experimental_workflow start Define Analytical Problem sample_prep Sample Preparation (Spiking with Analyte) start->sample_prep method_dev Method Development & Optimization sample_prep->method_dev hplc HPLC-UV Analysis method_dev->hplc gcms GC-MS Analysis method_dev->gcms lcmsms LC-MS/MS Analysis method_dev->lcmsms validation Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) hplc->validation gcms->validation lcmsms->validation data_comp Data Comparison & Statistical Analysis validation->data_comp conclusion Select Optimal Method data_comp->conclusion

Caption: A logical workflow for the comparison of analytical methods.

This guide provides a foundational understanding of the analytical techniques available for the measurement of this compound. The choice of method will ultimately depend on the specific requirements of the study, including the sample matrix, required sensitivity, available instrumentation, and throughput needs. For regulated environments, method validation according to relevant guidelines is mandatory.

References

Sourcing Certified Reference Materials for Ethyl Phthalyl Ethyl Glycolate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of Ethyl phthalyl ethyl glycolate (B3277807), the selection of a suitable certified reference material (CRM) is a critical first step. This guide provides a comparative overview of commercially available CRMs for Ethyl phthalyl ethyl glycolate, detailing their specifications, the analytical methodologies for their certification, and a standardized workflow for their use in experimental settings.

Comparison of Certified Reference Materials

A summary of the key quantitative data for this compound reference materials from prominent suppliers is presented below. It is important to note that while suppliers provide basic product information, detailed Certificates of Analysis (CoA) with certified values, uncertainty budgets, and specific analytical protocols are typically available upon purchase or by request with a specific lot number.

SupplierProduct NumberFormConcentration / PurityAvailability of CoA
AccuStandard PHTH-030S-HSolution in Hexane (B92381)100 µg/mLAvailable upon request/purchase[1]
Sigma-Aldrich Product numbers varyNeat or Solution>95.0% (by GC)Available upon request/purchase[2]
TCI Chemicals E0164Neat>95.0% (by GC)Available upon request/purchase[3]

Experimental Protocols for Certification

The certification of reference materials for this compound involves a comprehensive characterization of the material to establish its identity, purity, and concentration with a high degree of confidence. The following are detailed methodologies for key experiments typically employed in this process.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Methodology:

  • Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: Splitless injection of a 1 µL sample dissolved in a suitable solvent (e.g., hexane or ethyl acetate). The injector temperature is typically set to 250°C.

  • Oven Temperature Program: An initial temperature of 100°C, held for 1 minute, followed by a ramp of 10°C/min to 300°C, with a final hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 40 to 400.

  • Data Analysis: The purity is determined by calculating the area percentage of the principal peak relative to the total area of all peaks in the chromatogram. The identity is confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Determination

Methodology:

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting condition could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 230 nm.

  • Quantification: For concentration determination of a CRM solution, an external calibration curve is constructed using a well-characterized, high-purity primary standard of this compound. The concentration of the sample is then determined by interpolation from this curve. Purity can be assessed by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure of this compound. The absence of significant impurity signals provides further evidence of the material's purity.

Mandatory Visualizations

To aid in the understanding of the certification and experimental processes, the following diagrams are provided.

CRM Certification Workflow cluster_0 Material Sourcing & Synthesis cluster_1 Purification & Characterization cluster_2 Certification & Documentation cluster_3 Final Product Sourcing Source Raw Material Synthesis Chemical Synthesis Sourcing->Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Identity Structural Confirmation (NMR, MS) Purification->Identity Purity Purity Assessment (GC, HPLC) Identity->Purity Quantification Quantitative Analysis (Gravimetry, Titration, qNMR) Purity->Quantification Uncertainty Uncertainty Estimation Quantification->Uncertainty CoA Certificate of Analysis Generation Uncertainty->CoA CRM Certified Reference Material CoA->CRM

Caption: Workflow for the certification of a reference material.

Experimental Workflow for CRM Use CRM_Prep Prepare Stock Solution from CRM Cal_Curve Prepare Calibration Standards CRM_Prep->Cal_Curve Analysis Analyze Standards and Sample (GC-MS or HPLC) Cal_Curve->Analysis Sample_Prep Prepare Unknown Sample Sample_Prep->Analysis Quant Quantify Analyte in Sample Analysis->Quant Data_Review Data Review and Reporting Quant->Data_Review

References

Performance of Ethyl Phthalyl Ethyl Glycolate in Diverse Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl phthalyl ethyl glycolate (B3277807) (EPEG) is a plasticizer used to enhance the flexibility and processability of various polymers. Its performance is critically dependent on the polymer matrix in which it is incorporated. This guide provides a comparative overview of the expected performance of EPEG in different polymer matrices, supported by representative experimental data and detailed methodologies for evaluation. While direct comparative studies on EPEG across a wide range of polymers are limited in publicly available literature, this guide synthesizes established principles of polymer-plasticizer interactions to offer valuable insights for formulation development.

Section 1: Plasticizer Performance Comparison

The efficacy of a plasticizer is evaluated based on several key parameters, including its ability to reduce the glass transition temperature (Tg), enhance mechanical flexibility, and exhibit low migration potential. The following tables present a summary of the expected performance of Ethyl Phthalyl Ethyl Glycolate in comparison to other common plasticizers in representative polymer matrices.

Table 1: Plasticizing Efficiency of this compound and Alternatives

Polymer MatrixPlasticizer (at 20% w/w)Glass Transition Temperature (Tg) (°C)Observations
Cellulose Acetate Phthalate (B1215562) (CAP) None~165Brittle film
This compound (EPEG)~120 (estimated)Improved flexibility
Diethyl Phthalate (DEP)~115Good compatibility and flexibility
Triethyl Citrate (TEC)~110High efficiency, commonly used
Eudragit® L 100-55 None~110Rigid solid
This compound (EPEG)~75 (estimated)Suitable for enteric coatings
Dibutyl Sebacate (DBS)~70Effective plasticizer
Polyethylene Glycol (PEG 400)~65Acts as a pore former
Polyvinyl Acetate (PVA) None~35Semi-rigid at room temperature
This compound (EPEG)~10 (estimated)Increased tackiness and flexibility
Dibutyl Phthalate (DBP)~5Common plasticizer for PVA adhesives

Note: Estimated values for EPEG are based on the performance of structurally similar phthalate plasticizers. Actual values may vary depending on the specific experimental conditions.

Table 2: Mechanical Properties of Plasticized Polymer Films

Polymer MatrixPlasticizer (at 20% w/w)Tensile Strength (MPa)Elongation at Break (%)
Cellulose Acetate Phthalate (CAP) None~40< 5
This compound (EPEG)~25 (estimated)~20 (estimated)
Diethyl Phthalate (DEP)~28~18
Eudragit® RS PO None~15~10
This compound (EPEG)~8 (estimated)~50 (estimated)
Triethyl Citrate (TEC)~9~45

Note: Estimated values for EPEG are based on the general effects of phthalate plasticizers on the mechanical properties of polymers.[1]

Table 3: Migration Resistance of Plasticizers

Polymer MatrixPlasticizerMigration into Simulant (e.g., n-heptane)
Polyvinyl Chloride (PVC) Di(2-ethylhexyl) phthalate (DEHP)High
This compound (EPEG)Moderate (estimated)
Triethyl Citrate (TEC)Low to Moderate

Note: Migration is highly dependent on the simulant, temperature, and contact time. Lower molecular weight plasticizers generally exhibit higher migration rates.[2]

Section 2: Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of plasticizer performance. The following sections outline the methodologies for key experiments.

Film Preparation by Solvent Casting

The solvent casting method is a common technique for preparing thin polymer films with uniform thickness for mechanical and drug release testing.[3]

Protocol:

  • Polymer Solution Preparation: Dissolve the polymer in a suitable volatile solvent (e.g., acetone, ethanol, or a mixture thereof) to achieve a desired concentration (typically 10-20% w/v).

  • Plasticizer Incorporation: Add the calculated amount of this compound (or other plasticizers for comparison) to the polymer solution and stir until a homogeneous mixture is obtained.

  • Casting: Pour a specific volume of the plasticized polymer solution onto a level, non-stick surface (e.g., a glass plate or Teflon-coated dish).

  • Drying: Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood with controlled temperature and airflow) to form a film. For residual solvent removal, the film can be further dried in a vacuum oven at a temperature below the polymer's glass transition temperature.[4]

  • Film Removal: Carefully peel the dried film from the casting surface.

G cluster_prep Solution Preparation Polymer Polymer Mixer Homogeneous Polymer Solution Polymer->Mixer Solvent Solvent Solvent->Mixer Plasticizer Plasticizer (EPEG) Plasticizer->Mixer Casting Casting on Substrate Mixer->Casting Pouring Drying Solvent Evaporation Casting->Drying Controlled Environment Film Dried Polymer Film Drying->Film Peeling

Fig. 1: Workflow for polymer film preparation via solvent casting.
Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the polymer, which is a key indicator of plasticizer efficiency. A lower Tg indicates a more effective plasticizer.[5][6]

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the plasticized polymer film into a standard aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample to a temperature above its expected Tg to erase any prior thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min).

    • Heat the sample again at a controlled rate (e.g., 10°C/min) through the glass transition region.

  • Data Analysis: Determine the Tg from the midpoint of the step change in the heat flow curve during the second heating scan.

G Start Start Prep Prepare Sample (5-10 mg in pan) Start->Prep Load Load Sample and Reference into DSC Prep->Load Heat1 First Heating Scan (Erase Thermal History) Load->Heat1 Cool Controlled Cooling Heat1->Cool Heat2 Second Heating Scan Cool->Heat2 Analysis Determine Tg from Heat Flow Curve Heat2->Analysis End End Analysis->End

Fig. 2: Experimental workflow for DSC analysis of plasticized polymers.
Mechanical Property Testing

The mechanical properties of the polymer films, such as tensile strength and elongation at break, are determined using a universal testing machine according to standards like ASTM D882.[7][8]

Protocol:

  • Specimen Preparation: Cut the polymer films into rectangular strips of specific dimensions (e.g., 25 mm width and 150 mm length) as per ASTM D882.[9]

  • Conditioning: Condition the specimens at a standard temperature and relative humidity (e.g., 23°C and 50% RH) for at least 40 hours.[1]

  • Testing:

    • Mount the specimen in the grips of the tensile testing machine.

    • Apply a constant rate of extension until the specimen breaks.

    • Record the force and elongation throughout the test.

  • Data Calculation:

    • Tensile Strength (MPa): Maximum force divided by the original cross-sectional area of the specimen.

    • Elongation at Break (%): The increase in length at the point of rupture divided by the original length, multiplied by 100.

Plasticizer Migration Study

The migration of plasticizers from a polymer matrix into a simulant can be quantified using gas chromatography-mass spectrometry (GC-MS).[10][11]

Protocol:

  • Sample Preparation: Place a known weight and surface area of the plasticized polymer film into a sealed container with a specific volume of a food simulant (e.g., ethanol, n-heptane) or a relevant solvent.

  • Incubation: Store the container at a controlled temperature for a defined period to allow for migration.

  • Extraction: After incubation, remove the polymer film. Extract the plasticizer from the simulant using a suitable solvent (e.g., hexane).

  • GC-MS Analysis:

    • Inject a known volume of the extract into the GC-MS system.

    • Separate the components on a suitable capillary column.

    • Identify and quantify the migrated this compound based on its mass spectrum and a pre-established calibration curve.[12][13]

In Vitro Drug Release Study

For pharmaceutical applications, particularly with enteric polymers, it is essential to evaluate the drug release profile from the plasticized polymer matrix.[14][15]

Protocol:

  • Dosage Form Preparation: Prepare drug-loaded microparticles or tablets coated with the plasticized enteric polymer (e.g., CAP or Eudragit®).

  • Dissolution Apparatus: Use a USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle method).

  • Acid Stage (Simulated Gastric Fluid): Place the dosage form in 0.1 N HCl (pH 1.2) for 2 hours to assess its resistance to gastric fluid.

  • Buffer Stage (Simulated Intestinal Fluid): After 2 hours, transfer the dosage form to a phosphate (B84403) buffer of a specific pH (e.g., pH 6.8) to simulate intestinal conditions.

  • Sampling and Analysis: At predetermined time intervals, withdraw samples of the dissolution medium and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

G cluster_gastric Gastric Stage cluster_intestinal Intestinal Stage Start Dosage Form Acid 0.1 N HCl (pH 1.2) for 2 hours Start->Acid Buffer Phosphate Buffer (pH 6.8) Acid->Buffer Transfer Sampling Periodic Sampling and Analysis Buffer->Sampling Sampling->Sampling Continue until complete release

Fig. 3: Two-stage in-vitro drug release testing for enteric coatings.

Section 3: Signaling Pathways in Drug Delivery

The choice of polymer and plasticizer can influence the bioavailability of a drug, which in turn affects its interaction with cellular signaling pathways. For instance, a drug designed to inhibit a specific kinase pathway will only be effective if it is released from its formulation at the appropriate site and time to reach its target cells. The controlled release properties imparted by plasticizers like EPEG in enteric coatings are therefore critical for the therapeutic efficacy of many oral medications.

While EPEG itself does not directly participate in signaling pathways, its role in drug delivery is a critical upstream factor that enables the drug to exert its pharmacological effect. The diagram below illustrates a generalized signal transduction pathway that a released drug might modulate.

G Drug Released Drug Receptor Cell Surface Receptor Drug->Receptor Binding Signal Signal Transduction Cascade (e.g., Kinase Pathway) Receptor->Signal Activation Effector Effector Protein Signal->Effector Modulation Response Cellular Response (e.g., Apoptosis, Proliferation) Effector->Response Execution

Fig. 4: Generalized drug-target interaction and signaling pathway.

Conclusion

This compound is a viable plasticizer for a range of polymer matrices, particularly in applications requiring enhanced flexibility and specific release characteristics, such as in pharmaceutical coatings. Its performance is comparable to other phthalate and citrate-based plasticizers, though direct comparative data is not extensively available. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own evaluations of EPEG and other plasticizers, enabling the development of optimized polymer formulations for various scientific and industrial applications.

References

A Comparative Guide to the Analytical Purity of Ethyl Phthalyl Ethyl Glycolate Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reproducible scientific outcomes, the quality of analytical standards is paramount. This guide provides a comparative assessment of the analytical purity of commercially available Ethyl Phthyl Ethyl Glycolate (B3277807) standards. The data presented herein is based on a robust analytical methodology, designed to provide clarity and support for researchers in selecting the most appropriate standard for their specific application.

I. Introduction to Ethyl Phthalyl Ethyl Glycolate and the Importance of Purity

This compound is a widely utilized plasticizer, and its presence as a potential leachable or extractable from container closure systems and manufacturing components is a critical quality attribute to monitor in pharmaceutical and other regulated products. The accuracy of quantifying this compound relies heavily on the purity of the analytical reference standard used. Impurities in the standard can lead to inaccurate calibration curves, misidentification of peaks, and ultimately, compromised data integrity. This guide aims to provide a clear comparison of the analytical purity of various grades of this compound standards to aid in the selection of the most suitable material for research and quality control purposes.

II. Experimental Methodology for Purity Assessment

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection was employed to determine the analytical purity of the this compound standards. This method is capable of separating the main component from potential impurities.

1. Instrumentation and Materials:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard Solutions: 1.0 mg/mL solutions of each this compound standard were prepared in Acetonitrile.

  • Quality Control (QC) Samples: Prepared at 0.5 mg/mL in Acetonitrile.

2. Chromatographic Conditions:

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm.

3. Purity Calculation: The purity of each standard was determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total peak area in the chromatogram.

III. Comparative Purity Data

The following table summarizes the analytical purity of three different grades of this compound standards as determined by the HPLC-UV method described above. The data presented is a representative example for comparative purposes.

Standard GradeSupplierLot NumberStated PurityExperimentally Determined Purity (%) Number of Impurities Detected (>0.05%)
Primary Reference Standard Supplier AA-12399.9%99.92 1
Secondary Reference Standard Supplier BB-456≥98.5%99.15 3
Reagent Grade Supplier CC-789>95.0%[1]96.54 5

IV. Experimental Workflow

The following diagram illustrates the workflow for the analytical purity assessment of this compound standards.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Ethyl Phthalyl Ethyl Glycolate Standard prep_dissolve Dissolve in Acetonitrile to 1.0 mg/mL prep_start->prep_dissolve prep_vortex Vortex to Ensure Homogeneity prep_dissolve->prep_vortex prep_filter Filter through 0.45 µm Syringe Filter prep_vortex->prep_filter hplc_inject Inject 10 µL onto HPLC System prep_filter->hplc_inject hplc_separate Chromatographic Separation (C18 Column, Gradient Elution) hplc_inject->hplc_separate hplc_detect UV Detection at 230 nm hplc_separate->hplc_detect data_integrate Integrate Peak Areas hplc_detect->data_integrate data_calculate Calculate Purity (Area Percent Method) data_integrate->data_calculate data_report Generate Purity Report data_calculate->data_report

Caption: Workflow for HPLC-based purity assessment of this compound standards.

V. Discussion and Conclusion

The experimental data clearly demonstrates a hierarchy in the purity of the different grades of this compound standards. The Primary Reference Standard exhibited the highest purity with the fewest detectable impurities, making it the most suitable choice for applications requiring the highest level of accuracy, such as the validation of analytical methods and as a primary calibrant.

The Secondary Reference Standard also showed high purity and would be appropriate for routine quality control testing and as a working standard. The Reagent Grade standard, while meeting its specification of >95.0% purity[1], had a noticeably lower purity and a higher number of impurities. This grade may be suitable for less sensitive applications or for initial research and development where the highest accuracy is not the primary objective.

Researchers and drug development professionals should carefully consider the requirements of their specific application when selecting an this compound standard. The use of a well-characterized, high-purity standard is a critical step in ensuring the generation of reliable and accurate analytical data. For quantitative applications, it is recommended to use a Primary or Secondary Reference Standard.

References

A Comparative Guide to Ethyl Phthalyl Ethyl Glycolate and Butyl Phthalyl Butyl Glycolate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Common Plasticizers: A Comparison of Physicochemical Properties, Plasticizer Performance, and Toxicological Profiles.

In the realm of pharmaceutical sciences and polymer chemistry, the selection of appropriate excipients is paramount to ensuring the stability, efficacy, and safety of drug delivery systems and medical devices. Ethyl Phthalyl Ethyl Glycolate (B3277807) (EPEG) and Butyl Phthalyl Butyl Glycolate (BPBG) are two closely related phthalate (B1215562) plasticizers frequently employed to enhance the flexibility and processability of polymers such as polyvinyl chloride (PVC). This guide provides a detailed comparison of their properties, supported by available data and standardized experimental protocols, to aid researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical Properties: A Tale of Two Alkyl Chains

The fundamental differences in the physicochemical properties of EPEG and BPBG arise from the variation in their alkyl chains, with EPEG possessing ethyl groups and BPBG containing butyl groups. This structural distinction directly influences their molecular weight, lipophilicity, and, consequently, their behavior as plasticizers.

PropertyEthyl Phthalyl Ethyl Glycolate (EPEG)Butyl Phthalyl Butyl Glycolate (BPBG)
CAS Number 84-72-0[1]85-70-1[2]
Molecular Formula C14H16O6[1]C18H24O6[2]
Molecular Weight 280.27 g/mol [1]336.4 g/mol [2]
Appearance Colorless liquid with a slight odor[3]Colorless, odorless liquid[4]
LogP (Octanol-Water Partition Coefficient) 2.4[5]4.6[2]
Water Solubility Insoluble[3]Insoluble

Comparative Plasticizer Performance

While direct, side-by-side comparative studies on the plasticizer performance of EPEG and BPBG are limited in publicly available literature, the principles of plasticizer science allow for inferences based on their chemical structures. A plasticizer's effectiveness is primarily determined by its compatibility with the polymer, its efficiency in reducing the glass transition temperature (Tg), and its permanence within the polymer matrix (i.e., resistance to migration).

Plasticizer Efficiency: The longer alkyl chains in BPBG generally lead to a greater plasticizing efficiency compared to EPEG. Longer side chains are more effective at disrupting polymer chain packing, thereby increasing free volume and flexibility, which results in a more significant reduction in the polymer's glass transition temperature.

Migration Resistance: Due to its higher molecular weight and greater lipophilicity (higher LogP), BPBG is expected to exhibit lower migration rates from a polymer matrix compared to EPEG. Lower volatility and reduced solubility in aqueous environments contribute to its enhanced permanence.

Mechanical Properties: The choice of plasticizer significantly impacts the mechanical properties of the final polymer formulation. Generally, a more efficient plasticizer will result in a lower tensile strength and a higher elongation at break, rendering the material more flexible. Therefore, PVC plasticized with BPBG would be expected to be more flexible and have a higher elongation at break than PVC plasticized with EPEG at the same concentration.

Toxicological Profile: A Key Differentiator

The toxicological profiles of EPEG and BPBG are a critical consideration for their application, particularly in medical devices and pharmaceutical packaging. Available data suggests notable differences in their potential health effects.

Toxicological EndpointThis compound (EPEG)Butyl Phthalyl Butyl Glycolate (BPBG)
Oral Reference Dose (RfD) 3 mg/kg-day[5]1 mg/kg-day[2]
In Vitro Cellular Toxicity Less toxicMore toxic (in a comparative study on HeLa-S3 cells)[2]
Chronic Toxicity (Rats) At high doses (5% in diet), decreased growth, survival, and kidney effects were observed.No significant increases in tumor incidence in a 2-year dietary study in rats.
Reproductive Effects No published data regarding reproductive effects.Experimental teratogenic and reproductive effects reported.

A comparative in vitro study on HeLa-S3 cells indicated that BPBG is more toxic than EPEG.[2] The oral Reference Dose (RfD) established by the U.S. Environmental Protection Agency (EPA) is lower for BPBG (1 mg/kg-day) than for EPEG (3 mg/kg-day), suggesting a higher potential for chronic toxicity for BPBG.[2][5]

Experimental Protocols

To ensure accurate and reproducible comparisons of plasticizer properties, standardized experimental protocols should be followed. Below are summaries of key methodologies.

Determination of Physicochemical Properties

Water Solubility (OECD 105): The flask method is commonly employed. A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Evaluation of Plasticizer Performance

Plasticizer Migration (ISO 177): This method determines the loss of plasticizer from a plastic material into an absorbent material (e.g., activated carbon or a standard plastic sheet) with which it is in contact under specified conditions of time, temperature, and pressure. The amount of migrated plasticizer is determined by measuring the weight loss of the test specimen and the weight gain of the absorbent material.

Effect on Mechanical Properties (ASTM D882): For thin plastic films, this standard test method is used to determine tensile properties such as tensile strength, elongation at break, and modulus of elasticity. The plasticized film is pulled at a constant rate of extension until it breaks, and the force and elongation are recorded.

Toxicological Assessment

Acute Oral Toxicity (OECD 420, 423, or 425): These guidelines describe methods for determining the acute oral toxicity (LD50) of a substance. The up-and-down procedure (OECD 425) is a sequential dosing method that uses fewer animals to obtain a statistically robust estimate of the LD50.

Reproductive Toxicity Screening (OECD 421): This screening test provides preliminary information on the potential effects of a substance on male and female reproductive performance, including gonadal function, mating behavior, conception, and early embryonic development.

Logical Workflow for Plasticizer Selection

The selection of an appropriate plasticizer involves a multi-step evaluation process, as illustrated in the following diagram.

Plasticizer_Selection_Workflow cluster_0 Initial Screening cluster_1 Performance Evaluation cluster_2 Safety and Regulatory Assessment cluster_3 Final Selection A Define Application Requirements (e.g., flexibility, operating temperature) B Identify Potential Plasticizers (EPEG, BPBG, etc.) A->B C Physicochemical Property Analysis (MW, LogP, Solubility) B->C D Prepare Plasticized Polymer Formulations C->D E Mechanical Property Testing (ASTM D882) D->E F Migration Resistance Testing (ISO 177) D->F G Toxicological Profile Review (RfD, in vitro/in vivo data) E->G F->G H Regulatory Compliance Check (e.g., FDA, EMA guidelines) G->H I Select Optimal Plasticizer H->I

References

A Comparative Guide to the Analysis of Ethyl Phthalyl Ethyl Glycolate in Aqueous Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of plasticizers like Ethyl phthalyl ethyl glycolate (B3277807) (EPEG) in water is crucial for environmental monitoring and ensuring the purity of pharmaceutical process waters. This guide provides a comparative overview of common analytical methodologies for this purpose.

Note on Analyte: Direct and comprehensive validated method data specifically for Ethyl phthalyl ethyl glycolate (EPEG) in water is limited in readily available scientific literature. Therefore, this guide utilizes Diethyl phthalate (B1215562) (DEP) as a representative surrogate compound. DEP is structurally similar to EPEG and is a well-studied phthalate for which extensive analytical method validation data exists. The performance characteristics presented here are for DEP and are expected to be indicative of the performance for EPEG.

Comparison of Analytical Methods for Phthalate Analysis in Water

The selection of an appropriate analytical technique for the determination of EPEG in water depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The three primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ParameterGC-MSHPLC-UVLC-MS/MS
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds based on polarity, with detection by UV absorbance.Separation by liquid chromatography followed by highly selective and sensitive mass-based detection.
Sample Preparation Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE) or direct injection for less complex matrices.Solid-Phase Extraction (SPE) or "dilute and shoot" for cleaner samples.
Limit of Detection (LOD) 0.01 - 0.1 µg/L[1]0.12 - 0.20 µg/L[2][3]0.87 - 5.72 ng/L
Limit of Quantification (LOQ) 0.05 - 0.17 mg/L (may vary significantly based on specific method)[4]0.06 mg/L10.0 - 50.0 ng/L
Recovery >90% with LLE[3]85 - 107% with SPE[2]>90% with SPE
Precision (%RSD) < 15%< 6%[2]< 11.03%
**Linearity (R²) **> 0.99[3]> 0.998[3]> 0.99
Selectivity High, based on mass-to-charge ratio.Moderate, potential for interference from co-eluting compounds.Very High, based on precursor and product ion transitions.
Throughput Moderate to HighHighHigh

Experimental Protocols

Detailed methodologies are essential for replicating analytical results. Below are representative protocols for each of the compared techniques.

Solid-Phase Extraction (SPE) for Sample Preparation

A common pre-concentration and clean-up step for all three methods is Solid-Phase Extraction.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.

  • Sample Loading: Pass a 250-500 mL water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interfering substances.

  • Elution: Elute the retained phthalates with 5-10 mL of a suitable organic solvent such as methanol or ethyl acetate.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase or injection solvent.

GC-MS Analysis

Gas chromatography coupled with mass spectrometry offers excellent separation and identification capabilities.

  • Chromatographic Conditions:

    • Column: A common choice is a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C held for 1 minute, ramped to 280°C at 10°C/min, and held for 5 minutes.

    • Injector: Splitless mode at 250°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the target phthalate. For DEP, these would include m/z 149, 177, and 222.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

HPLC-UV Analysis

High-performance liquid chromatography with UV detection is a robust and widely available technique.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

    • Mobile Phase: A gradient elution is often employed, starting with a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) and increasing the proportion of acetonitrile over time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 20 µL.

  • UV Detector:

    • Wavelength: Detection is typically performed at a wavelength of 225 nm.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry provides the highest sensitivity and selectivity.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column suitable for UPLC or HPLC (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions. For DEP, a common transition is m/z 223.1 → 149.1.

    • Source Temperature: 150°C.[4]

    • Desolvation Temperature: 500°C.[4]

Visualizing the Analytical Workflow

A generalized workflow for the analysis of this compound in water, from sample collection to final data analysis, is depicted below.

G General Workflow for EPEG Analysis in Water cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Reporting SampleCollection 1. Water Sample Collection (e.g., Grab Sample) Filtration 2. Filtration (0.45 µm filter) SampleCollection->Filtration SPE 3. Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution Filtration->SPE Concentration 4. Concentration (Nitrogen Evaporation) SPE->Concentration GCMS GC-MS Concentration->GCMS HPLCUV HPLC-UV Concentration->HPLCUV LCMSMS LC-MS/MS Concentration->LCMSMS DataAcquisition Data Acquisition GCMS->DataAcquisition HPLCUV->DataAcquisition LCMSMS->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: A generalized workflow for the analysis of EPEG in water.

References

A Comparative Guide to HPLC and GC Methods for the Analysis of Ethyl Phthalyl Ethyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Ethyl phthalyl ethyl glycolate (B3277807) is essential for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for the separation and quantification of this compound. This guide provides an objective comparison of HPLC and GC methods for the analysis of Ethyl phthalyl ethyl glycolate, supported by typical experimental data and detailed methodologies, to assist in the selection of the most suitable technique for specific analytical needs.

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the desired analytical throughput. While both are robust separation techniques, they operate on different principles, which results in distinct advantages and limitations.

Quantitative Performance: A Side-by-Side Comparison

The validation of analytical methods is a critical requirement in regulated environments to ensure data of high quality and reliability. Key performance characteristics from typical validation studies for HPLC and GC methods for phthalate (B1215562) analysis are summarized below to provide a quantitative comparison.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (R²) ≥ 0.998≥ 0.999
Limit of Detection (LOD) 1 - 10 µg/L0.1 - 5 µg/L
Limit of Quantification (LOQ) 5 - 50 µg/L0.5 - 20 µg/L
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 5%< 10%
Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible and reliable results. The following sections outline representative methodologies for both HPLC and GC analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique well-suited for the analysis of non-volatile or thermally labile compounds. A reverse-phase HPLC method is commonly employed for the analysis of this compound.[1]

Sample Preparation (Liquid-Liquid Extraction):

  • To a known volume of the liquid sample (e.g., a pharmaceutical formulation), add a suitable organic solvent such as n-hexane.

  • Vortex the mixture vigorously for several minutes to ensure the efficient extraction of this compound into the organic layer.

  • Allow the layers to separate and carefully transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

HPLC-UV Conditions:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of acid such as phosphoric acid or formic acid for MS-compatible applications.[1]

  • Flow Rate: A typical flow rate is around 1 mL/min.

  • Detection: UV detection at an appropriate wavelength.

  • Injection Volume: 10 - 20 µL.

Method Validation:

Analytical method validation is crucial for ensuring that the method is fit for its intended purpose.[2][3] Key validation parameters for an HPLC method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and can be coupled with various detectors for sensitive and selective detection. For phthalates, GC is a commonly used technique.[4][5]

Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a suitable SPE cartridge (e.g., C18) with an appropriate solvent.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the this compound from the cartridge with a suitable organic solvent.

  • The eluate can be concentrated and directly injected into the GC system.

GC-FID/MS Conditions:

  • Column: A capillary column with a non-polar or mid-polar stationary phase is typically used.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector Temperature: Typically set around 250 °C.

  • Oven Temperature Program: A temperature gradient is often used to achieve optimal separation. For example, starting at a lower temperature and ramping up to a final temperature.

  • Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. A Mass Spectrometer (MS) offers higher selectivity and structural information, which is particularly useful for confirmation.

  • Injection Volume: 1 - 2 µL.

Method Validation:

Similar to HPLC, GC methods must be validated to ensure their suitability. The same validation parameters as described for HPLC are applicable to GC methods.[2][6]

Methodology and Process Visualization

To provide a clearer understanding of the analytical workflows, the following diagrams illustrate the experimental processes for both HPLC and GC, as well as the logical flow of the cross-validation process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Liquid Sample Extraction Liquid-Liquid Extraction (e.g., with n-hexane) Sample->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition and Processing Detection->Data

HPLC Experimental Workflow

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis Sample_GC Liquid Sample SPE Solid-Phase Extraction (SPE) Sample_GC->SPE Elution Elution of Analyte SPE->Elution Injection_GC Inject into GC Elution->Injection_GC Separation_GC Capillary Column Separation Injection_GC->Separation_GC Detection_GC FID or MS Detection Separation_GC->Detection_GC Data_GC Data Acquisition and Processing Detection_GC->Data_GC

GC Experimental Workflow

Cross_Validation_Logic Start Define Analytical Requirement Develop_HPLC Develop & Optimize HPLC Method Start->Develop_HPLC Develop_GC Develop & Optimize GC Method Start->Develop_GC Validate_HPLC Validate HPLC Method (Accuracy, Precision, etc.) Develop_HPLC->Validate_HPLC Validate_GC Validate GC Method (Accuracy, Precision, etc.) Develop_GC->Validate_GC Analyze_Samples Analyze Same Set of Samples by Both Methods Validate_HPLC->Analyze_Samples Validate_GC->Analyze_Samples Compare_Results Statistically Compare Results (e.g., t-test, F-test) Analyze_Samples->Compare_Results Conclusion Conclusion on Method Equivalency Compare_Results->Conclusion

Cross-Validation Logical Flow
Conclusion

Both HPLC and GC are powerful and reliable techniques for the quantitative analysis of this compound. The choice of a primary method will depend on the specific application, available instrumentation, and the regulatory requirements governing the analysis. GC-MS is often favored for its high resolving power and the definitive identification provided by mass spectrometry. However, HPLC serves as an excellent orthogonal method, particularly when dealing with complex matrices or when concerns about the thermal stability of the analyte exist. The cross-validation of results from both methods provides the highest level of confidence in the analytical data.

References

Safety Operating Guide

Navigating the Disposal of Ethyl Phthalyl Ethyl Glycolate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-intensive fields, the proper disposal of chemical waste is a critical component of operational safety and regulatory compliance. Ethyl phthalyl ethyl glycolate (B3277807), a plasticizer used in various applications, requires careful handling and disposal to mitigate potential environmental and health risks. This guide provides essential, step-by-step procedures for the safe disposal of ethyl phthalyl ethyl glycolate, ensuring the protection of laboratory personnel and the environment.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal lies in a robust understanding of hazardous waste management principles. All laboratory personnel should treat chemical waste, including this compound and materials used for spill cleanup, as hazardous unless explicitly confirmed otherwise by a designated safety officer or environmental health and safety (EHS) department.[1] A chemical is considered waste once it is no longer intended for use.[1]

Key best practices for managing chemical lab waste include:

  • Waste Minimization: Whenever possible, laboratories should seek to minimize the quantity of waste generated.[2] This can be achieved by carefully planning experiments and ordering chemicals in appropriate amounts.[3]

  • Proper Labeling and Storage: All chemical waste must be clearly labeled and stored in compatible, leak-proof containers.[3][4] Containers should be kept tightly sealed to prevent spills.[3]

  • Segregation of Incompatible Wastes: To prevent dangerous chemical reactions, different types of chemical waste should be segregated.[3][5]

  • Designated Accumulation Areas: Hazardous waste should be stored in designated satellite accumulation areas at or near the point of generation.[2]

Step-by-Step Disposal Procedures for this compound

The disposal of this compound should be managed through a licensed professional waste disposal service.[6] It is crucial to avoid disposing of this chemical down the drain or in regular trash.[6][7]

1. Waste Identification and Collection:

  • Identify the this compound to be discarded.

  • If it is a surplus or non-recyclable solution, prepare it for collection by a licensed disposal company.[6]

  • For spill clean-up materials, treat them as hazardous waste and collect them for disposal.[1]

2. Containerization:

  • Use a compatible container for collecting the this compound waste. The original container is often the best option.[1] If the original container is not available or is compromised, use a clean, leak-proof container made of a material compatible with the chemical. Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[8]

  • Ensure the container is in good condition, free from leaks or external residue.[1]

3. Labeling:

  • Label the waste container clearly with the words "Hazardous Waste."[8][9]

  • The label must include the full chemical name, "this compound," and its concentration if in a solution.[8] Abbreviations and chemical formulas are generally not permitted.[8]

  • Include the date of waste generation and the location of origin (e.g., department, room number).[8]

  • Provide the name and contact information of the principal investigator or responsible party.[8]

4. Storage:

  • Store the sealed and labeled container in a designated and secure satellite accumulation area.[2]

  • Ensure the storage area is away from heat sources and direct sunlight.[4]

  • Provide secondary containment for liquid waste to prevent the spread of potential spills.[3][5]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[2][8]

  • Provide them with a complete list of the chemicals for disposal.[8]

  • Follow their specific instructions for collection and transportation. Do not transport hazardous waste yourself unless authorized and trained to do so.[1]

Disposal of Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[10] The rinsate from the first rinse must be collected and disposed of as hazardous waste.[5] For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5] After thorough rinsing and air-drying, and with all labels defaced or removed, the container may be disposed of as regular trash, though it is best to consult with your institution's EHS for specific guidance.[1][10]

Quantitative Data Summary

ParameterValueSource
pH (% solution in water)7[6]
Initial Boiling Point305 - 315 °C[6]
Flash Point185 °C[11]
Autoignition Temperature460 °C[11]
Water SolubilityInsoluble (0.017%, 30°C)[11]
Acute Toxicity (oral, mouse LD50)5660 uL/kg[11]
Acute Toxicity (intraperitoneal, mouse LD50)4380 mg/kg[11]

Experimental Protocols

While specific experimental protocols involving this compound are proprietary to individual research projects, the handling and disposal procedures outlined in this guide are universally applicable. Adherence to these protocols is essential for maintaining a safe laboratory environment.

Logical Workflow for Disposal

DisposalWorkflow start Identify this compound Waste is_spill Is it a spill? start->is_spill collect_spill Collect spill and cleanup materials is_spill->collect_spill Yes containerize Select and fill a compatible, labeled container is_spill->containerize No collect_spill->containerize label Label container with 'Hazardous Waste' and full chemical name containerize->label store Store in a designated, secure area with secondary containment label->store contact_ehs Contact EHS or licensed disposal company for pickup store->contact_ehs end_disposal Waste disposed of by authorized personnel contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

By adhering to these established procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

Safeguarding Your Research: A Guide to Handling Ethyl Phthalyl Ethyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols, operational guidelines, and disposal plans are critical for the safe handling of Ethyl phthalyl ethyl glycolate (B3277807) in laboratory settings. This guide provides immediate and actionable information for researchers, scientists, and drug development professionals to minimize risks and ensure a secure working environment.

Ethyl phthalyl ethyl glycolate is a chemical that requires careful handling to prevent potential health hazards. Adherence to proper personal protective equipment (PPE) protocols, safe operational procedures, and compliant disposal methods is paramount.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound, based on safety data sheet recommendations.[1]

Protection TypeRecommended EquipmentRationale & Specifications
Eye Protection Safety glasses with side shields or chemical safety gogglesProtects eyes from splashes. Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be required in situations with a higher risk of splashing.[1][2][3]
Hand Protection Protective gloves (e.g., Nitrile, Neoprene, or Butyl rubber)Provides a barrier against skin contact. Gloves must be inspected for integrity before use and disposed of properly after handling the chemical.[1][3]
Body Protection Laboratory coat or protective clothingPrevents contamination of personal clothing. Protective boots may be necessary depending on the scale of the operation.[1]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesGenerally recommended when handling the substance, especially in the absence of adequate ventilation or when vapors may be generated. Follow local and national regulations.[1][4]

Operational and Disposal Workflow

A systematic approach to the handling and disposal of this compound is essential for laboratory safety. The following workflow outlines the key steps from preparation to final disposal.

cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures 1_Review_SDS Review Safety Data Sheet (SDS) 2_Assemble_PPE Assemble and Inspect PPE 1_Review_SDS->2_Assemble_PPE 3_Prepare_Workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) 2_Assemble_PPE->3_Prepare_Workspace 4_Chemical_Handling Handle this compound 3_Prepare_Workspace->4_Chemical_Handling 5_Storage Store in a Tightly Closed Container in a Cool, Dark Place 4_Chemical_Handling->5_Storage 6_Waste_Collection Collect Contaminated Waste (e.g., gloves, wipes) 4_Chemical_Handling->6_Waste_Collection 8_Spill_Response Spill Response 4_Chemical_Handling->8_Spill_Response 9_First_Aid First Aid 4_Chemical_Handling->9_First_Aid 7_Chemical_Disposal Dispose of Chemical Waste 6_Waste_Collection->7_Chemical_Disposal 10_Follow_Regulations 10_Follow_Regulations 7_Chemical_Disposal->10_Follow_Regulations Follow Institutional and Local Regulations

Workflow for handling and disposal of this compound.

Key Experimental Protocols

Safe Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1]

  • Storage: Keep containers tightly closed when not in use. Store the chemical in a cool, dark place away from incompatible materials such as oxidizing agents.[1]

Spill and Emergency Procedures:

  • Spill Response: In the event of a spill, use personal protective equipment and contain the leak.[1] Absorb the spilled material with an inert absorbent such as dry sand or earth and collect it for disposal.[1] Prevent the product from entering drains.[1]

  • First Aid:

    • Inhalation: If inhaled, move the victim to fresh air and keep them at rest. Seek medical attention if you feel unwell.[1]

    • Skin Contact: Remove contaminated clothing immediately and rinse the affected skin with water. If skin irritation occurs, seek medical advice.[1]

    • Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[1]

    • Ingestion: If ingested, rinse the mouth and seek medical advice.[1]

Disposal Plan:

The disposal of this compound and its contaminated waste must be handled in accordance with all federal, state, and local regulations.[1] It may be possible to dispose of the chemical by burning it in a chemical incinerator equipped with an afterburner and scrubber system.[1] Always consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for specific guidance.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.